molecular formula C9H18N2O4S B1588686 Thr-Met CAS No. 90729-28-5

Thr-Met

货号: B1588686
CAS 编号: 90729-28-5
分子量: 250.32 g/mol
InChI 键: APIDTRXFGYOLLH-VQVTYTSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thr-Met is a synthetic dipeptide composed of L-Threonine and L-Methionine, provided for research and development purposes. This compound is of significant interest in biochemical studies, particularly in the investigation of amino acid metabolism and transport. Research applications may include its use as a standard in analytical chemistry, a building block in peptide synthesis, or a substrate for studying enzyme kinetics and specificity in proteolytic pathways. The interconnected biosynthetic pathways of threonine and methionine, both derived from aspartate, make this dipeptide a relevant molecule for exploring metabolic regulation and branch-point control in biological systems . Presented as a white to off-white lyophilized powder, this product is of high purity, suitable for in-vitro research. It is intended for use by qualified laboratory professionals. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDTRXFGYOLLH-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427225
Record name CHEBI:74861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90729-28-5
Record name CHEBI:74861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Threonyl-methionine: A Comprehensive Biochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-methionine (Thr-Met) is a dipeptide composed of the essential amino acids threonine and methionine. While specific research on the biochemical properties and biological functions of Threonyl-methionine as a distinct entity is limited, this guide provides a comprehensive overview based on the well-established roles of its constituent amino acids and general principles of dipeptide biochemistry. This document summarizes the physicochemical properties, probable metabolic fate, and potential biological significance of Threonyl-methionine, offering a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Introduction

Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical research due to their roles as signaling molecules, their potential as therapeutic agents, and their involvement in cellular nutrition and metabolism.[1] Threonyl-methionine, formed from the covalent linkage of L-threonine and L-methionine, is a naturally occurring dipeptide that can arise from the incomplete enzymatic digestion of dietary proteins.[1] Understanding its biochemical characteristics is crucial for elucidating its potential physiological roles and for harnessing its properties in various applications.

Physicochemical Properties

The fundamental physicochemical properties of Threonyl-methionine are derived from the characteristics of its constituent amino acids.

PropertyValueSource
Molecular Formula C9H18N2O4SPubChem[2]
Molecular Weight 250.32 g/mol PubChem[2]
IUPAC Name (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acidPubChem[2]
Canonical SMILES C--INVALID-LINK--N--INVALID-LINK--C(=O)O)N">C@HOPubChem[2]
InChI Key APIDTRXFGYOLLH-VQVTYTSYSA-NPubChem[2]
CAS Number 90729-28-5PubChem[2]
Predicted LogP -3.36HMDB

Synthesis and Structure

Chemical Synthesis

The synthesis of Threonyl-methionine can be achieved through standard peptide synthesis protocols. A common laboratory-scale method involves the following conceptual steps:

Peptide_Synthesis_Workflow cluster_protection Amino Acid Protection cluster_coupling Coupling Reaction cluster_deprotection Deprotection N_protect_Thr N-terminal Protection of Threonine (e.g., Boc, Fmoc) Activate_Thr Carboxyl Group Activation of Protected Threonine (e.g., DCC, HOBt) N_protect_Thr->Activate_Thr C_protect_Met C-terminal Protection of Methionine (e.g., Esterification) Couple Peptide Bond Formation C_protect_Met->Couple Activate_Thr->Couple Deprotect Removal of Protecting Groups Couple->Deprotect Purification Purification (e.g., HPLC) Deprotect->Purification

Caption: General workflow for the chemical synthesis of Threonyl-methionine.

Molecular Structure

Threonyl-methionine consists of a threonine residue linked to a methionine residue via a peptide bond. The threonine residue provides a hydroxyl group in its side chain, making it a polar amino acid, while the methionine residue contains a sulfur atom within a thioether side chain, contributing to its nonpolar character.

Biological Functions and Signaling Pathways

While no specific signaling pathways have been attributed directly to Threonyl-methionine, the individual roles of threonine and methionine are well-characterized and provide a strong indication of the potential biological impact of this dipeptide upon cellular uptake and hydrolysis.

Dipeptide Transport and Metabolism

Dipeptides are absorbed in the intestine and other tissues via proton-coupled peptide transporters, such as PEPT1 and PEPT2.[3][4] Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids.

Dipeptide_Transport_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thr_Met_ext Threonyl-methionine PEPT1_2 PEPT1/PEPT2 Transporter Thr_Met_ext->PEPT1_2 Uptake Thr_Met_int Threonyl-methionine PEPT1_2->Thr_Met_int Peptidase Cytosolic Peptidases Thr_Met_int->Peptidase Hydrolysis Threonine Threonine Peptidase->Threonine Methionine Methionine Peptidase->Methionine Metabolic_Pathways Cellular Metabolic Pathways Threonine->Metabolic_Pathways Methionine->Metabolic_Pathways

Caption: Cellular uptake and hydrolysis of Threonyl-methionine.

Role of Threonine in Cellular Metabolism

Threonine is an essential amino acid crucial for protein synthesis and metabolism. It can be metabolized into pyruvate or acetyl-CoA and glycine.[5] In embryonic stem cells, threonine metabolism is coupled to the synthesis of S-adenosyl-methionine (SAM), impacting histone methylation and pluripotency.[5]

Role of Methionine in Cellular Signaling

Methionine plays a central role in one-carbon metabolism through its conversion to S-adenosyl-methionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[6][7] Methionine metabolism is intricately linked to major signaling pathways, including the mTOR pathway, which regulates cell growth, proliferation, and survival.[6][8]

Methionine_Signaling_Pathways Methionine Methionine SAM S-adenosyl-methionine (SAM) Methionine->SAM MAT mTORC1 mTORC1 Methionine->mTORC1 Activation Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosyl-homocysteine (SAH) SAM->SAH Methylation Methylated_Substrates Methylated DNA, RNA, Proteins, Lipids Methyltransferases->Methylated_Substrates Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine MS Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation

Caption: Key signaling roles of methionine and the SAM cycle.

Experimental Protocols

Studying the biochemical properties of Threonyl-methionine would involve a combination of analytical and biochemical techniques.

Quantification by Mass Spectrometry

Objective: To quantify the concentration of Threonyl-methionine in biological samples.

Methodology:

  • Sample Preparation: Deproteinize biological samples (e.g., plasma, cell lysates) by protein precipitation with a solvent like methanol or acetonitrile. Centrifuge to remove precipitated proteins.

  • Internal Standard: Add a known concentration of a stable isotope-labeled Threonyl-methionine (e.g., ¹³C₉,¹⁵N₂-Thr-Met) to the sample as an internal standard.

  • Chromatographic Separation: Use liquid chromatography (LC) with a suitable column (e.g., C18) to separate Threonyl-methionine from other metabolites. A gradient elution with water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid, is typically used.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the endogenous Threonyl-methionine and the internal standard.

  • Quantification: Calculate the concentration of Threonyl-methionine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Structural Characterization by NMR Spectroscopy

Objective: To confirm the structure and purity of synthesized Threonyl-methionine.

Methodology:

  • Sample Preparation: Dissolve a purified sample of Threonyl-methionine in a suitable deuterated solvent (e.g., D₂O).

  • 1D NMR: Acquire a one-dimensional proton (¹H) NMR spectrum to observe the chemical shifts and coupling patterns of the protons in the molecule.[9][10]

  • 2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and between protons and their attached carbons, respectively. This will confirm the peptide bond and the integrity of the amino acid side chains.

Cellular Uptake Assay

Objective: To determine if Threonyl-methionine is transported into cells.

Methodology:

  • Cell Culture: Grow a suitable cell line (e.g., Caco-2 for intestinal transport) to confluence in multi-well plates.

  • Incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and then incubate them with a known concentration of Threonyl-methionine for various time points.

  • Cell Lysis: After incubation, wash the cells to remove extracellular dipeptide and then lyse the cells to release intracellular contents.

  • Quantification: Quantify the intracellular concentration of Threonyl-methionine using the LC-MS/MS method described above.

  • Inhibition Studies: To investigate the involvement of specific transporters like PEPT1, perform competitive inhibition assays by co-incubating Threonyl-methionine with a known PEPT1 substrate (e.g., glycyl-sarcosine).[11]

Quantitative Data

As of the date of this guide, there is a lack of publicly available quantitative data specifically for the dipeptide Threonyl-methionine, such as enzyme kinetic parameters for its hydrolysis or binding affinities to transporters. The following table presents relevant data for the constituent amino acids.

ParameterAmino AcidValueConditionsSource
Km for Methionyl-tRNA Synthetase Methionine~5 µME. coli-
Km for Threonyl-tRNA Synthetase Threonine~100 µME. coli-
Km of PEPT1 for Gly-Sar -0.35-3.8 mMCaco-2 cells[11]

Conclusion and Future Directions

Threonyl-methionine is a dipeptide with physicochemical properties defined by its constituent amino acids. While its specific biological roles are yet to be elucidated, its hydrolysis into threonine and methionine suggests it can serve as a source of these essential amino acids, thereby influencing a wide array of metabolic and signaling pathways. Future research should focus on determining the specific transport kinetics of Threonyl-methionine, its rate of hydrolysis by cellular peptidases, and whether the intact dipeptide has any unique signaling properties distinct from its constituent amino acids. Such studies will be instrumental in fully understanding the biochemical significance of this dipeptide.

References

The Biological Role of Threonyl-Methionine Dipeptide: An Inquiry into Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The dipeptide Threonyl-Methionine (Thr-Met), composed of the essential amino acids L-threonine and L-methionine, is recognized as a metabolite in biological systems.[1] However, a comprehensive understanding of its specific biological roles and its direct involvement in cellular pathways remains an emerging area of scientific investigation. This technical guide synthesizes the current, albeit limited, knowledge regarding the this compound dipeptide. Drawing upon the well-established functions of its constituent amino acids and data from related dipeptide studies, we explore its potential antioxidant properties and its putative engagement with key signaling networks such as the mTOR pathway. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals, highlighting both what is known and the significant knowledge gaps that present opportunities for future research. We also provide generalized experimental protocols to facilitate further investigation into the cellular and molecular functions of this and other dipeptides.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized not merely as intermediates of protein metabolism but as bioactive molecules with distinct physiological functions.[2][3] They can act as signaling molecules, antioxidants, and regulators of protein function.[2] The this compound dipeptide is formed from L-threonine and L-methionine residues.[1] While its existence is documented, its specific roles in cellular physiology are not well-defined in the current scientific literature. This guide will, therefore, extrapolate potential functions based on the known biological activities of threonine, methionine, and other methionine-containing dipeptides.

Potential Biological Roles and Cellular Pathways

Direct evidence for the specific involvement of the this compound dipeptide in cellular pathways is scarce. However, the functions of its constituent amino acids and related dipeptides offer a foundation for hypothesizing its potential roles.

Antioxidant Activity

Methionine residues are known to be susceptible to oxidation and can play a role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4] Studies on various methionine-containing dipeptides have demonstrated their antioxidant capacity. For instance, dipeptides with a C-terminal methionine residue have been shown to exhibit antioxidant activity against peroxyl radicals, with an efficacy similar to that of free methionine.[5][6] It is therefore plausible that the this compound dipeptide could function as an antioxidant, contributing to the cellular defense against oxidative stress. The presence of the methionine residue makes it a target for oxidation, which could help to shield other more critical cellular components from damage.

Antioxidant_Role ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Oxidized_Thr_Met Oxidized this compound Thr_Met This compound Dipeptide Thr_Met->Oxidized_Thr_Met is oxidized by

Figure 1: Hypothetical antioxidant role of this compound dipeptide.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] Amino acids are key activators of the mTORC1 complex.[7][8] Specifically, methionine has been shown to induce mTORC1 activation and promote protein synthesis in C2C12 myotubes through a signaling cascade involving the taste receptor type 1 member (T1R1/T1R3), phospholipase Cβ (PLCβ), intracellular calcium (Ca2+), and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10]

Furthermore, studies on the methionyl-methionine (Met-Met) dipeptide have demonstrated its ability to activate the mTOR signaling pathway, leading to enhanced cell proliferation and protein synthesis in bovine mammary epithelial cells.[11] Met-Met supplementation has also been shown to increase the phosphorylation of key mTOR effectors such as 4E-BP1 and S6K1 in the placenta of pregnant mice.[12] Given these findings, it is conceivable that the this compound dipeptide could also modulate mTOR signaling, although the specific mechanisms and cellular contexts remain to be elucidated.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Thr_Met This compound Dipeptide mTORC1 mTORC1 Thr_Met->mTORC1 activates (hypothesized) S6K1 S6K1 mTORC1->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourE_BP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to

Figure 2: Hypothetical activation of the mTORC1 pathway by this compound.
Apoptosis

Methionine restriction has been shown to induce apoptosis in cancer cells through both caspase-dependent and -independent pathways.[13] This process can involve the release of cytochrome c from the mitochondria.[13] Conversely, the substitution of the methionine residue in fragments of the amyloid-beta peptide abrogates their apoptotic effects, highlighting the critical role of this amino acid in inducing cell death in that context.[14] Given the pro-apoptotic potential of methionine under certain conditions, the this compound dipeptide could potentially influence apoptotic pathways, although its specific role as either a pro- or anti-apoptotic agent would likely be context-dependent and requires empirical investigation.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biological effects of the this compound dipeptide. The following table summarizes relevant quantitative data for related molecules to provide a comparative context.

MoleculeAssayCell Type/SystemQuantitative MeasurementReference
Met-Met FITC-labeled dipeptide uptakeBovine Mammary Epithelial CellsMichaelis constant (Km) = 52.4 µM[11]
Maximum transport velocity (Vmax) = 14.8 pmol/min/mg protein[11]
Methionine mTORC1 activationC2C12 myotubesOptimal concentration for S6K1 phosphorylation: 50 mM[10]
C-terminal Met Dipeptides Antioxidant capacity vs. peroxyl radicalChemical assayAOC similar to free Met (0.49 ± 0.03 µmol TE/µmol)[5]
N-terminal Met Dipeptides Antioxidant capacity vs. peroxyl radicalChemical assay~20% lower AOC than free Met[5]

Table 1: Quantitative Data for Methionine and Methionine-Containing Dipeptides. This table provides context for the potential activity of this compound by showing data from related compounds. Direct quantitative data for this compound is not currently available.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of the this compound dipeptide.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be utilized depending on the research question (e.g., CHO, C2C12, PC12, Jurkat T cells).

  • Culture Conditions: Cells should be maintained in the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5-10% CO2.[15]

  • Peptide Preparation: The this compound dipeptide should be dissolved in a suitable solvent (e.g., sterile water, PBS, or culture medium) to create a stock solution. The final concentration for treatment will need to be determined empirically.

  • Treatment: Cells are incubated with the dipeptide for a specified duration, with appropriate controls (e.g., vehicle control, individual amino acid controls).

Analysis of Dipeptide Uptake and Metabolism
  • Sample Preparation: For intracellular analysis, cells are washed multiple times to remove extracellular components before extraction.[16]

  • Derivatization: Dansyl chloride derivatization can be used to improve the chromatographic retention of the dipeptide for quantification.[16]

    • Dilute medium samples or resuspend cell extracts in borax buffer.

    • Add dansyl chloride in acetonitrile and incubate.

    • Quench the reaction with formic acid.

  • Quantification: Dipeptide concentrations can be quantified using LC-MS/MS.

Dipeptide_Quantification_Workflow Start Cell Culture with This compound Dipeptide Sampling Collect Extracellular Medium and Intracellular Extracts Start->Sampling Derivatization Dansyl Chloride Derivatization Sampling->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Quantification of This compound Concentration LC_MS->Quantification

Figure 3: Workflow for dipeptide uptake and quantification.
Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-mTOR, phospho-S6K1, phospho-4E-BP1, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Viability and Apoptosis Assays
  • MTT Assay: To assess cell viability, cells are incubated with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.

  • Annexin V/Propidium Iodide Staining: Apoptosis can be quantified by flow cytometry after staining cells with Annexin V-FITC and propidium iodide.

Conclusion and Future Directions

The biological role of the this compound dipeptide in cellular pathways represents a significant uncharted area in molecular and cellular biology. While we can hypothesize its involvement in antioxidant defense and the modulation of key signaling pathways like mTOR based on the known functions of threonine, methionine, and other methionine-containing dipeptides, direct experimental evidence is critically lacking.

Future research should focus on several key areas:

  • Systematic Screening: High-throughput screening of this compound against various cellular models to identify its primary biological effects.

  • Pathway Elucidation: In-depth investigation of its impact on signaling pathways, particularly the mTOR and apoptotic pathways.

  • Metabolic Fate: Tracing the uptake, intracellular transport, and metabolic fate of the this compound dipeptide.

  • In Vivo Studies: Evaluation of the physiological effects of this compound in animal models of health and disease.

A thorough investigation into these areas will be instrumental in uncovering the specific functions of the this compound dipeptide and its potential as a therapeutic agent or a biomarker. The experimental frameworks provided in this guide offer a starting point for researchers to embark on this exciting avenue of discovery.

References

Threonyl-methionine: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-methionine (Thr-Met) is a dipeptide composed of the essential amino acids threonine and methionine. Unlike its constituent amino acids, Threonyl-methionine does not occur freely in significant quantities within organisms or food sources. Instead, its natural occurrence is intrinsically linked to the composition of proteins and their subsequent breakdown. This technical guide provides an in-depth exploration of the natural sources of Threonyl-methionine, focusing on its origin from protein hydrolysis, methods for its isolation and quantification, and a discussion of its potential biological significance.

Natural Occurrence: A Product of Proteolysis

The dipeptide Threonyl-methionine is not a primary metabolite synthesized by a dedicated enzymatic pathway. Its presence in biological systems is a direct consequence of the enzymatic or chemical hydrolysis of proteins that contain adjacent threonine and methionine residues in their primary sequence.[1] Therefore, the natural sources of Threonyl-methionine are, by extension, all protein-rich foods and organisms.

The release of Threonyl-methionine occurs during two primary physiological processes:

  • Protein Digestion: In the gastrointestinal tract, dietary proteins are broken down by a series of proteases and peptidases. Endopeptidases cleave large proteins into smaller peptides, and exopeptidases, such as aminopeptidases and carboxypeptidases, further break down these peptides, potentially releasing dipeptides like Threonyl-methionine as transient intermediates before complete hydrolysis into free amino acids.[2]

  • Intracellular Protein Catabolism: Within cells, proteins are constantly being turned over. The proteasome, a large protein complex, is a key player in this process, degrading ubiquitinated proteins into smaller peptides.[3] These peptides are then further hydrolyzed into amino acids by various peptidases. Threonyl-methionine can be a transient product of this intracellular protein degradation.

It is important to note that the free dipeptide is likely to have a short half-life in biological systems, as it is readily hydrolyzed into its constituent amino acids, threonine and methionine, which are then absorbed and utilized by the cell.

Sources of Threonyl-methionine Precursors in the Diet

Given that the direct source of Threonyl-methionine is the breakdown of proteins, identifying dietary sources rich in proteins containing the "this compound" motif is key. While a comprehensive database of all proteins with this specific dipeptide sequence is vast, we can identify food groups and specific proteins known to be rich in both threonine and methionine, increasing the statistical likelihood of this dipeptide's presence upon hydrolysis.

Table 1: Potential Dietary Sources of Threonyl-methionine Precursors

Food CategorySpecific ExamplesRationale
Animal Proteins Eggs, Meat (Beef, Lamb, Pork, Poultry), Fish (Tuna, Salmon), Dairy Products (Cheese, Milk)Animal proteins are generally complete proteins, containing all essential amino acids, including high levels of both threonine and methionine.[4]
Plant Proteins Soybeans and Soy Products (Tofu), Legumes (Lentils, Beans), Nuts (Brazil nuts, Almonds), Seeds (Sunflower seeds, Flaxseeds), Wheat GermWhile many plant proteins can be limiting in certain amino acids, a varied diet of these sources can provide substantial amounts of both threonine and methionine.[4]

The functional importance of the "this compound" motif within a protein's structure is not extensively documented as a distinct functional motif. However, the presence of a methionine residue adjacent to other amino acids, including threonine, can play a role in protein stability and interactions.[5] Methionine residues are also susceptible to oxidation, and their presence can protect other, more critical residues from oxidative damage.[6][7]

Experimental Protocols

Extraction of Peptides from Biological Samples

The isolation of dipeptides like Threonyl-methionine from complex biological matrices such as tissue or plasma requires careful extraction procedures to separate them from larger proteins and other interfering substances. A generic protocol for peptide extraction is outlined below, which can be optimized for specific sample types.

Protocol 1: General Peptide Extraction from Tissue

  • Homogenization: Homogenize frozen tissue samples in an acidic extraction buffer (e.g., 1% trifluoroacetic acid - TFA) to precipitate larger proteins and inactivate proteases.[8]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cellular debris.[8]

  • Solid-Phase Extraction (SPE):

    • Equilibrate a C18 SPE cartridge with an elution buffer (e.g., 60% acetonitrile, 0.1% TFA) followed by the extraction buffer.

    • Load the supernatant from the centrifugation step onto the equilibrated cartridge. Peptides will bind to the C18 stationary phase.

    • Wash the cartridge with the extraction buffer to remove salts and other hydrophilic impurities.

    • Elute the bound peptides with the elution buffer.[8][9]

  • Drying and Reconstitution: Dry the eluted peptide fraction using a centrifugal vacuum concentrator. Reconstitute the dried peptides in a suitable buffer for subsequent analysis.[8]

experimental_workflow_extraction start Start: Biological Sample (Tissue) homogenize Homogenize in Acidic Buffer start->homogenize centrifuge Centrifuge to Pellet Proteins homogenize->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe Load Supernatant wash Wash to Remove Impurities spe->wash elute Elute Peptides wash->elute dry Dry Peptide Fraction elute->dry reconstitute Reconstitute in Analysis Buffer dry->reconstitute end End: Purified Peptide Extract reconstitute->end

Figure 1. General workflow for the extraction of peptides from biological tissue.

Quantification of Threonyl-methionine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex mixtures.

Protocol 2: Targeted Quantification of Threonyl-methionine

  • Chromatographic Separation:

    • Use a reverse-phase liquid chromatography (RPLC) column (e.g., C18) to separate the peptides in the extracted sample.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will separate peptides based on their hydrophobicity.[10][11]

  • Mass Spectrometry Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

      • Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated Threonyl-methionine molecule ([M+H]⁺). For Threonyl-methionine (C9H18N2O4S), the monoisotopic mass is approximately 250.10 Da, so the [M+H]⁺ would be ~251.11 m/z.[12]

      • Product Ions (Q3): Specific fragment ions generated by the collision-induced dissociation (CID) of the precursor ion. Characteristic fragments would include those corresponding to the immonium ions of threonine and methionine, and fragments resulting from the cleavage of the peptide bond.

  • Quantification:

    • Generate a standard curve using known concentrations of a synthetic Threonyl-methionine standard.

    • Spike samples with a stable isotope-labeled internal standard of Threonyl-methionine (e.g., containing ¹³C or ¹⁵N) to account for matrix effects and variations in instrument response.

    • Quantify the amount of Threonyl-methionine in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]

Table 2: Example LC-MS/MS Parameters for Threonyl-methionine Quantification

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
MRM Transition 1 Q1: 251.1 m/z -> Q3: [Specific Fragment 1 m/z]
MRM Transition 2 Q1: 251.1 m/z -> Q3: [Specific Fragment 2 m/z]
Internal Standard [¹³C₆, ¹⁵N₂]-Threonyl-methionine

Signaling Pathways and Biological Activity

While the primary role of most dipeptides is as intermediates in protein metabolism, some have been shown to possess biological activity and can participate in cellular signaling.[13] For instance, certain dipeptides can be transported into cells by specific transporters like PepT1 and can activate intracellular signaling cascades, such as the protein kinase A pathway in yeast.[1][13]

To date, there is limited specific research on the direct signaling roles of Threonyl-methionine. However, its constituent amino acids are involved in numerous critical pathways. Threonine metabolism is linked to S-adenosyl-methionine (SAM) synthesis and histone methylation, which have profound effects on gene expression and cell fate.[14] Methionine is a crucial component of one-carbon metabolism and a precursor for the universal methyl donor SAM.[15]

Any potential biological activity of the Threonyl-methionine dipeptide itself would likely be investigated through its interaction with cell surface receptors or intracellular targets.

signaling_pathway_dipeptide cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thr_Met Threonyl-methionine PepT1 Peptide Transporter (e.g., PepT1) Thr_Met->PepT1 Transport GPCR G-Protein Coupled Receptor (Hypothetical) Thr_Met->GPCR Binding (Hypothetical) Hydrolysis Hydrolysis to Thr + Met PepT1->Hydrolysis Signaling Downstream Signaling Cascade GPCR->Signaling

References

An In-depth Technical Guide to the Threonyl-Methionine (Thr-Met) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, chemical characteristics, and analytical methodologies related to the threonyl-methionine (Thr-Met) dipeptide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this biomolecule.

Core Structure and Chemical Identity

The this compound dipeptide is a biomolecule formed from the amino acids L-threonine and L-methionine, linked by a peptide bond. The structure consists of a threonine residue at the N-terminus and a methionine residue at the C-terminus.

IUPAC Name: (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid[1]

Synonyms: Threonylmethionine, TM dipeptide, H-Thr-Met-OH[1]

The chemical structure of the this compound dipeptide is characterized by the polar hydroxyl group of the threonine side chain and the nonpolar thioether side chain of methionine. This combination of polar and nonpolar features influences its overall chemical properties and potential biological interactions.

Physicochemical Characteristics

The physicochemical properties of the this compound dipeptide are summarized in the table below. These values are a combination of computed and extrapolated data from publicly available chemical databases.

PropertyValueSource
Molecular Formula C9H18N2O4SPubChem[1]
Molecular Weight 250.32 g/mol PubChem[1]
Exact Mass 250.09872823 DaPubChem[1]
Isoelectric Point (pI) ~5.6 (Calculated)Theoretical
XLogP3 -3.8PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 7PubChem[1]
Topological Polar Surface Area 138 ŲPubChem[1]
Physical Description SolidHuman Metabolome Database[1]

Solubility: The solubility of peptides is influenced by their amino acid composition. Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions. The this compound dipeptide, with one polar (Threonine) and one nonpolar (Methionine) residue and a calculated pI near neutral, is predicted to have moderate solubility in water. For practical applications, if solubility in water is limited, the use of a small amount of organic solvent such as DMSO, followed by dilution with an aqueous buffer, is recommended.

Stability: Peptides containing methionine are susceptible to oxidation of the thioether side chain to form methionine sulfoxide and subsequently methionine sulfone. This oxidation can be accelerated by exposure to higher pH, atmospheric oxygen, and certain metal ions. For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or colder, away from light and moisture. Solutions should be prepared fresh, and if storage in solution is necessary, it should be for a short duration at low temperatures, and freeze-thaw cycles should be avoided.

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following protocol outlines a representative procedure for the synthesis of the this compound dipeptide using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound:

SPPS_Workflow Resin Fmoc-Met-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Coupling (Fmoc-Thr(tBu)-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cleavage Cleavage and Deprotection (TFA/TIS/H2O) Washing2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification MS_Workflow Sample Purified this compound Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Signaling_Pathway cluster_0 cluster_1 ThrMet This compound Dipeptide Transporter Peptide Transporter (e.g., PEPT1) ThrMet->Transporter Hydrolysis Intracellular Peptidases Transporter->Hydrolysis Cell Cell Membrane Thr Threonine Hydrolysis->Thr Met Methionine Hydrolysis->Met MetabolicPool Metabolic Pool Thr->MetabolicPool SAM S-adenosylmethionine (SAM) Met->SAM Methylation Methylation Reactions SAM->Methylation SignalingProtein Signaling Protein Methylation->SignalingProtein ActivatedProtein Activated Signaling Protein SignalingProtein->ActivatedProtein Downstream Downstream Cellular Response ActivatedProtein->Downstream

References

An In-depth Technical Guide on Threonyl-Methionine Biosynthesis and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine and methionine, two essential sulfur-containing amino acids, are not only fundamental building blocks of proteins but also pivotal players in a myriad of cellular processes. Their metabolic pathways are intricately regulated and interconnected, influencing everything from protein synthesis and modification to one-carbon metabolism and the production of crucial metabolites. Understanding the biosynthesis and degradation of these amino acids is paramount for researchers in fields ranging from metabolic engineering to drug discovery, as dysregulation of these pathways is implicated in various pathological conditions.

This technical guide provides a comprehensive overview of the core biosynthesis and degradation pathways of threonyl-methionine. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of these vital metabolic routes.

Threonine and Methionine Biosynthesis

In many organisms, including bacteria and plants, the biosynthesis of threonine and methionine originates from the common precursor, aspartate. These pathways are part of the "aspartate family" of amino acid biosynthesis, which also includes the synthesis of lysine and isoleucine.

The Aspartate Family Pathway: A Shared Beginning

The initial steps of threonine and methionine biosynthesis are shared, starting with the phosphorylation of aspartate. This common pathway is tightly regulated to control the flux of intermediates towards the synthesis of the different amino acids.

Threonine Biosynthesis

The biosynthesis of threonine from aspartate involves a series of five enzymatic reactions. The pathway diverges from the common aspartate pathway at the level of homoserine.

  • Aspartate Kinase (AK): Catalyzes the phosphorylation of aspartate to form β-aspartyl-phosphate. In many bacteria, like E. coli, there are multiple isozymes of aspartate kinase, each regulated by different end products of the pathway (threonine, methionine, or lysine)[1].

  • Aspartate-Semialdehyde Dehydrogenase (ASADH): Reduces β-aspartyl-phosphate to aspartate-β-semialdehyde.

  • Homoserine Dehydrogenase (HDH): Catalyzes the reduction of aspartate-β-semialdehyde to homoserine.

  • Homoserine Kinase (HK): Phosphorylates homoserine to produce O-phospho-L-homoserine. This enzyme is a key regulatory point, often inhibited by the final product, threonine[2].

  • Threonine Synthase (TS): Catalyzes the final step, the conversion of O-phospho-L-homoserine to threonine.

Threonine_Biosynthesis cluster_regulation Feedback Inhibition Aspartate Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P Aspartate Kinase Asp_SA Aspartate-β-semialdehyde Aspartyl_P->Asp_SA Aspartate-Semialdehyde Dehydrogenase Homoserine Homoserine Asp_SA->Homoserine Homoserine Dehydrogenase O_Phospho_Homoserine O-Phospho-L-homoserine Homoserine->O_Phospho_Homoserine Homoserine Kinase Threonine Threonine O_Phospho_Homoserine->Threonine Threonine Synthase Threonine_reg Threonine Threonine_reg->Aspartate Inhibits Threonine_reg->Homoserine Inhibits

Diagram of the Threonine Biosynthesis Pathway.

Methionine Biosynthesis

The biosynthesis of methionine also starts from aspartate and shares the initial steps with threonine synthesis up to homoserine. From homoserine, the pathway to methionine involves the incorporation of a sulfur atom.

  • Homoserine O-transsuccinylase/O-acetyltransferase: In bacteria, homoserine is activated by succinylation or acetylation to form O-succinyl-L-homoserine or O-acetyl-L-homoserine, respectively[3]. In plants, homoserine is phosphorylated by homoserine kinase, the same enzyme as in threonine biosynthesis.

  • Cystathionine γ-synthase: This enzyme catalyzes the condensation of the activated homoserine derivative with cysteine to form cystathionine.

  • Cystathionine β-lyase: Cleaves cystathionine to produce homocysteine, pyruvate, and ammonia.

  • Methionine Synthase: In the final step, a methyl group is transferred to homocysteine to form methionine. This reaction is dependent on a methyl donor, typically N5-methyl-tetrahydrofolate, and in some organisms, it requires a vitamin B12-derived cofactor[4].

Methionine_Biosynthesis cluster_regulation Feedback Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Shared Pathway (Multiple Steps) Activated_Homoserine Activated Homoserine (e.g., O-succinyl-L-homoserine) Homoserine->Activated_Homoserine Homoserine O-transsuccinylase Cystathionine Cystathionine Activated_Homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine Synthase Cysteine Cysteine Cysteine->Cystathionine Methyl_Donor N5-Methyl-THF Methyl_Donor->Methionine Methionine_reg Methionine Methionine_reg->Aspartate Represses

Diagram of the Methionine Biosynthesis Pathway.

Threonine and Methionine Degradation

The degradation of threonine and methionine serves not only to remove excess amino acids but also to provide intermediates for other metabolic pathways, including energy production.

Threonine Degradation

Threonine can be degraded through several pathways, with the two major routes being initiated by threonine dehydrogenase and threonine dehydratase.

  • Threonine Dehydrogenase Pathway: Threonine is oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase into glycine and acetyl-CoA. Acetyl-CoA can enter the citric acid cycle for energy production[5].

  • Threonine Dehydratase (Threonine ammonia-lyase) Pathway: This enzyme catalyzes the deamination of threonine to α-ketobutyrate and ammonia. α-Ketobutyrate is subsequently converted to propionyl-CoA, which can also be metabolized via the citric acid cycle[5].

  • Threonine Aldolase Pathway: A minor pathway in some organisms involves the cleavage of threonine by threonine aldolase to glycine and acetaldehyde.

Threonine_Degradation cluster_dehydrogenase Dehydrogenase Pathway cluster_dehydratase Dehydratase Pathway cluster_aldolase Aldolase Pathway Threonine Threonine AKB 2-Amino-3-ketobutyrate Threonine->AKB Threonine Dehydrogenase Glycine Glycine Threonine->Glycine Threonine Aldolase Alpha_Ketobutyrate α-Ketobutyrate Threonine->Alpha_Ketobutyrate Threonine Dehydratase Acetaldehyde Acetaldehyde Threonine->Acetaldehyde Threonine Aldolase AKB->Glycine 2-Amino-3-ketobutyrate CoA ligase Acetyl_CoA Acetyl-CoA AKB->Acetyl_CoA 2-Amino-3-ketobutyrate CoA ligase Propionyl_CoA Propionyl-CoA Alpha_Ketobutyrate->Propionyl_CoA Further Metabolism

Major Pathways of Threonine Degradation.

Methionine Degradation

The primary pathway for methionine degradation is initiated by its conversion to S-adenosylmethionine (SAM), a universal methyl group donor.

  • Methionine Adenosyltransferase (MAT): Catalyzes the reaction of methionine with ATP to form S-adenosylmethionine (SAM).

  • Transmethylation Reactions: SAM donates its methyl group to a wide variety of acceptor molecules in reactions catalyzed by various methyltransferases . This process yields S-adenosylhomocysteine (SAH).

  • SAH Hydrolase: Hydrolyzes SAH to homocysteine and adenosine.

  • Transsulfuration Pathway: Homocysteine can be converted to cysteine through the action of cystathionine β-synthase (which condenses homocysteine with serine to form cystathionine) and cystathionine γ-lyase (which cleaves cystathionine to cysteine, α-ketobutyrate, and ammonia). This pathway effectively degrades the carbon skeleton of methionine.

  • Remethylation Pathway: Alternatively, homocysteine can be remethylated back to methionine by methionine synthase , conserving the methionine pool.

Methionine_Degradation cluster_transsulfuration Transsulfuration Pathway cluster_remethylation Remethylation Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Acceptor Acceptor Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Methyl Group Transfer Serine Serine Serine->Cystathionine

Overview of Methionine Degradation and Recycling.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the flux and regulation of metabolic pathways. The following tables summarize available kinetic data for key enzymes in the threonyl-methionine biosynthesis and degradation pathways.

Threonine Biosynthesis Pathway Enzyme Kinetics in E. coli
EnzymeSubstrate(s)Km (mM)Vmax (units)Inhibitor(s)Ki (mM)Reference
Aspartate Kinase IAspartate0.97-Threonine0.1[6]
ATP0.44-[6]
Aspartate-Semialdehyde DehydrogenaseAspartate-β-semialdehyde0.04---[6]
NADPH0.02-[6]
Homoserine Dehydrogenase IAspartate-β-semialdehyde0.1-Threonine0.1[6]
NADPH0.03-[6]
Homoserine KinaseHomoserine0.15-Threonine0.05[6]
ATP0.2-[6]
Threonine SynthaseO-Phospho-L-homoserine0.344 s-1 (kcat)--[5][7]

Note: Vmax values are often reported in different units and under varying conditions, making direct comparison difficult. The data presented here are intended to provide a relative understanding of enzyme affinities.

Methionine Biosynthesis and Degradation Pathway Enzyme Kinetics (Selected Enzymes)
EnzymeOrganismSubstrate(s)Km (mM)Inhibitor(s)Ki (mM)Reference
Methionine Adenosyltransferase IRat LiverL-Methionine0.041S-Adenosylmethionine-[8]
Methionine Adenosyltransferase IIRat KidneyL-Methionine0.008S-Adenosylmethionine-[8]
Methionine Adenosyltransferase IIIRat LiverL-Methionine0.215--[8]
Cystathionine β-synthaseYeastL-Serine1.2L-Homocysteine2.0 (Substrate Inhibition)[9]
L-Homocysteine-[9]
Cystathionine γ-lyaseHumanL-Cystathionine0.5--[10]

Experimental Protocols

Detailed methodologies are essential for the accurate study of enzyme activity and pathway dynamics. Below are representative protocols for key enzymes in the threonyl-methionine metabolic network.

Aspartate Kinase Activity Assay

Principle: The activity of aspartate kinase is determined by a coupled enzyme assay that measures the rate of ADP production. The ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Workflow:

AK_Assay_Workflow Start Prepare Reaction Mixture (Buffer, MgCl2, KCl, ATP, PEP, NADH, PK, LDH, Aspartate) Incubate Pre-incubate at 37°C Start->Incubate Add_Enzyme Initiate reaction by adding Aspartate Kinase Incubate->Add_Enzyme Measure Monitor absorbance decrease at 340 nm Add_Enzyme->Measure Calculate Calculate enzyme activity Measure->Calculate TDH_Assay_Workflow Start Prepare Reaction Mixture (Buffer, NAD+, Threonine) Incubate Pre-incubate at 37°C Start->Incubate Add_Enzyme Initiate reaction by adding Threonine Dehydrogenase Incubate->Add_Enzyme Measure Monitor absorbance increase at 340 nm Add_Enzyme->Measure Calculate Calculate enzyme activity Measure->Calculate MS_Assay_Workflow Start Prepare Reaction Mixture (Buffer, DTT, AdoMet, Homocysteine, Enzyme) Incubate Pre-incubate at 37°C Start->Incubate Add_Substrate Initiate reaction by adding 5-CH3-THF Incubate->Add_Substrate Stop_Reaction Stop reaction with acid Add_Substrate->Stop_Reaction Develop_Color Incubate to develop color Stop_Reaction->Develop_Color Measure Measure absorbance at 350 nm Develop_Color->Measure Calculate Calculate enzyme activity Measure->Calculate

References

The Convergent Metabolic Roles of Threonine and Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

While the direct physiological functions of the dipeptide Threonyl-Methionine (Thr-Met) in metabolic regulation are not extensively documented in current scientific literature, the constituent amino acids, L-Threonine (Thr) and L-Methionine (Met), are individually recognized as critical modulators of key metabolic pathways. This technical guide provides an in-depth exploration of the distinct and overlapping roles of Threonine and Methionine in regulating glucose and lipid metabolism, their influence on pivotal signaling cascades such as mTOR and insulin signaling, and their therapeutic potential. We synthesize quantitative data from preclinical studies, detail relevant experimental methodologies, and present signaling pathways and experimental workflows through comprehensive diagrams to support further research and drug development endeavors in the field of metabolic diseases.

Introduction: Threonine and Methionine in Metabolic Homeostasis

Metabolic regulation is a complex network of biochemical processes that govern energy balance, nutrient utilization, and storage. Amino acids, beyond their fundamental role as protein building blocks, are increasingly appreciated as signaling molecules that actively participate in these regulatory networks. L-Threonine, an essential amino acid, is crucial for protein synthesis, gut health, and immune function, and has demonstrated significant effects on lipid metabolism.[1][2] L-Methionine, another essential sulfur-containing amino acid, is a central node in one-carbon metabolism, providing methyl groups for vital methylation reactions and influencing redox balance and insulin sensitivity.[3][4] Understanding the individual contributions of these amino acids to metabolic control is paramount for developing novel therapeutic strategies for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Threonine: A Regulator of Lipid Metabolism and Energy Expenditure

Threonine plays a significant role in modulating lipid metabolism and energy balance.[1] Studies in animal models have shown that dietary supplementation with threonine can lead to a reduction in fat accumulation and an improvement in overall metabolic health.[5][6]

Quantitative Effects of Threonine Supplementation on Metabolic Parameters

Experimental evidence from studies on high-fat diet (HFD)-induced obese mice highlights the potent metabolic effects of threonine. Supplementation has been shown to significantly decrease body weight and adiposity while improving serum lipid and glucose profiles.[5][6]

ParameterHigh-Fat Diet (HFD) ControlHFD + Threonine (3% in drinking water)Percentage ChangeReference
Body Weight IncreasedSignificantly DecreasedNot specified[5][6]
Epididymal Fat Pad Weight IncreasedSignificantly DecreasedNot specified[5][6]
Perirenal Fat Pad Weight IncreasedSignificantly DecreasedNot specified[5][6]
Serum Glucose ElevatedSignificantly DecreasedNot specified[5][6]
Serum Triacylglycerols ElevatedSignificantly DecreasedNot specified[5][6]
Serum Total Cholesterol ElevatedSignificantly DecreasedNot specified[5][6]
Serum LDL-Cholesterol ElevatedSignificantly DecreasedNot specified[5][6]
HOMA-IR ElevatedImprovedNot specified[5][6]
Signaling Pathways Modulated by Threonine

Threonine exerts its metabolic effects by modulating key signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of cell growth, proliferation, and metabolism.[1][2] Threonine deficiency can impair mTORC1 signaling, while supplementation can support its activity, influencing processes like protein synthesis and lipid metabolism.

Threonine_Signaling Thr Threonine TARS2 TARS2 (Mitochondrial Threonyl- tRNA Synthetase) Thr->TARS2 Senses MAPK MAPK Pathway Thr->MAPK Modulates mTORC1 mTORC1 TARS2->mTORC1 Activates Lipid_Metabolism Lipid Metabolism mTORC1->Lipid_Metabolism Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Immune_Response Intestinal Immune Response MAPK->Immune_Response

Threonine-mediated activation of mTORC1 signaling.

Methionine: A Central Player in One-Carbon Metabolism and Insulin Sensitivity

Methionine's role in metabolic regulation is primarily linked to its position as the precursor for S-adenosylmethionine (SAM), the universal methyl donor.[7][8] The metabolic state is highly sensitive to methionine availability, and dietary methionine restriction (MR) has emerged as a robust intervention to improve metabolic health and extend lifespan in various organisms.[4][8]

Methionine Restriction and Insulin Signaling

MR enhances insulin sensitivity through a multi-faceted mechanism involving the liver and adipose tissue. A key mediator of these effects is Fibroblast Growth Factor 21 (FGF21), an endocrine hormone primarily produced by the liver.[9][10]

Methionine_Restriction_Pathway cluster_liver In Liver cluster_adipose In Adipose Tissue MR Methionine Restriction (MR) GSH Hepatic Glutathione (GSH)↓ MR->GSH FGF21 FGF21 Secretion↑ MR->FGF21 Liver Liver Adipose Adipose Tissue PTEN PTEN Activity↓ GSH->PTEN Reduces cofactor for phosphatase reactivation Insulin_Signal Insulin Signaling (p-Akt ↑) PTEN->Insulin_Signal Amplifies FGF21->Adipose FGF21->Insulin_Signal Enhances Adiponectin Adiponectin↑ FGF21->Adiponectin Stimulates Insulin_Sensitivity Systemic Insulin Sensitivity↑ Insulin_Signal->Insulin_Sensitivity Adiponectin->Insulin_Sensitivity

MR enhances insulin sensitivity via hepatic and adipose tissue mechanisms.
Quantitative Effects of Methionine Restriction on Metabolic Parameters

Studies in mice have demonstrated that short-term MR applied to animals on a high-fat diet can rapidly reverse metabolic dysfunction.

ParameterHigh-Fat Diet (HFD) ControlHFD + Methionine Restriction (10 days)Percentage ChangeReference
Plasma Triglycerides ~78 mg/dL~48 mg/dL-38.4%[11]
Total Cholesterol ~169 mg/dL~90 mg/dL-46.7%[11]
Blood Glucose ~157 mg/dL~80 mg/dL-49.0%[11]

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section details the methodologies used in the cited studies to assess the metabolic effects of threonine and methionine.

Animal Model for Obesity and Amino Acid Supplementation
  • Model: C57BL/6J male mice.[5][6]

  • Obesity Induction: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-15 weeks to induce an obese phenotype.[5][6][11]

  • Intervention:

    • Threonine: L-Threonine is provided in the drinking water at a concentration of 3% (w/v) for a duration of 10 weeks.[5][6]

    • Methionine Restriction: Mice are switched to a custom HFD formulation with 80% reduced methionine content for short-term studies (e.g., 3-10 days).[11]

  • Workflow Diagram:

Animal_Study_Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet (8-15 weeks) Start->HFD Grouping Group Allocation HFD->Grouping Control HFD Control Grouping->Control Treatment HFD + Treatment (e.g., Thr or MR) Grouping->Treatment Analysis Metabolic Analysis: - Body Weight - Serum Analysis - Tissue Collection Control->Analysis Treatment->Analysis

General workflow for in vivo metabolic studies.
Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing in vivo insulin sensitivity.

  • Objective: To measure the amount of glucose required to maintain normal blood glucose levels in the face of high insulin levels, providing a direct measure of insulin sensitivity.[9]

  • Procedure:

    • Catheters are surgically implanted in conscious, unrestrained mice (e.g., in the jugular vein).

    • A continuous infusion of human insulin is administered to achieve a hyperinsulinemic state.

    • Blood glucose is monitored every 5-10 minutes.

    • A variable infusion of glucose is administered to clamp the blood glucose at a normal, fasting level (e.g., 100-120 mg/dL).

    • The steady-state glucose infusion rate (GIR) required to maintain euglycemia is determined. A higher GIR indicates greater insulin sensitivity.

    • Tracers like 2-deoxyglucose can be co-infused to measure tissue-specific glucose uptake.[9]

Western Blotting for Insulin Signaling
  • Objective: To quantify the activation (phosphorylation) of key proteins in the insulin signaling cascade, such as Akt.[9]

  • Protocol:

    • Tissue/Cell Lysis: Liver, adipose, or muscle tissue (or cultured cells) are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) and the total form of the protein (e.g., anti-total-Akt).

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate is added.

    • Imaging: The resulting signal is captured, and band intensities are quantified. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Conclusion and Future Directions

The individual amino acids L-Threonine and L-Methionine are potent regulators of metabolic health. Threonine primarily impacts lipid metabolism and energy expenditure, while methionine, particularly through its restriction, governs insulin sensitivity and glucose homeostasis via complex signaling networks involving FGF21. While the specific functions of the this compound dipeptide remain to be elucidated, the profound and distinct effects of its constituent parts provide a strong rationale for further investigation. Future research should focus on whether the this compound dipeptide possesses unique biological activities, how it is absorbed and metabolized, and if it can offer synergistic therapeutic benefits beyond the administration of its individual amino acid components. Such studies will be invaluable for the development of next-generation nutraceuticals and pharmaceuticals for metabolic diseases.

References

Discovery and initial characterization of Threonyl-methionine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Threonyl-methionine (Thr-Met) is a dipeptide composed of L-threonine and L-methionine. Cataloged in metabolic databases, it is recognized as a product of protein catabolism[1]. While dedicated seminal studies on its specific discovery and initial characterization are not prominent in peer-reviewed literature, its fundamental physicochemical properties are available through chemical databases[2]. This document provides a consolidated technical overview of Threonyl-methionine, including its known properties. In the absence of specific published experimental protocols for this dipeptide, this guide furnishes representative, state-of-the-art methodologies for the synthesis and characterization of such a molecule, applicable for its study. Furthermore, it outlines potential biological roles based on the functions of its constituent amino acids and general dipeptide metabolism.

Core Properties and Identification

Threonyl-methionine is identified as a dipeptide formed from L-threonine and L-methionine residues linked by a peptide bond[2]. It is classified as a metabolite, typically resulting from the incomplete digestion or breakdown of dietary or endogenous proteins[1].

The following table summarizes the key quantitative data for Threonyl-methionine, compiled from established chemical and metabolomic databases.

PropertyValueSource
Molecular Identifiers
IUPAC Name(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acidPubChem[2]
Molecular FormulaC₉H₁₈N₂O₄SPubChem[2]
CAS Number90729-28-5PubChem[2]
ChEBI IDCHEBI:74861PubChem[2]
HMDB IDHMDB0029067HMDB[1]
Physical Properties
Molecular Weight250.32 g/mol PubChem[2]
Physical DescriptionSolidHMDB[2]
LogP (Experimental)-3.36HMDB[2]
Computed Properties
XLogP3 (Computed)-3.8PubChem[2]
Polar Surface Area117.4 ŲPubChem[2]
Rotatable Bond Count7PubChem[2]
Hydrogen Bond Donors4PubChem[2]
Hydrogen Bond Acceptors5PubChem[2]

Potential Biological Significance

While specific signaling or physiological effects of this compound are not well-documented, its biological role can be inferred from its nature as a dipeptide and the functions of its constituent amino acids.

  • Metabolic Intermediate: this compound is primarily considered a transient intermediate in protein metabolism. Following proteolytic cleavage, it is likely further hydrolyzed into its constituent amino acids, L-threonine and L-methionine, by dipeptidases in the bloodstream or within cells.

  • Source of Essential Amino Acids: The breakdown of this compound provides methionine, an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions (via S-adenosylmethionine, SAM), and the production of antioxidants like glutathione[3][4][5][6]. It also provides threonine, an essential amino acid necessary for protein structure, mucin production, and fat metabolism.

G DietaryProtein Dietary / Endogenous Proteins Proteolysis Proteolysis (e.g., Pepsin, Trypsin) DietaryProtein->Proteolysis Digestion ThrMet Threonyl-methionine (this compound) Hydrolysis Dipeptidase Activity ThrMet->Hydrolysis Absorption / Circulation Proteolysis->ThrMet Threonine L-Threonine Pool Hydrolysis->Threonine Methionine L-Methionine Pool Hydrolysis->Methionine ProteinSynthesis Protein Synthesis Threonine->ProteinSynthesis Methionine->ProteinSynthesis Metabolism Cellular Metabolism (e.g., Methylation, Antioxidant Production) Methionine->Metabolism

Caption: Hypothesized metabolic fate of Threonyl-methionine.

Experimental Protocols: Synthesis and Characterization

The following sections detail generalized, standard protocols for the chemical synthesis and analytical characterization of a dipeptide such as Threonyl-methionine. These are representative methods and not derived from specific literature on this molecule.

This protocol describes the Fmoc-based synthesis of H-Thr-Met-OH.

  • Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation mixture to stand for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (negative result).

  • Final Deprotection:

    • Wash the resin with DMF and DCM.

    • Perform the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

  • Chromatography:

    • Equilibrate a C18 reverse-phase column with Buffer A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in 90% acetonitrile). A typical gradient might be 5-65% Buffer B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

  • ESI-MS Analysis:

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 251.106 g/mol .

    • Confirm the presence of this ion as the base peak.

G Start Fmoc-Met-Wang Resin SPPS Solid-Phase Peptide Synthesis (Fmoc-Thr(tBu)-OH coupling) Start->SPPS Cleavage TFA Cleavage from Resin SPPS->Cleavage Crude Crude this compound Peptide Cleavage->Crude HPLC Reverse-Phase HPLC Purification Crude->HPLC Pure Pure this compound Peptide HPLC->Pure MS Mass Spectrometry (ESI-MS) (Verify Mass) Pure->MS NMR NMR Spectroscopy (Confirm Structure) Pure->NMR Final Characterized this compound MS->Final NMR->Final

Caption: General workflow for dipeptide synthesis and characterization.

Conclusion

Threonyl-methionine is a chemically defined dipeptide and a known metabolite. While it lacks an extensive history of dedicated research into specific biological activities, its fundamental properties are well-cataloged. The primary significance of this compound appears to be as a transient product of proteolysis, serving as a biological carrier for the essential amino acids threonine and methionine. The standardized protocols provided herein offer a robust framework for researchers seeking to synthesize and characterize this and other similar dipeptides for further investigation into their potential, yet-to-be-discovered biological functions.

References

The Interplay of Threonine and Methionine Metabolism: A Potential Frontier for Biomarkers in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the dipeptide Threonyl-Methionine (Thr-Met) itself is not an established biomarker, the metabolic interplay of its constituent amino acids, threonine and methionine, presents a compelling area of investigation for identifying novel biomarkers in a range of complex diseases. Threonine is an essential amino acid crucial for protein synthesis, mucin production, and as a contributor to the one-carbon pool via its conversion to glycine. Methionine, another essential amino acid, is central to cellular metabolism, serving as a precursor for the universal methyl donor S-adenosylmethionine (SAM) and the antioxidant glutathione. Dysregulation of their interconnected metabolic pathways has been implicated in the pathophysiology of neurodegenerative diseases, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the rationale and methodologies for investigating the combined role of threonine and methionine metabolism as a source of potential biomarkers.

Data Presentation: Threonine and Methionine Levels in Disease Models

The following tables summarize quantitative data on threonine and methionine concentrations in various human disease states compared to healthy controls. These values highlight the disease-specific alterations in the circulating levels of these amino acids.

Table 1: Circulating Threonine and Methionine Levels in Neurodegenerative Diseases

DiseaseAnalytePatient Group (μmol/L)Control Group (μmol/L)Change in PatientsReference
Alzheimer's Disease Plasma Methionine24.1 ± 0.628.6 ± 0.7Decreased[1]
CSF MethionineReduced (specific values not provided)NormalDecreased[2]
CSF ThreonineReduced (specific values not provided)NormalDecreased[2]
Parkinson's Disease Serum Threonine (Early PD)125.7 ± 33.6--[3]
Serum Threonine (Advanced PD)148.7 ± 35.2-Increased vs. Early PD[3]

Note: Direct comparison to a healthy control group was not available in the Parkinson's disease study cited; the change reflects disease progression.

Table 2: Threonine and Methionine Levels in Cancer

DiseaseAnalytePatient GroupControl GroupChange in PatientsReference
Breast Cancer Plasma ThreonineDownregulated (specific values not provided)NormalDecreased[4]
Plasma MethionineDownregulated (specific values not provided)NormalDecreased[4]
Serum ThreonineIncreased (specific values not provided)NormalIncreased[5]
Serum MethionineDecreased (specific values not provided)NormalDecreased[5]
Saliva ThreonineDecreased in early stages (specific values not provided)NormalDecreased[6]
Lung Cancer (NSCLC) Plasma ThreonineCorrelated with tissue levels--[7]
Serum MethionineNot significantly alteredNormalNo significant change[8]

Note: Discrepancies in the direction of change (e.g., plasma vs. serum threonine in breast cancer) may be due to differences in study cohorts, methodologies, and the specific stage of the disease.

Table 3: Association of Dietary Threonine and Methionine with Metabolic Disease

DiseaseAnalyteAssociationKey FindingReference
Type 2 Diabetes Dietary Threonine IntakePositiveHigher intake associated with increased risk of T2DM.[9]
Dietary Methionine IntakePositiveHigher intake associated with increased risk of T2DM.[9]
Obesity (Animal Model) Threonine SupplementationInverseDecreased body weight and improved lipid metabolism in obese mice.[10]

Experimental Protocols

Accurate quantification of threonine, methionine, and related metabolites is critical for biomarker discovery and validation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical platforms.

Protocol 1: LC-MS/MS for Quantification of Underivatized Amino Acids in Plasma

This method is advantageous due to its speed and avoidance of a derivatization step.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 25 µL of plasma, add 2.5 µL of 30% sulfosalicylic acid to precipitate proteins.

    • Add 2 µL of an internal standard working solution containing isotopically labeled amino acids (e.g., ¹³C, ¹⁵N-labeled Thr and Met).

    • Add 225 µL of a solution of 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate.

    • Vortex and centrifuge at high speed for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatography:

    • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Chromatography) or a mixed-mode column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous to elute the polar amino acids. A typical gradient might run from 98% B to 80% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for threonine, methionine, and their internal standards are monitored.

      • Threonine: e.g., m/z 120.1 → 74.1

      • Methionine: e.g., m/z 150.1 → 104.1

    • Data Analysis: Quantify by comparing the peak area ratio of the endogenous amino acid to its labeled internal standard against a calibration curve.

Protocol 2: GC-MS for Quantification of Amino Acids in Plasma (with Derivatization)

This classic method offers high chromatographic resolution but requires derivatization to make the amino acids volatile.

  • Sample Preparation and Derivatization:

    • Extraction: Precipitate proteins from 50 µL of plasma using methanol, followed by a water extraction of the pellet to isolate amino acids.

    • Drying: Evaporate the aqueous extract to complete dryness under a stream of nitrogen.

    • Derivatization (two-step):

      • Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 60°C for 15 minutes. This converts the carboxyl group to a butyl ester. Dry the sample again.

      • Acylation: Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of acetonitrile. Heat at 100°C for 10 minutes. This derivatizes the amino and hydroxyl groups. Dry the sample and reconstitute in a suitable solvent like ethyl acetate.

  • Gas Chromatography:

    • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

    • Data Analysis: Identify derivatives by their characteristic retention times and mass spectra. Quantify using an internal standard (e.g., norvaline) added at the beginning of the sample preparation.

Mandatory Visualization

Signaling Pathways

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_downstream Downstream Effects Amino Acids Amino Acids AA Transporter AA Transporter Amino Acids->AA Transporter Growth Factors Growth Factors Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K mTORC1 mTORC1 AA Transporter->mTORC1 Rag GTPases (Sensor) AKT AKT PI3K->AKT TSC2 TSC2 AKT->TSC2 Rheb Rheb TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits Methionine Methionine Methionine->Amino Acids Threonine Threonine Threonine->Amino Acids

Caption: mTORC1 signaling pathway activated by amino acids like Methionine and Threonine.

SAM_Cycle Methionine Methionine SAM S-adenosyl- methionine (SAM) Methionine->SAM ATP -> PPi+Pi ATP ATP MAT MAT ATP->MAT MAT->SAM SAH S-adenosyl- homocysteine (SAH) SAM->SAH Acceptor -> Methylated Acceptor Methyltransferases Methyl- transferases Methyltransferases->SAH Acceptor Acceptor Acceptor->Methyltransferases Methylated Acceptor Methylated Acceptor Homocysteine Homocysteine SAH->Homocysteine H2O -> Adenosine SAHH SAHH SAHH->Homocysteine Homocysteine->Methionine 5-Methyl-THF -> THF THF THF 5-MTHF 5-Methyl-THF MS MS 5-MTHF->MS MS->Methionine Threonine_Glycine Threonine -> Glycine -> Serine Threonine_Glycine->THF One-Carbon Unit Contribution Biomarker_Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Pre-validation & Clinical Validation cluster_implementation Phase 3: Implementation Hypothesis Hypothesis Study Design Study Design Hypothesis->Study Design Sample Collection\n(e.g., Plasma, CSF) Sample Collection (e.g., Plasma, CSF) Study Design->Sample Collection\n(e.g., Plasma, CSF) Metabolomic Analysis\n(LC-MS/MS or GC-MS) Metabolomic Analysis (LC-MS/MS or GC-MS) Sample Collection\n(e.g., Plasma, CSF)->Metabolomic Analysis\n(LC-MS/MS or GC-MS) Data Processing Data Processing Metabolomic Analysis\n(LC-MS/MS or GC-MS)->Data Processing Candidate Biomarkers Candidate Biomarkers Data Processing->Candidate Biomarkers Targeted Assay Dev. Targeted Assay Dev. Candidate Biomarkers->Targeted Assay Dev. Analytical Validation\n(Accuracy, Precision) Analytical Validation (Accuracy, Precision) Targeted Assay Dev.->Analytical Validation\n(Accuracy, Precision) Clinical Validation\n(Larger Cohort Studies) Clinical Validation (Larger Cohort Studies) Analytical Validation\n(Accuracy, Precision)->Clinical Validation\n(Larger Cohort Studies) Statistical Analysis\n(ROC Curves, Sensitivity) Statistical Analysis (ROC Curves, Sensitivity) Clinical Validation\n(Larger Cohort Studies)->Statistical Analysis\n(ROC Curves, Sensitivity) Validated Biomarker Validated Biomarker Statistical Analysis\n(ROC Curves, Sensitivity)->Validated Biomarker Clinical Utility Assessment Clinical Utility Assessment Validated Biomarker->Clinical Utility Assessment

References

An In-depth Technical Guide to the In Vivo Stability and Bioavailability of Threonyl-Methionine (Thr-Met)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors governing the in vivo stability and bioavailability of the dipeptide Threonyl-Methionine (Thr-Met). Understanding these parameters is essential for its potential application in therapeutic and nutritional contexts. This document details the metabolic fate of this compound, its absorption mechanisms, and the experimental protocols used for its evaluation.

Introduction to Dipeptide Metabolism and Transport

The oral bioavailability of peptides is generally low due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1][2] Dietary proteins are broken down by proteases and peptidases into single amino acids, dipeptides, and tripeptides.[3][4] These smaller peptides are the primary units of protein absorption.

The absorption of di- and tripeptides is primarily mediated by the Peptide Transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal enterocytes.[3][5][6] This transporter is proton-coupled and plays a crucial role in nitrogen supply to the body.[6][7] Once inside the enterocyte, dipeptides like this compound can either be hydrolyzed by cytosolic peptidases into their constituent amino acids (Threonine and Methionine) or transported intact across the basolateral membrane into the systemic circulation.[3]

In Vivo Stability of this compound

The stability of this compound in a biological system is a key determinant of its bioavailability. Degradation can occur in the gut lumen, within enterocytes, in the blood, and during first-pass metabolism in the liver.[1][8]

  • Gastrointestinal Stability : The GI tract contains numerous proteases and peptidases, such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine, which can hydrolyze peptide bonds.[1][4] Brush border peptidases on the surface of intestinal cells also contribute to the degradation of larger peptides, though di- and tripeptides are relatively more resistant and are substrates for PEPT1.[1] The stability of peptides in the GI tract is often pH-dependent; for instance, the vasoactive intestinal peptide is stable in acidic to neutral solutions but degrades rapidly in artificial gastric and intestinal fluids.[9]

  • Plasma Stability : Once absorbed, peptides are exposed to peptidases in the bloodstream, which can cleave them and shorten their half-life.[2] Strategies to improve plasma stability often involve structural modifications, such as using D-amino acids or cyclization, though these are not inherent to the natural this compound dipeptide.[10][11]

  • Hepatic First-Pass Metabolism : After absorption from the intestine, blood from the portal vein passes through the liver before reaching systemic circulation.[8] The liver is a major site of metabolism, and peptides can be extensively degraded by hepatic enzymes, significantly reducing the amount of intact dipeptide that reaches the rest of the body.[1][8]

Bioavailability and Absorption of this compound

The bioavailability of an orally administered compound is the fraction of the dose that reaches the systemic circulation unchanged.[12] For this compound, this is governed by its stability and its transport across the intestinal barrier.

3.1 The Role of PEPT1 Transporter

The primary mechanism for this compound absorption is via the PEPT1 transporter.[3][6] This transporter actively cotransports di- and tripeptides with protons (H+) into the enterocyte.[7] The driving force for this transport is a proton gradient maintained by the Sodium-Proton Exchanger 3 (NHE3) on the apical membrane.[3][7]

PEPT1 has a broad substrate specificity and can transport thousands of different di- and tripeptides.[5] The affinity of PEPT1 for its substrates can vary widely, with reported affinity constants (Km) ranging from micromolar to millimolar concentrations.[5][6] Key structural features, such as the stereochemistry and the presence of an α-amino group, influence a peptide's affinity for PEPT1.[13]

The absorption pathway for this compound is visualized in the diagram below.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein ThrMet_Lumen This compound PEPT1 PEPT1 Transporter ThrMet_Lumen->PEPT1 H+ cotransport ThrMet_Intra Intracellular this compound PEPT1->ThrMet_Intra Peptidases Cytosolic Peptidases ThrMet_Intra->Peptidases Hydrolysis Baso_T Basolateral Transporters ThrMet_Intra->Baso_T Transport AminoAcids Threonine Methionine Peptidases->AminoAcids AminoAcids->Baso_T Transport ThrMet_Blood Intact this compound Baso_T->ThrMet_Blood AA_Blood Threonine Methionine Baso_T->AA_Blood

Absorption and metabolic fate of this compound in an intestinal enterocyte.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic data for the this compound dipeptide is not widely available in public literature, we can infer expected parameters based on studies of similar small peptides and individual amino acids. The table below outlines key pharmacokinetic metrics used to evaluate bioavailability.[14][15]

ParameterSymbolDescriptionTypical Influencing Factors for this compound
Maximum Concentration CmaxThe highest concentration of the substance observed in the blood.Dose administered, rate of absorption via PEPT1, rate of hydrolysis.
Time to Max Concentration TmaxThe time at which Cmax is reached.Gastric emptying time, intestinal transit time, PEPT1 transport kinetics.
Area Under the Curve AUCThe total exposure to the substance over time. A measure of bioavailability.Extent of absorption, rate of clearance and metabolism.[14]
Bioavailability F (%)The fraction of the administered dose that reaches systemic circulation.GI stability, PEPT1 affinity, first-pass metabolism.[1]
Half-life t1/2The time required for the substance's concentration to decrease by half.Rate of enzymatic degradation (peptidases), renal clearance.[2]
Clearance CLThe volume of plasma cleared of the substance per unit time.Hepatic metabolism and renal excretion rates.[14]

Table 1: Key Pharmacokinetic Parameters for Bioavailability Assessment.

Experimental Protocols

Assessing the in vivo stability and bioavailability of this compound requires a combination of in vitro and in vivo experimental models.

5.1 In Vitro Stability Assay (Simulated Gastric/Intestinal Fluid)

This assay evaluates the chemical and enzymatic stability of this compound in environments mimicking the stomach and intestine.[9][16]

  • Objective : To determine the degradation rate of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Materials : this compound standard, SGF (pH ~1.2-2.5 with pepsin), SIF (pH ~6.8 with pancreatin), HPLC or LC-MS/MS system.

  • Protocol :

    • Prepare stock solutions of this compound.

    • Incubate a known concentration of this compound in SGF and SIF at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the enzymatic reaction immediately (e.g., by adding a strong acid or organic solvent).

    • Analyze the concentration of remaining intact this compound using a validated HPLC or LC-MS/MS method.

    • Calculate the degradation rate and half-life in each fluid.[16]

5.2 Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as a model of the intestinal barrier.[17]

  • Objective : To assess the transport of this compound across the intestinal epithelium and determine its apparent permeability coefficient (Papp).

  • Materials : Caco-2 cells, Transwell inserts, transport buffer (e.g., HBSS), this compound solution, LC-MS/MS system.

  • Protocol :

    • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of tight junctions.

    • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

    • Add the this compound solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C, taking samples from the BL side at specified time intervals.

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the Papp value to quantify the rate of transport across the monolayer.

5.3 In Vivo Pharmacokinetic (PK) Study

This study involves administering this compound to animal models (e.g., rats, mice) to determine its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2][18]

  • Objective : To determine key PK parameters (Cmax, Tmax, AUC, t1/2) of this compound following oral administration.

  • Materials : Animal models (e.g., Sprague Dawley rats), this compound formulation, oral gavage needles, blood collection supplies (e.g., heparinized tubes), LC-MS/MS system.

  • Protocol :

    • Fast animals overnight with free access to water.[18]

    • Administer a defined dose of this compound via oral gavage. An intravenous (IV) group is often included to determine absolute bioavailability.[12]

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vein or tail vein.[2]

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of intact this compound in plasma samples using LC-MS/MS.

    • Plot the plasma concentration-time curve and calculate pharmacokinetic parameters using non-compartmental analysis.[14]

The general workflow for an in vivo PK study is illustrated below.

G A Animal Model Selection (e.g., Sprague Dawley Rat) B Dose Formulation & Administration (Oral Gavage) A->B C Serial Blood Sampling (Timed Intervals) B->C D Plasma Separation (Centrifugation) C->D E Sample Analysis (LC-MS/MS Quantification) D->E F Pharmacokinetic Analysis E->F G Data Reporting (Cmax, Tmax, AUC, t½) F->G

Standard workflow for an in vivo pharmacokinetic study.

Conclusion

The in vivo stability and bioavailability of the this compound dipeptide are complex processes dictated by its resistance to enzymatic hydrolysis and its efficient transport via the PEPT1 transporter. While it is expected to be a substrate for PEPT1, its overall bioavailability will be influenced by its stability in the GI tract and its susceptibility to hydrolysis by intracellular and plasma peptidases. A thorough evaluation using the detailed in vitro and in vivo protocols outlined in this guide is necessary to fully characterize its pharmacokinetic profile and determine its viability for therapeutic or nutritional applications.

References

No Evidence of Predicted Protein Interactions with the Dipeptide Threonyl-methionine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a lack of significant research into the specific protein interactions of the dipeptide Threonyl-methionine. This molecule is primarily recognized as a product of protein breakdown and has been utilized in laboratory settings as a model for oxidation studies, rather than as a signaling molecule with defined protein binding partners.

Current scientific understanding identifies Threonyl-methionine as a dipeptide composed of the amino acids threonine and methionine. While the individual roles of threonine and methionine in protein structure, function, and signaling are well-documented, their combination as a dipeptide does not appear to be a focal point of research in protein interaction studies. One study noted the use of Threonyl-methionine as a model for investigating the kinetics of peroxynitrite oxidations, and another identified it as the N-terminal dipeptide of the protein β-galactosidase.[1][2] However, this structural feature of a single protein does not imply a broader signaling or interactive function for the dipeptide itself.

Research into the biological activity of Threonyl-methionine is limited. A 2013 conference paper described the synthesis and spectral characterization of the dipeptide, but did not explore its interactions with proteins.[3][4]

Given the absence of available data on predicted protein interactions with Threonyl-methionine, it is not currently possible to provide an in-depth technical guide on this specific topic.

Alternative Focus: The Roles of Threonine and Methionine in Protein Interactions and Signaling

To address the apparent interest in the interplay of these amino acids with proteins, a detailed technical guide could be developed on the well-established roles of individual threonine and methionine residues in protein interactions and cellular signaling. Such a guide would explore:

  • Structural and Functional Roles: How threonine and methionine residues contribute to protein structure and mediate protein-protein interactions.

  • Signaling Pathways: The involvement of threonine and methionine in critical cellular signaling pathways, including metabolism and epigenetic regulation.

  • Experimental and Computational Methodologies: Detailed protocols for studying these interactions and computational methods for their prediction.

This alternative topic would allow for the creation of a comprehensive and data-rich technical guide, complete with quantitative data, experimental protocols, and the requested visualizations.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Threonyl-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of the dipeptide Threonyl-methionine (Thr-Met) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol details the step-by-step procedure from resin preparation to the final cleavage and purification of the target peptide.

Summary of Quantitative Data

The following table summarizes typical quantitative data expected from the solid-phase synthesis of Threonyl-methionine. Actual results may vary depending on the specific reagents, equipment, and techniques used.

ParameterExpected Value
Resin Loading Efficiency (Fmoc-Met-Wang)0.4 - 0.7 mmol/g
Fmoc Deprotection Efficiency (Piperidine)> 99%
Coupling Efficiency (HBTU/DIPEA)> 99%
Overall Crude Peptide Yield70 - 90%
Purity of Crude Peptide (by HPLC)> 85%
Final Purity after Purification (by HPLC)> 98%

Experimental Workflow

The following diagram illustrates the key stages involved in the solid-phase synthesis of Threonyl-methionine.

SPPS_Workflow Resin Wang Resin Swelling Resin Swelling (DMF) Resin->Swelling Loading Loading (Fmoc-Met-OH) Swelling->Loading Capping Capping (Acetic Anhydride) Loading->Capping Deprotection1 Fmoc Deprotection (Piperidine) Capping->Deprotection1 Coupling Coupling (Fmoc-Thr(tBu)-OH) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (Piperidine) Coupling->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Thr_Met Threonyl-methionine (this compound) Purification->Thr_Met

Caption: Solid-phase synthesis workflow for Threonyl-methionine.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the solid-phase synthesis of Threonyl-methionine.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Met-OH)

This protocol describes the initial preparation of the solid support and the attachment of the C-terminal amino acid, Methionine. Wang resin is chosen to yield a C-terminal carboxylic acid upon cleavage.[1][2]

Materials:

  • Wang Resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF (10 mL per gram of resin) for at least 30 minutes in a reaction vessel with gentle agitation.[3][4]

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-Met-OH (2-4 equivalents relative to resin substitution) and a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of DMF.[5][6]

  • Loading: Drain the DMF from the swollen resin. Add the dissolved Fmoc-Met-OH solution to the resin. Add DIC (2-4 equivalents) to the mixture.[7] Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (10:1:9 v/v/v) for 30 minutes.[2]

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.[5]

Elongation Cycle: Deprotection and Coupling

This cycle is repeated to add the subsequent amino acid, Threonine, to the growing peptide chain.

2.1 Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling reaction.

Materials:

  • Fmoc-Met-Wang Resin

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Add the 20% piperidine in DMF solution to the resin.[1][4]

  • Agitate the mixture at room temperature for 20-30 minutes.[3]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.

2.2 Coupling of the Second Amino Acid (Fmoc-Thr(tBu)-OH)

This protocol utilizes HBTU as the activating agent to facilitate the formation of the peptide bond between the free amine on the resin and the incoming protected amino acid.

Materials:

  • Deprotected Met-Wang Resin

  • Fmoc-Thr(tBu)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2][8] Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1] The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[9]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection

This final step cleaves the synthesized dipeptide from the resin support and simultaneously removes the side-chain protecting group (tBu from Threonine).

Materials:

  • Thr(tBu)-Met-Wang Resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for peptides containing methionine consists of 95% TFA, 2.5% water, and 2.5% TIS.[3] The TIS acts as a scavenger to prevent side reactions with the methionine residue.[10][11] For peptides with sensitive residues like methionine, specific cleavage cocktails are recommended to prevent oxidation.[9][12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[3]

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[3]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers and byproducts.

  • Dry the crude peptide pellet under vacuum.

Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity Threonyl-methionine dipeptide.

Materials:

  • Crude this compound peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (HPLC grade)

  • RP-HPLC system with a C18 column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide using an RP-HPLC system with a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Collect the fractions containing the desired peptide, as determined by UV detection (typically at 214 nm and 280 nm).

  • Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final Threonyl-methionine peptide as a white powder.

References

Application Note: Quantitative Analysis of Threonyl-Methionine (Thr-Met) in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threonyl-Methionine (Thr-Met) is a dipeptide that may play a role in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic fate. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for the quantification of low-abundance analytes in complex biological fluids.[1][2] This application note provides a detailed protocol for the determination of this compound in human plasma using an HPLC-MS/MS method.

The described method involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[3][4][5][6]

Experimental Protocols

1. Materials and Reagents

  • Threonyl-Methionine (this compound) reference standard

  • Threonyl-Methionine stable isotope-labeled internal standard (e.g., this compound-d3)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from authorized vendors)

2. Standard Solutions and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in ultrapure water.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d3 primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the this compound working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

3. Plasma Sample Preparation

The protein precipitation method is a common and effective technique for extracting small molecules from plasma.[7]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL this compound-d3) to each tube, except for the blank samples (to which 10 µL of 50:50 ACN/water is added).

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see HPLC conditions below).

  • Vortex to ensure complete dissolution and inject into the HPLC-MS/MS system.

Experimental Workflow Diagram

experimental_workflow Figure 1: HPLC-MS/MS Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d3) plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase A evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation ms_detection MS/MS Detection (MRM) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: HPLC-MS/MS Experimental Workflow for this compound Quantification.

4. HPLC-MS/MS Method

The following are typical starting conditions that may require optimization for specific instrumentation.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 2% B; 0.5-3.0 min: 2-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 2% B (re-equilibration)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions To be determined by infusion of pure standards. Example hypothetical transitions are provided in Table 3.

5. Data Acquisition and Processing

Data acquisition and processing will be performed using the software specific to the HPLC-MS/MS instrument. The concentration of this compound in the plasma samples will be calculated from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is often used for calibration.[9]

Data Presentation

Table 3: Hypothetical MRM Transitions for this compound and IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound[To be determined][To be determined]100
This compound-d3 (IS)[To be determined][To be determined]100

Note: The exact m/z values for precursor and product ions must be optimized by direct infusion of the this compound and this compound-d3 standards into the mass spectrometer.

Table 4: Method Validation Summary (Illustrative Data)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.1% - 9.5%
Accuracy (% Bias) Within ±15%-7.8% to 5.3%
Recovery Consistent and reproducible85% - 95%
Matrix Effect Within acceptable limitsMinimal ion suppression/enhancement

Conclusion

This application note outlines a robust and sensitive HPLC-MS/MS method for the quantification of Threonyl-Methionine in human plasma. The protocol, which includes a simple protein precipitation step and utilizes a stable isotope-labeled internal standard, is suitable for high-throughput analysis in clinical and research settings. The method should be fully validated according to the relevant regulatory guidelines before its application in formal studies.

References

Application Note: Utilizing Threonyl-Methionine (Thr-Met) for Advanced Metabolic Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing molecules. Due to its central role in metabolism, many cancer cells exhibit a heightened dependence on exogenous methionine. This phenomenon, known as methionine dependency, presents a promising therapeutic target. Threonyl-Methionine (Thr-Met) is a dipeptide that can serve as a controllable source of intracellular methionine. When cells are cultured in a methionine-free medium supplemented with this compound, the dipeptide is taken up and intracellularly cleaved to release free methionine. This allows for precise investigations into the cellular responses to controlled methionine availability, bypassing the direct presence of free methionine in the culture medium. This application note provides a comprehensive overview and detailed protocols for using this compound in metabolic studies.

Principle of Application

The core principle behind using this compound lies in its ability to act as a "Trojan horse" for methionine delivery. In a specially formulated methionine-free culture medium, this compound is the sole source of this essential amino acid. Most cells can internalize this dipeptide and utilize intracellular peptidases to hydrolyze it, releasing threonine and methionine. This strategy is particularly effective for studying the metabolic reprogramming and signaling pathways associated with methionine restriction in cancer cells, as some cancer cell lines may have altered dipeptide uptake or processing capabilities compared to normal cells.

Key Applications

  • Investigating Methionine Dependency in Cancer: this compound allows for the creation of a cellular model that more closely mimics the effects of dietary methionine restriction, providing insights into the survival mechanisms of methionine-dependent tumors.

  • Studying Nutrient Sensing and Signaling: The controlled release of methionine from this compound is ideal for dissecting the dynamics of nutrient-sensing pathways, most notably the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is a master regulator of cell growth and proliferation.

  • Drug Discovery and Development: By understanding how cancer cells respond to controlled methionine availability via this compound, researchers can identify and validate novel therapeutic targets and screen for compounds that exploit the metabolic vulnerability of methionine dependency.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing this compound to investigate the metabolic effects of controlled methionine delivery.

Cell Line Experimental Condition Parameter Measured Result Reference
HCT116 (Colon Cancer)24h in Met-free medium + 200 µM this compoundCell Viability85% of control (Met-containing medium)Fictional Study, 2024
MCF7 (Breast Cancer)48h in Met-free medium + 200 µM this compoundp-S6K (mTORC1 substrate) Expression1.5-fold increase compared to Met-free mediumFictional Study, 2024
A549 (Lung Cancer)24h in Met-free medium vs. Met-free + this compoundIntracellular Methionine Level3.2-fold increase with this compound supplementationFictional Study, 2024
Primary Fibroblasts72h in Met-free medium + 200 µM this compoundProliferation RateNo significant change compared to controlFictional Study, 2024

Experimental Protocols

Protocol 1: Preparation of Methionine-Restricted, this compound Supplemented Medium

This protocol describes the preparation of a custom cell culture medium for studying the effects of controlled methionine delivery.

Materials:

  • Methionine-free DMEM or RPMI-1640 powder

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Threonyl-L-Methionine (this compound) dipeptide

  • Penicillin-Streptomycin solution (100x)

  • Sodium Bicarbonate

  • Water for Injection (WFI) or equivalent cell culture grade water

  • 0.22 µm sterile filter unit

Procedure:

  • Reconstitute Basal Medium: Dissolve the methionine-free medium powder in WFI according to the manufacturer's instructions. Add sodium bicarbonate as required.

  • Add Supplements: Add penicillin-streptomycin to a final concentration of 1x.

  • Prepare this compound Stock Solution: Dissolve this compound in WFI to create a sterile 100 mM stock solution.

  • Final Medium Formulation: To the reconstituted basal medium, add dFBS to the desired final concentration (e.g., 10%).

  • Add this compound: Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 200 µM).

  • Sterile Filtration: Sterile filter the complete medium using a 0.22 µm filter unit.

  • Storage: Store the prepared medium at 4°C for up to 2-4 weeks.

Protocol 2: Cell Proliferation Assay under Methionine Restriction with this compound

This protocol outlines a method to assess the impact of controlled methionine delivery on cell proliferation.

Materials:

  • Complete control medium (with methionine)

  • Methionine-free medium (negative control)

  • This compound supplemented medium (from Protocol 1)

  • Target cell lines

  • 96-well cell culture plates

  • Cell counting solution (e.g., CellTiter-Glo®) or Trypan Blue

  • Plate reader or hemocytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in their standard growth medium and allow them to attach overnight.

  • Media Change: The next day, aspirate the standard medium and wash the cells once with sterile PBS.

  • Treatment Application: Add 100 µL of the respective media to the wells:

    • Group 1: Complete control medium.

    • Group 2: Methionine-free medium.

    • Group 3: this compound supplemented medium.

  • Incubation: Incubate the plate for the desired time course (e.g., 24, 48, 72 hours).

  • Proliferation Assessment: At each time point, measure cell viability/proliferation using a preferred method. For CellTiter-Glo®, follow the manufacturer's protocol and measure luminescence. For Trypan Blue, trypsinize and count viable cells.

  • Data Analysis: Normalize the proliferation data to the starting time point (Day 0) and compare the growth rates between the different media conditions.

Protocol 3: Western Blot Analysis of mTORC1 Signaling Pathway

This protocol details the analysis of key proteins in the mTORC1 pathway to assess the cellular response to this compound.

Materials:

  • Cells cultured in control, Met-free, and this compound media

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

Thr_Met_Uptake_and_Processing This compound Uptake and Intracellular Processing cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thr_Met_ext This compound Dipeptide Dipeptide_Transporter Dipeptide Transporter (e.g., PEPT1/2) Thr_Met_ext->Dipeptide_Transporter Uptake Thr_Met_int This compound Dipeptide Peptidase Intracellular Peptidases Thr_Met_int->Peptidase Hydrolysis Methionine Free Methionine Peptidase->Methionine Threonine Free Threonine Peptidase->Threonine Protein_Synth Protein Synthesis Methionine->Protein_Synth SAM S-adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM Dipeptide_Transporter->Thr_Met_int

Caption: Workflow of this compound uptake and its intracellular conversion to methionine.

mTORC1_Signaling_Pathway Influence of Methionine on mTORC1 Signaling Methionine Intracellular Methionine (from this compound) SAM SAM Methionine->SAM SAMTOR SAMTOR SAM->SAMTOR Inhibits mTORC1 mTORC1 (Active) S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Protein_Synthesis Protein Synthesis & Cell Growth pS6K1->Protein_Synthesis pFourEBP1 p-4E-BP1 (Inactive) FourEBP1->pFourEBP1 pFourEBP1->Protein_Synthesis Promotes by inhibition release SAMTOR->mTORC1 Inhibits

Caption: Methionine-dependent activation of the mTORC1 signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_assays Downstream Assays start Start: Seed Cells in Standard Medium media_prep Prepare Media: 1. Control (Met+) 2. Met-free 3. Met-free + this compound start->media_prep treatment Apply Treatment Media to Cells start->treatment media_prep->treatment incubation Incubate for 24-72 hours treatment->incubation proliferation Cell Proliferation Assay incubation->proliferation western_blot Western Blot (e.g., mTORC1) incubation->western_blot metabolomics Metabolomics Analysis incubation->metabolomics analysis Data Analysis and Interpretation proliferation->analysis western_blot->analysis metabolomics->analysis

Caption: A typical experimental workflow for metabolic studies using this compound.

Applications of N-Terminal Analysis and Methionine Oxidation Control in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, understanding the complete protein landscape of a biological sample is paramount. While the primary sequence of a protein is determined by its gene, the final functionality and regulation are often dictated by post-translational modifications (PTMs) and processing events. One of the most common protein processing events is the cleavage of the N-terminal methionine. The efficiency of this process is highly dependent on the identity of the adjacent amino acid. When threonine is in the second position (P1'), following the initial methionine, the cleavage by methionine aminopeptidases (MAPs) is known to be less efficient compared to when smaller residues like glycine or serine are present.[1][2] This biological phenomenon underscores the importance of accurately characterizing protein N-termini.

These application notes provide detailed protocols for the enrichment of N-terminal peptides and the assessment of methionine oxidation, two critical aspects of proteomics sample preparation. While a direct application of a "Thr-Met" dipeptide as a standard reagent in proteomics sample preparation is not a widely documented technique, the principles of N-terminal analysis and methionine chemistry are fundamental to the field.

Application Note 1: N-Terminal Peptide Enrichment for Comprehensive Proteome Analysis

Objective: To isolate and enrich N-terminal peptides from a complex protein mixture to facilitate their identification and quantification by mass spectrometry. This is particularly important for studying protein processing events like N-terminal methionine excision.

Background: The N-termini of proteins are often acetylated or undergo other modifications. By specifically enriching for these peptides, their detection by mass spectrometry is significantly enhanced. The following protocol describes a negative selection method to enrich for blocked (e.g., acetylated) N-terminal peptides.

Experimental Workflow for N-Terminal Peptide Enrichment

N_Terminal_Enrichment cluster_0 Protein Sample Preparation cluster_1 Chemical Modification & Digestion cluster_2 N-Terminal Peptide Enrichment cluster_3 Analysis ProteinExtract Protein Extraction & Denaturation Reduction Reduction (DTT) ProteinExtract->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Guanidination Guanidination of Lysines (O-methylisourea) Alkylation->Guanidination Digestion Trypsin Digestion Guanidination->Digestion IonExchange Strong Cation Exchange Chromatography Digestion->IonExchange NTerm_Peptides Collection of N-terminal Peptides IonExchange->NTerm_Peptides Flow-through Internal_Peptides Removal of Internal Peptides IonExchange->Internal_Peptides Bound LCMS LC-MS/MS Analysis NTerm_Peptides->LCMS

Caption: Workflow for the enrichment of N-terminal peptides using negative selection.

Protocol: N-Terminal Peptide Enrichment

Materials:

  • Urea

  • Ammonium bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • O-methylisourea

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Strong Cation Exchange (SCX) solid-phase extraction cartridges

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a buffer containing 8 M urea and 50 mM NH4HCO3 to denature proteins.

    • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation:

    • To a 1 mg protein sample, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

    • Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.[5]

  • Guanidination of Lysine Residues:

    • Dilute the sample 4-fold with 50 mM NH4HCO3 to reduce the urea concentration to 2 M.

    • Add O-methylisourea to a final concentration of 0.5 M. Adjust the pH to >10 with NaOH.

    • Incubate at 37°C for 2 hours to convert lysine residues to homoarginine. This blocks tryptic cleavage at lysines.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.[5]

    • Acidify the reaction with TFA to a final concentration of 0.1% to stop the digestion.

  • N-Terminal Peptide Enrichment by SCX Chromatography:

    • Condition an SCX cartridge with 100% ACN, followed by equilibration with 0.1% TFA.

    • Load the acidified peptide mixture onto the SCX cartridge.

    • Internal tryptic peptides, which have a free N-terminus and a C-terminal arginine, will bind to the SCX resin.

    • Collect the flow-through, which contains the enriched N-terminal peptides (as they are either acetylated or have a modified N-terminus, resulting in a reduced charge).

    • Wash the cartridge with 0.1% TFA and collect the wash, combining it with the initial flow-through.

  • Desalting and Mass Spectrometry Analysis:

    • Desalt the enriched N-terminal peptide fraction using a C18 solid-phase extraction cartridge.

    • Dry the peptides and resuspend them in a solution of 0.1% formic acid for LC-MS/MS analysis.

Application Note 2: Quantitative Assessment of Methionine Oxidation in Proteomics Samples

Objective: To quantify the extent of methionine oxidation in a protein sample, distinguishing between in-vivo oxidation and artifactual oxidation during sample preparation.

Background: Methionine is readily oxidized to methionine sulfoxide, a modification that adds 16 Da to its mass. This can occur biologically as a PTM or artificially during sample handling.[3] A method to differentiate and quantify these two forms involves isotopic labeling. By treating the sample with hydrogen peroxide in the presence of heavy water (H₂¹⁸O), unoxidized methionines are converted to ¹⁸O-labeled methionine sulfoxide (+18 Da), while the already oxidized methionines remain as ¹⁶O-methionine sulfoxide (+16 Da). The relative abundance of the peptide pairs with a 2 Da mass difference can then be used to calculate the in-vivo oxidation level.

Experimental Workflow for Methionine Oxidation Analysis

Methionine_Oxidation_Workflow cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Analysis ProteinExtract Protein Extraction & Denaturation Reduction Reduction (DTT) ProteinExtract->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Labeling Oxidation with H₂O₂ in H₂¹⁸O Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Quantification Quantification of ¹⁶O/¹⁸O Peptide Pairs LCMS->Quantification

Caption: Workflow for the quantitative analysis of methionine oxidation using isotopic labeling.

Protocol: Quantitative Methionine Oxidation Analysis

Materials:

  • Urea

  • Ammonium bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Hydrogen peroxide (H₂O₂)

  • Heavy water (H₂¹⁸O, 95% or higher)

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction cartridges

Procedure:

  • Protein Digestion:

    • Perform protein extraction, denaturation, reduction, alkylation, and tryptic digestion as described in steps 1, 2, and 4 of the N-terminal enrichment protocol.

  • Isotopic Labeling of Unoxidized Methionines:

    • After digestion, dry the peptide mixture completely.

    • Resuspend the peptides in a solution of 0.3% H₂O₂ in 95% H₂¹⁸O.

    • Incubate at room temperature for 1 hour. This reaction specifically oxidizes the unoxidized methionine residues, incorporating an ¹⁸O atom.

  • Sample Cleanup:

    • Stop the reaction by acidifying with TFA to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 cartridge to remove excess reagents.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the desalted peptides by LC-MS/MS.

    • During data analysis, search for methionine oxidation as a variable modification (+15.9949 Da for ¹⁶O and +17.9992 Da for ¹⁸O).

    • Quantify the peak areas for the peptide pairs containing ¹⁶O- and ¹⁸O-labeled methionine sulfoxide.

    • The percentage of in-vivo oxidation for a specific methionine site can be calculated as: % Oxidation = [Intensity(¹⁶O-MetO) / (Intensity(¹⁶O-MetO) + Intensity(¹⁸O-MetO))] * 100

Quantitative Data Summary

The following tables provide hypothetical but representative data that could be obtained from the experiments described above.

Table 1: N-Terminal Peptide Identification and Methionine Excision Status

Protein IDN-Terminal SequenceN-Terminal StatusSpectral Counts
P12345(Ac)MT GSAK...N-term Met retained, Acetylated15
P67890(Ac)AEFGR...N-term Met excised, Acetylated28
Q54321MT GSAK...N-term Met retained, Free amino5
P98765(Ac)SGTFK...N-term Met excised, Acetylated42

This table illustrates how N-terminal enrichment allows for the identification of different N-terminal proteoforms, including the retention or excision of the initial methionine.

Table 2: Quantification of In-Vivo Methionine Oxidation

Protein IDPeptide SequenceMethionine PositionIntensity (¹⁶O-MetO)Intensity (¹⁸O-MetO)% In-Vivo Oxidation
P01023ELGM EFVTER41.2E+058.5E+061.4%
P01023YIM LPVAK36.7E+062.1E+0724.1%
Q9H2J8VM LGSAPGGR25.4E+049.8E+060.5%
O75369FAGM DDPSQK51.1E+071.5E+0742.3%

This table demonstrates the quantification of site-specific methionine oxidation, distinguishing between biologically relevant oxidation and sample preparation artifacts.

Concluding Remarks

The detailed protocols and application notes provided here offer robust methods for the in-depth characterization of protein N-termini and the accurate assessment of methionine oxidation. While the direct use of a this compound dipeptide in routine proteomics sample preparation is not a standard procedure, the underlying principles of N-terminal biology and methionine chemistry are of critical importance. By employing techniques such as N-terminal peptide enrichment and isotopic labeling for oxidation analysis, researchers can gain a more accurate and comprehensive understanding of the proteome, which is essential for advancing biological research and drug development.

References

Application Notes and Protocols for Threonyl-methionine as a Substrate in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dipeptide Threonyl-methionine (Thr-Met) as a substrate for enzyme kinetic assays. This document outlines the theoretical background, detailed experimental protocols, data presentation, and visualization of relevant biological pathways. While specific enzymes with high specificity for Threonyl-methionine are not extensively characterized in the literature, this protocol is designed to be adaptable for broad-specificity dipeptidases and for screening novel enzymatic activities.

Introduction

Dipeptides are the final products of protein degradation and serve as substrates for a variety of peptidases. The study of dipeptidase activity is crucial for understanding protein turnover, nutrient absorption, and cellular metabolism. Threonyl-methionine, a dipeptide composed of threonine and methionine, is a potential substrate for various exopeptidases, particularly dipeptidases that cleave the peptide bond between these two amino acids, releasing free threonine and methionine.

Kinetic analysis of Threonyl-methionine hydrolysis allows for the characterization of enzyme activity, including the determination of key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters are fundamental for understanding enzyme efficiency and substrate affinity, which is critical in basic research and for the development of enzyme inhibitors in drug discovery programs.

Potential Enzymes and Signaling Pathways

Threonyl-methionine is likely hydrolyzed by broad-specificity dipeptidases or aminopeptidases. Enzymes like Dipeptidyl Peptidase 7 (DPP7) have shown the ability to cleave peptides with threonine in the penultimate position, suggesting that dipeptidases with similar specificities could act on this compound.

The generation of dipeptides such as Threonyl-methionine is a result of broader cellular processes, primarily protein catabolism. The ubiquitin-proteasome system is a major pathway for the degradation of intracellular proteins, which are broken down into smaller peptides and ultimately into dipeptides and amino acids that can be reused by the cell.

Protein_Degradation_Pathway Ubiquitin-Proteasome System Ubiquitin-Proteasome System Peptides Peptides Ubiquitin-Proteasome System->Peptides Degradation Protein Protein Dipeptides (e.g., this compound) Dipeptides (e.g., this compound) Amino Acids (Thr, Met) Amino Acids (Thr, Met) Dipeptides (e.g., this compound)->Amino Acids (Thr, Met) Dipeptidase Hydrolysis Cellular Metabolism Cellular Metabolism Amino Acids (Thr, Met)->Cellular Metabolism Recycling Ubiquitination Ubiquitination Ubiquitination->Ubiquitin-Proteasome System Targeting Peptides->Dipeptides (e.g., this compound) Peptidase Activity

Protein Degradation and Dipeptide Formation.

Data Presentation: Kinetic Parameters

Dipeptide SubstrateHydrolysis Rate Constant (K_H) (mL/min)Diffusive Transport Rate Constant (K_BDD) (mL/min)Reference
Threonyl-leucine0.088 ± 0.0480.2 ± 0.05[1]

Experimental Protocols

This section provides a detailed protocol for a generic enzyme kinetic assay using Threonyl-methionine as a substrate. The method is based on the quantification of the reaction products, threonine and methionine, using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Reaction Setup (Enzyme + Substrate) Incubation Incubation (Time Course) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC_Analysis HPLC Analysis (Thr & Met Quantification) Quenching->HPLC_Analysis Data_Analysis Data Analysis (Michaelis-Menten Plot) HPLC_Analysis->Data_Analysis Kinetic_Parameters Kinetic Parameters (Km, Vmax, kcat) Data_Analysis->Kinetic_Parameters

Enzyme Kinetic Assay Workflow.
Materials and Reagents

  • Substrate: Threonyl-methionine (this compound) dipeptide

  • Enzyme: Purified dipeptidase or cell lysate containing dipeptidase activity

  • Buffer: 50 mM Phosphate buffer, pH 7.4

  • Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA)

  • HPLC System: With a C18 column and UV detector

  • Mobile Phase A: 10 mM Phosphate buffer, pH 7.4[2][3]

  • Mobile Phase B: Acetonitrile[2][3]

  • Standards: L-Threonine and L-Methionine of known concentrations

Protocol for Enzyme Kinetic Assay
  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of Threonyl-methionine in the assay buffer.

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve final concentrations ranging from, for example, 0.1 mM to 10 mM for the assay.

    • Prepare the enzyme solution at a suitable concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare standard solutions of L-Threonine and L-Methionine in the assay buffer for generating a standard curve for HPLC analysis.

  • Enzyme Reaction:

    • For each substrate concentration, pipette the desired volume of the Threonyl-methionine solution into a microcentrifuge tube.

    • Add the assay buffer to a final volume of, for example, 90 µL.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution to each tube and mix gently.

    • At predetermined time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot from the enzyme reaction to a tube containing an equal volume of quenching solution (e.g., 1 M HCl or 10% TCA) to stop the reaction.

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis of Products:

    • Transfer the supernatant from the quenched samples to HPLC vials.

    • Inject a defined volume (e.g., 10 µL) of the standards and samples onto the HPLC system.[2]

    • Separate the amino acids using a C18 column with a gradient elution. An example gradient is:

      • 0-10 min: 100% Mobile Phase A[2][3]

      • 10-25 min: Linear gradient to 50% Mobile Phase B[2][3]

    • Detect the amino acids using a UV detector at 225 nm.[2][3]

  • Data Analysis:

    • Generate a standard curve for both threonine and methionine by plotting the peak area against the known concentrations of the standards.

    • Determine the concentration of threonine and methionine produced in each of your reaction samples by using the standard curve.

    • Calculate the initial reaction velocity (v₀) for each substrate concentration. This is the initial linear rate of product formation over time.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

    Michaelis-Menten Equation: v₀ = (V_max * [S]) / (K_m + [S])

    • The catalytic constant (k_cat) can be calculated if the enzyme concentration ([E]) is known: k_cat = V_max / [E]

Conclusion

This document provides a robust and adaptable framework for conducting enzyme kinetic assays using Threonyl-methionine as a substrate. By following these protocols, researchers can effectively characterize the activity of dipeptidases, screen for novel enzymatic functions, and evaluate the efficacy of potential enzyme inhibitors. The provided visualization of the protein degradation pathway offers a broader context for the physiological relevance of dipeptide metabolism.

References

Application Notes and Protocols for Radiolabeling Threonyl-methionine in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled peptides and amino acids are invaluable tools in biomedical research and drug development, enabling non-invasive in vivo imaging and quantification of biological processes. Threonyl-methionine (Thr-Met), a dipeptide, can be radiolabeled to serve as a tracer for studying amino acid transport, protein synthesis, and other metabolic pathways in normal and pathological states. This document provides detailed protocols and application notes for the radiolabeling of Threonyl-methionine with common isotopes used in tracer studies, such as Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Tritium ([³H]).

The choice of radionuclide depends on the specific application. For Positron Emission Tomography (PET) imaging, short-lived positron emitters like ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min) are preferred due to their high sensitivity and spatial resolution.[1][2][3] For in vitro assays and longer-term studies, the long half-life of ³H (t½ ≈ 12.3 years) makes it a suitable choice.[4][5]

Radiolabeling Strategies for Threonyl-methionine

The radiolabeling of peptides like Threonyl-methionine can be achieved through two primary strategies: direct labeling and indirect labeling using prosthetic groups.[6]

  • Direct Labeling: This involves the direct incorporation of a radionuclide into the peptide structure. For example, [¹¹C] can be incorporated via methylation of a suitable precursor.[7][8]

  • Indirect Labeling (Prosthetic Groups): This method involves labeling a small molecule (a prosthetic group) with the radionuclide, which is then conjugated to the peptide.[1][9] This is a common and robust method, particularly for ¹⁸F-labeling.[10][11]

Given the structure of Threonyl-methionine, which contains a primary amine at the N-terminus and a thioether in the methionine side chain, several labeling strategies can be employed. The N-terminal amine is a common target for conjugation with prosthetic groups.

Experimental Protocols

Protocol 1: Indirect Radiolabeling of Threonyl-methionine with Fluorine-18 using N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

This protocol describes a two-step process for labeling Threonyl-methionine with ¹⁸F via the prosthetic group [¹⁸F]SFB. This is a widely used method for labeling peptides and proteins.[9][12]

Materials:

  • Threonyl-methionine (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Ethyl 4-(trimethylammonium triflate)benzoate (precursor for SFB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Analytical and semi-preparative HPLC systems with a radioactivity detector

Experimental Workflow:

G cluster_0 Step 1: [¹⁸F]SFB Synthesis cluster_1 Step 2: Conjugation to Threonyl-methionine cluster_2 Step 3: Purification and Formulation A [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge B Elution with K₂CO₃/K₂₂₂ A->B C Azeotropic Drying B->C D Addition of SFB Precursor in Anhydrous DMF C->D E Radiosynthesis Reaction (e.g., 100-120°C, 10-15 min) D->E F Hydrolysis and Purification of [¹⁸F]SFB E->F G [¹⁸F]SFB in Solution F->G H Addition of Threonyl-methionine in Buffer (pH ~8.5) G->H I Conjugation Reaction (e.g., 40-50°C, 15-20 min) H->I J Quenching of Reaction I->J K Semi-preparative HPLC Purification J->K L Collection of Radiolabeled This compound Peak K->L M Formulation in Saline for Injection L->M N Quality Control (Radiochemical Purity, Specific Activity) M->N

Caption: Workflow for the indirect radiolabeling of Threonyl-methionine with ¹⁸F.

Detailed Methodology:

  • Synthesis of [¹⁸F]SFB:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

    • The SFB precursor (ethyl 4-(trimethylammonium triflate)benzoate) dissolved in anhydrous DMF is added to the dried [¹⁸F]fluoride-K₂₂₂ complex.

    • The reaction mixture is heated (e.g., at 100-120°C for 10-15 minutes) to facilitate nucleophilic substitution.

    • The intermediate is then hydrolyzed with HCl to yield [¹⁸F]SFB, which is subsequently purified using an SPE cartridge.

  • Conjugation of [¹⁸F]SFB to Threonyl-methionine:

    • The purified [¹⁸F]SFB is dissolved in a suitable solvent (e.g., DMF).

    • Threonyl-methionine is dissolved in a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • The [¹⁸F]SFB solution is added to the Threonyl-methionine solution.

    • The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) for 15-20 minutes to allow the conjugation to the N-terminal amine of the dipeptide.

  • Purification and Formulation:

    • The reaction is quenched by the addition of an acidic solution (e.g., 1% TFA in water).

    • The crude reaction mixture is injected onto a semi-preparative HPLC column for purification.

    • The fraction corresponding to the [¹⁸F]FB-Thr-Met product is collected.

    • The collected fraction is reformulated into a physiologically compatible solution (e.g., sterile saline) for in vivo use.

    • Quality control is performed to determine radiochemical purity, specific activity, and sterility.

Protocol 2: Direct Radiolabeling of Threonyl-methionine with Carbon-11

This protocol outlines the direct labeling of Threonyl-methionine via [¹¹C]methylation of a suitable precursor. This method requires the synthesis of a desmethyl-Threonyl-methionine precursor where the methyl group on the methionine sulfur is replaced by a hydrogen (i.e., Threonyl-homocysteine).

Materials:

  • Threonyl-homocysteine (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) (produced from [¹¹C]CO₂)

  • Suitable solvent (e.g., DMF, acetone)

  • Base (e.g., NaOH, tetrabutylammonium hydroxide)

  • Analytical and semi-preparative HPLC systems

Experimental Workflow:

G cluster_0 Step 1: [¹¹C]Methylating Agent Synthesis cluster_1 Step 2: [¹¹C]Methylation Reaction cluster_2 Step 3: Purification and Formulation A [¹¹C]CO₂ Production B Conversion to [¹¹C]CH₄ A->B C Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf B->C D [¹¹C]CH₃I passed through precursor solution C->D E Precursor: Threonyl-homocysteine in solvent with base F Rapid Methylation Reaction (at elevated temperature) E->F G HPLC Purification F->G H Collection of [¹¹C]this compound G->H I Formulation and QC H->I

Caption: Workflow for the direct radiolabeling of Threonyl-methionine with ¹¹C.

Detailed Methodology:

  • Synthesis of [¹¹C]Methylating Agent:

    • [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[3]

    • [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then halogenated to produce [¹¹C]CH₃I or converted to [¹¹C]CH₃OTf.

  • [¹¹C]Methylation Reaction:

    • The precursor, Threonyl-homocysteine, is dissolved in a suitable solvent containing a base to deprotonate the thiol group.

    • The gaseous [¹¹C]CH₃I is passed through the precursor solution, or [¹¹C]CH₃OTf is added.

    • The reaction is typically rapid and may be performed at an elevated temperature to ensure high efficiency within the short half-life of ¹¹C.

  • Purification and Formulation:

    • The reaction mixture is quickly purified using semi-preparative HPLC.

    • The fraction containing [¹¹C]this compound is collected.

    • The product is formulated in a sterile, injectable solution.

    • Quality control is performed to ensure purity and specific activity.

Data Presentation

The following tables summarize typical quantitative data obtained from the radiolabeling of peptides, which can be expected for Threonyl-methionine.

Table 1: Comparison of Radiolabeling Methods for Peptides

Parameter[¹⁸F]Labeling (Indirect)[¹¹C]Labeling (Direct)[³H]Labeling (Exchange)
Radionuclide Half-life ~109.8 minutes[1]~20.4 minutes[13]~12.3 years[4]
Typical Radiochemical Yield (Decay Corrected) 10-40%[10][11]20-50%Variable, often lower
Typical Radiochemical Purity >95%[10]>98%>95%
Typical Molar Activity (GBq/µmol) 40-185 (1-5 Ci/µmol)[10]70-150Low (0.04-2 TBq/mmol)[5]
Total Synthesis Time 60-120 minutes[10]30-50 minutesHours to days
Common Application PET ImagingPET ImagingIn vitro assays, autoradiography

Table 2: Quality Control Parameters for Radiolabeled Threonyl-methionine

Quality Control TestSpecificationMethod of Analysis
Identity of Product Co-elution with cold standardAnalytical HPLC
Radiochemical Purity ≥95%Analytical HPLC, Radio-TLC
Radionuclidic Purity ≥99.9%Gamma spectroscopy
Specific Activity > 37 GBq/µmol (>1 Ci/µmol) for PETHPLC with UV and radiation detectors
pH 4.5 - 7.5pH meter
Sterility SterileStandard microbiological testing
Endotoxin Level < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Applications in Tracer Studies

Radiolabeled Threonyl-methionine can be used in a variety of tracer studies to investigate cellular and systemic metabolism.

Potential Signaling Pathways and Cellular Processes:

The constituent amino acids of the dipeptide, threonine and methionine, are involved in numerous cellular processes. Methionine is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, and is crucial for protein synthesis.[14][15] Threonine is an essential amino acid incorporated into proteins. Therefore, radiolabeled this compound could be used to probe:

  • Amino Acid Transport: The uptake of the dipeptide into cells via amino acid transporters.

  • Protein Synthesis: The incorporation of the amino acids into newly synthesized proteins.

  • Methionine Metabolism: The metabolic fate of the methionine component, including its role in methylation pathways.

G cluster_0 Extracellular Space cluster_1 Intracellular Space ThrMet_ext Radiolabeled Threonyl-methionine AAT Amino Acid Transporters ThrMet_ext->AAT Uptake ThrMet_int Intracellular Radiolabeled this compound Hydrolysis Hydrolysis ThrMet_int->Hydrolysis Thr Radiolabeled Threonine Hydrolysis->Thr Met Radiolabeled Methionine Hydrolysis->Met Protein_Synth Protein Synthesis Thr->Protein_Synth Met->Protein_Synth SAM_Cycle SAM Cycle (Methylation) Met->SAM_Cycle Proteins Radiolabeled Proteins Protein_Synth->Proteins Metabolites Radiolabeled Metabolites SAM_Cycle->Metabolites AAT->ThrMet_int

Caption: Potential metabolic fate of radiolabeled Threonyl-methionine in a cell.

Oncology:

Amino acid metabolism is often upregulated in cancer cells to support rapid proliferation.[16][17] Therefore, radiolabeled amino acids and peptides are effective tracers for tumor imaging.[18] [¹¹C]-Methionine is already used in clinical PET imaging for the diagnosis and staging of brain tumors and other cancers.[16][19] Radiolabeled this compound could serve as a novel tracer to probe dipeptide transport and amino acid utilization in tumors.

Neurology:

Amino acids act as neurotransmitters and are essential for normal brain function. PET imaging with radiolabeled amino acids can be used to study various neurological disorders.[2] Radiolabeled this compound could potentially be used to investigate alterations in amino acid transport and metabolism in conditions such as neurodegenerative diseases or stroke.

Conclusion

The radiolabeling of Threonyl-methionine provides a versatile tool for a range of tracer studies in biomedical research. The choice of radionuclide and labeling strategy should be tailored to the specific research question. The protocols and data presented here provide a foundation for researchers to develop and implement radiolabeled Threonyl-methionine in their investigations of cellular metabolism, oncology, and neurology. Careful adherence to quality control procedures is essential to ensure the reliability and reproducibility of experimental results.

References

Application Note & Protocol: Separation of Threonyl-Methionine (Thr-Met) from other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed overview of analytical techniques and protocols for the separation and quantification of the dipeptide Threonyl-Methionine (Thr-Met) from other dipeptides.

Introduction

Dipeptides, the smallest peptides consisting of two amino acids, are increasingly recognized for their roles in various biological processes and as potential therapeutic agents. The accurate separation and quantification of specific dipeptides, such as Threonyl-Methionine (this compound), from complex mixtures containing other dipeptides is crucial for research, drug development, and quality control. This application note details effective analytical methodologies, primarily focusing on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), Hydrophilic Interaction Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).

Analytical Techniques Overview

The separation of dipeptides is often challenging due to their similar physicochemical properties. A combination of chromatographic separation and mass spectrometric detection is typically the most effective approach.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A common technique for peptide separation based on hydrophobicity.[1] However, small, hydrophilic dipeptides may exhibit poor retention.[2]

  • Hydrophilic Interaction Chromatography (HILIC): An excellent alternative for retaining and separating polar compounds like dipeptides that are not well-retained by RP-HPLC.[3][4][5]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge, which is dependent on the isoelectric point (pI) of the dipeptide and the pH of the mobile phase.[6][7] It can be a powerful tool for separating dipeptides with different charge characteristics.[8]

  • Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity for the detection and quantification of dipeptides. It allows for the identification of dipeptides based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[9][10][11]

  • Derivatization: To improve chromatographic separation and detection sensitivity, dipeptides can be chemically modified (derivatized) prior to analysis.[2][12][13]

Experimental Protocols

This section provides detailed protocols for the separation and quantification of this compound.

Protocol 1: UPLC-MS/MS for Dipeptide Quantification

This protocol is adapted from a validated method for the quantification of multiple dipeptides and is suitable for the analysis of this compound.[14][15][16]

3.1.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound and other relevant dipeptide standards in ultrapure water. Create a series of calibration standards by serial dilution.

  • Sample Extraction (from biological matrix): Homogenize the tissue or fluid sample. Perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the precipitated proteins.

  • Derivatization (using AccQ-Tag™ Chemistry as an example):

    • Transfer an aliquot of the supernatant or standard solution to a reaction vial.

    • Add borate buffer and the AccQ-Tag Ultra reagent.

    • Vortex and heat the mixture to facilitate the derivatization reaction.

3.1.2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters AccQ-Tag Ultra C18 column (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over a specified time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for derivatized this compound and other dipeptides need to be determined.

3.1.3. Data Analysis

Quantify this compound by constructing a calibration curve from the peak areas of the standards. The concentration in the samples is then determined by interpolation from this curve.

Protocol 2: Hydrophilic Interaction Chromatography (HILIC)

This protocol provides a general framework for the separation of this compound from other dipeptides using HILIC.

3.2.1. Sample Preparation

Prepare samples as described in section 3.1.1, excluding the derivatization step if not required for detection.

3.2.2. HILIC Conditions

  • HPLC System: Standard HPLC or UPLC system.

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica).

  • Mobile Phase A: Acetonitrile with a small percentage of water (e.g., 95:5 v/v) and an additive like formic acid or ammonium formate.

  • Mobile Phase B: Water with a small percentage of acetonitrile (e.g., 50:50 v/v) and the same additive as Mobile Phase A.

  • Gradient: A gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 0.2 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV (210-220 nm for peptide bonds) or coupled to a mass spectrometer.

Protocol 3: Ion-Exchange Chromatography (IEX)

This protocol outlines the separation of dipeptides based on charge using IEX.

3.3.1. Sample Preparation

Prepare samples as described in section 3.1.1. Ensure the sample is in a low ionic strength buffer compatible with the starting mobile phase.

3.3.2. IEX Conditions

  • HPLC System: Standard HPLC system.

  • Column: A cation-exchange or anion-exchange column, depending on the pI of this compound and the desired separation pH.

  • Mobile Phase A (Binding Buffer): A low ionic strength buffer at a specific pH.

  • Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., containing NaCl) at the same pH as Mobile Phase A.

  • Gradient: A linear gradient of increasing concentration of Mobile Phase B.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV (210-220 nm) or MS.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the separation of this compound from other dipeptides using the UPLC-MS/MS method described in Protocol 1.

Table 1: UPLC-MS/MS Parameters for Selected Dipeptides

DipeptidePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound [Value][Value][Value]
Gly-Ala[Value][Value][Value]
Val-Leu[Value][Value][Value]
Ala-Pro[Value][Value][Value]
Ser-Phe[Value][Value][Value]

Table 2: Quantitative Performance Data

DipeptideLinear Range (µM)Limit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)
This compound [Value] - [Value][Value][Value]
Gly-Ala[Value] - [Value][Value][Value]
Val-Leu[Value] - [Value][Value][Value]
Ala-Pro[Value] - [Value][Value][Value]
Ser-Phe[Value] - [Value][Value][Value]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample or Standard Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatographic Separation (UPLC / HILIC / IEX) Derivatization->Chromatography MS Mass Spectrometry (MS/MS Detection) Chromatography->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification FinalReport FinalReport Quantification->FinalReport Final Report

Caption: General workflow for the separation and quantification of dipeptides.

separation_logic cluster_techniques Separation Principles cluster_detection Detection DipeptideMixture Dipeptide Mixture Hydrophobicity Hydrophobicity (RP-HPLC) DipeptideMixture->Hydrophobicity Different hydrophobicity Polarity Polarity (HILIC) DipeptideMixture->Polarity Different polarity Charge Net Charge (IEX) DipeptideMixture->Charge Different charge SeparatedDipeptides Separated Dipeptides Hydrophobicity->SeparatedDipeptides Polarity->SeparatedDipeptides Charge->SeparatedDipeptides MassSpec Mass Spectrometry (m/z & Fragmentation) SeparatedDipeptides->MassSpec Identification & Quantification

Caption: Logical relationship of analytical techniques for dipeptide separation.

References

Application Notes and Protocols for Thr-Met Incorporation into Synthetic Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of specific dipeptide motifs into synthetic peptide libraries is a powerful strategy in drug discovery and chemical biology. It allows for the exploration of vast chemical space to identify novel peptide-based therapeutics, probes, and diagnostic agents. This document provides detailed application notes and protocols for the incorporation of the Threonine-Methionine (Thr-Met) dipeptide into synthetic peptide libraries.

Threonine, with its secondary hydroxyl group, can participate in hydrogen bonding and post-translational modifications, while Methionine, containing a flexible, hydrophobic thioether side chain, is susceptible to oxidation, which can modulate peptide activity. The combination of these two residues can therefore introduce unique structural and functional properties into a peptide library.

These notes will cover the chemical synthesis of this compound containing peptides, with a focus on solid-phase peptide synthesis (SPPS), strategies to overcome synthetic challenges, and approaches for screening these libraries for biological activity.

Data Presentation

Table 1: Key Properties of Amino Acids for this compound Dipeptide Synthesis

Amino AcidResidueSide Chain FunctionalityKey Considerations in SPPS
Threonine (Thr)Polar, unchargedβ-hydroxyl groupPotential for O-acylation; steric hindrance during coupling.
Methionine (Met)Nonpolar, unchargedThioetherSusceptible to oxidation to sulfoxide and sulfone.[1]

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids like Threonine

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Yield (%)
HATUHOAtDIPEA30 min~99
HBTUHOBtDIPEA30 min~95-98
DIC/HOBtHOBt-30-120 min~95-98

Data compiled from various sources and represents typical outcomes. Actual yields may vary based on sequence and conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptides Containing this compound using Individual Amino Acids

This protocol outlines the standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS) for incorporating Threonine and Methionine residues sequentially.

Materials:

  • Fmoc-L-Thr(tBu)-OH

  • Fmoc-L-Met-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent solution (e.g., 0.5 M HATU in DMF)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling (for each amino acid):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Coupling completion can be monitored using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, incorporating Fmoc-Met-OH followed by Fmoc-Thr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin. To minimize methionine oxidation, consider adding scavengers like 1,2-ethanedithiol (EDT).

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Synthesis and Incorporation of a Protected this compound Dipeptide Unit

For more efficient and potentially higher purity library synthesis, a pre-formed Fmoc-Thr(tBu)-Met-OH dipeptide can be used. This approach avoids a coupling step to the sterically hindered threonine on the solid support.

Part A: Solution-Phase Synthesis of Fmoc-Thr(tBu)-Met-OH

Materials:

  • Fmoc-Thr(tBu)-OH

  • H-Met-OMe·HCl (Methionine methyl ester hydrochloride)

  • Coupling reagent (e.g., EDC·HCl, HOBt)

  • Base (e.g., DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Sodium hydroxide (NaOH) solution

  • Methanol (MeOH)

Procedure:

  • Coupling:

    • Dissolve Fmoc-Thr(tBu)-OH, EDC·HCl, and HOBt in DCM.

    • In a separate flask, dissolve H-Met-OMe·HCl in DCM and add DIPEA to neutralize.

    • Add the neutralized methionine solution to the activated threonine solution and stir at room temperature overnight.

  • Workup:

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide methyl ester.

  • Saponification:

    • Dissolve the protected dipeptide methyl ester in a mixture of MeOH and water.

    • Add NaOH solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Workup:

    • Acidify the reaction mixture with 1N HCl.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain Fmoc-Thr(tBu)-Met-OH.

    • Purify by column chromatography if necessary.

Part B: Incorporation into SPPS

  • Follow the general SPPS protocol (Protocol 1).

  • At the desired position in the peptide sequence, use the pre-synthesized Fmoc-Thr(tBu)-Met-OH as the building block for the coupling step.

Protocol 3: Utilizing a Pseudoproline Dipeptide of Threonine for this compound Incorporation

To overcome potential aggregation and improve coupling efficiency, a pseudoproline dipeptide of threonine can be utilized.[2][3][4] This involves coupling a pre-formed Fmoc-Xaa-Thr(ψPro)-OH dipeptide, where Xaa is the amino acid preceding threonine. For incorporating a this compound sequence, the strategy would be to first couple Fmoc-Met-OH, followed by a pseudoproline dipeptide where the N-terminal residue is Threonine.

Materials:

  • Fmoc-Met-OH

  • Appropriate Fmoc-Thr(ψMe,MePro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH if Alanine precedes Threonine)

  • Standard SPPS reagents

Procedure:

  • Perform SPPS as described in Protocol 1.

  • Couple Fmoc-Met-OH at the desired position.

  • In the subsequent coupling step, use the appropriate Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.

  • Continue with the synthesis of the peptide library.

  • During the final TFA cleavage, the oxazolidine ring of the pseudoproline is cleaved, regenerating the native threonine residue.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Peptide Library Synthesis cluster_screening Library Screening A Resin Swelling B Fmoc Deprotection A->B C Amino Acid / Dipeptide Coupling B->C D Wash C->D D->B Repeat for each cycle E Final Deprotection & Cleavage D->E Final cycle F Crude Peptide Library E->F H Incubate with Peptide Library F->H G Immobilize Target Protein G->H I Wash to Remove Non-binders H->I J Elute Bound Peptides I->J K Identify 'Hit' Peptides (e.g., Mass Spec) J->K L Binding Affinity Assays (e.g., SPR, ELISA) K->L Further Characterization sps_cycle start Start with Resin-AA(n) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-AA(n+1)-OH (e.g., HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end_cycle Resin-AA(n)-AA(n+1) wash2->end_cycle end_cycle->deprotection Next Cycle

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Threonyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) to identify inhibitors of threonyl-tRNA synthetase (ThrRS), a critical enzyme in protein synthesis and a promising target for novel therapeutics. The protocols outlined below are designed for adaptation in academic and industrial research settings.

Introduction

Threonyl-tRNA synthetase (ThrRS) is a vital enzyme responsible for the specific attachment of threonine to its cognate tRNA, a crucial step in protein translation.[1][2] Inhibition of ThrRS disrupts protein synthesis, leading to cell growth arrest or death, making it an attractive target for the development of antimicrobial and anti-parasitic agents.[3][4] Additionally, non-canonical functions of ThrRS, such as its role in signaling pathways, are emerging as areas of therapeutic interest.[5] This document details protocols for HTS assays designed to discover and characterize novel inhibitors of ThrRS.

Data Presentation: Threonyl-tRNA Synthetase Inhibitors

The following table summarizes quantitative data for known inhibitors of Threonyl-tRNA Synthetase, providing a benchmark for HTS campaigns.

Compound/FragmentTarget Organism/EnzymeAssay TypeIC50 (μM)Reference
Compound 30dSalmonella enterica ThrRSBiochemical Assay1.4[6]
Salicylic acid derivativePlasmodium falciparum ThrRSFRET enzymatic assay< 80 (for 21 compounds)[1]
N-Acyl sulfamate (Fragment 9a)Plasmodium falciparum ThrRSBiochemical AssayActive at 100[7]
N-Acyl benzenethiazolsulfonamide (Fragment 9k)Plasmodium falciparum ThrRSBiochemical AssayActive at 100[7]
Borrelidin Analog (BC196)Plasmodium falciparum ThrRSEnzyme Inhibition AssayNot specified, but improved selectivity[6]
Obafluorin (OB)Bacterial ThrRSBiochemical AssayPotent inhibitor[8]

Experimental Protocols

Protocol 1: Malachite Green-Based HTS Assay for ThrRS Inhibitors

This colorimetric assay quantifies the release of pyrophosphate (PPi) during the aminoacylation reaction catalyzed by ThrRS. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, which is then detected by the malachite green reagent.[9][10]

Principle:

ThrRS + Threonine + ATP + tRNAThr → Threonyl-tRNAThr + AMP + PPi PPi + H2O --(Inorganic Pyrophosphatase)→ 2 Pi Pi + Malachite Green Reagent → Colored Complex (Absorbance at ~630 nm)

Materials and Reagents:

  • Purified recombinant ThrRS

  • L-Threonine

  • ATP

  • tRNAThr

  • Inorganic Pyrophosphatase (e.g., from Saccharomyces cerevisiae)

  • Assay Buffer: 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl₂, pH 7.5[9]

  • Malachite Green Stock Solution: Prepare according to manufacturer's instructions or as described in Pegan et al.[9]

  • Ammonium Molybdate Solution (7.5%)

  • Tween 20 (11%)

  • Test compounds dissolved in DMSO

  • 384-well clear, flat-bottom microplates

  • Phosphate standard solution for calibration curve

Assay Procedure:

  • Compound Plating: Dispense 200 nL of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a 2X enzyme solution containing ThrRS and inorganic pyrophosphatase in assay buffer. The optimal concentration of each enzyme should be determined empirically but a starting point of 0.006 to 0.4 µM for ThrRS can be used.[9]

  • Enzyme Addition: Add 25 µL of the 2X enzyme solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a 2X substrate solution containing L-Threonine, ATP, and tRNAThr in assay buffer. The final concentrations in the assay should be optimized, with starting concentrations around the Km values if known (e.g., 100 µM for L-Threonine and ATP).

  • Reaction Initiation: Add 25 µL of the 2X substrate solution to each well to start the reaction. The final reaction volume is 50 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Quenching and Color Development: Add 12 µL of freshly prepared malachite green development solution (10 mL malachite green stock, 2.5 mL of 7.5% ammonium molybdate, and 0.2 mL of 11% Tween 20) to each well to stop the reaction.[9]

  • Color Incubation: Incubate at room temperature for 15 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at 623 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Protocol 2: Fragment-Based Screening (FBS) Workflow for ThrRS Inhibitors

Fragment-based screening is a powerful approach to identify low-molecular-weight ligands (fragments) that bind to the target protein, which can then be optimized into potent inhibitors.[7][11][12]

Experimental Workflow:

  • Library Selection: Utilize a fragment library of ~1000-2000 compounds with low molecular weight (< 300 Da), high solubility, and diverse chemical scaffolds.

  • Primary Screening (Biophysical Methods):

    • Thermal Shift Assay (TSA): Screen the fragment library to identify compounds that alter the melting temperature (Tm) of ThrRS, indicating binding. This is a rapid and cost-effective primary screen.

    • Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR): These techniques can also be used for primary screening to detect direct binding of fragments to the immobilized ThrRS (SPR) or to observe changes in the protein's NMR spectrum upon fragment binding.

  • Hit Validation and Characterization:

    • Isothermal Titration Calorimetry (ITC): Validate the hits from the primary screen and determine their binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

    • Biochemical/Enzymatic Assay: Test the validated hits in the malachite green assay (Protocol 1) or a FRET-based assay to confirm their inhibitory activity and determine their IC50 values.

  • Structural Biology:

    • X-ray Crystallography: Co-crystallize the validated fragment hits with ThrRS to determine their binding mode. This structural information is crucial for the subsequent hit-to-lead optimization phase.

  • Hit-to-Lead Optimization (Medicinal Chemistry):

    • Use the structural and activity data to design and synthesize more potent and selective inhibitors by growing, linking, or merging the initial fragment hits.

Signaling Pathways and Experimental Workflows

Threonyl-tRNA Synthetase (TRS) and NF-κB Signaling Pathway

Extracellular threonyl-tRNA synthetase has been shown to induce the maturation of dendritic cells and promote a T helper type 1 (Th1) cell response by activating the NF-κB signaling pathway.[5]

G cluster_extracellular Extracellular cluster_cell Dendritic Cell cluster_nucleus TRS Threonyl-tRNA Synthetase (TRS) Receptor Cell Surface Receptor TRS->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene_expression Gene Expression (e.g., IL-12) NFkB_nuc->Gene_expression Induces

Caption: Extracellular TRS activates the NF-κB pathway in dendritic cells.

Amino Acid Sensing and mTOR Signaling Pathway

Amino acids, including threonine, are known to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. While a unique role for threonyl-methionine is not distinctly characterized, it contributes to the general amino acid pool that activates mTORC1.[13][14]

G cluster_input Cellular Inputs cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Amino_Acids Amino Acids (including Threonine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activate mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Inhibition (Promotes)

Caption: Amino acids activate the mTORC1 signaling pathway.

High-Throughput Screening Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of threonyl-tRNA synthetase.

G cluster_setup Assay Setup cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Library Compound Library (>100,000 compounds) Compound_Plating Acoustic Dispensing (nL volumes) Compound_Library->Compound_Plating Assay_Plate 384-well Assay Plate Reagent_Addition Reagent Addition (Enzyme, Substrate) Assay_Plate->Reagent_Addition Compound_Plating->Assay_Plate Incubation Incubation (Room Temperature) Reagent_Addition->Incubation Detection Signal Detection (e.g., Absorbance) Incubation->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing Hit_Identification Hit Identification (% Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response

Caption: HTS workflow for identifying ThrRS inhibitors.

References

Application Notes: Utilizing Thr-Met in Amino Acid Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of amino acid and peptide transport across biological membranes is crucial for understanding nutrient absorption, drug delivery, and various physiological processes. Di- and tripeptides are primarily absorbed in the small intestine by the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1.[1][2][3] PEPT1 is a high-capacity, low-affinity transporter that plays a significant role in nutrition and pharmacology by mediating the uptake of a wide range of peptides and peptidomimetic drugs, such as β-lactam antibiotics and ACE inhibitors.[1][2][3]

The dipeptide Threonyl-Methionine (Thr-Met) serves as a valuable tool for researchers studying these transport mechanisms. As a natural dipeptide, it is a substrate for transporters like PEPT1, allowing it to be used in various experimental contexts to probe transporter function, kinetics, and inhibition.

Key Applications of this compound:

  • Characterization of Transporter Kinetics: this compound can be used as a substrate in uptake assays to determine the kinetic parameters (Kₘ, Vₘₐₓ) of peptide transporters like PEPT1 and PEPT2.[2][4]

  • Competitive Inhibition Assays: By competing with other substrates for the transporter's binding site, this compound can be used to determine the binding affinity (Kᵢ) of novel peptidomimetic drugs or other peptides.[5][6]

  • Pro-drug Development: The efficient transport of dipeptides is exploited in pro-drug design, where a drug moiety is linked to a peptide backbone to enhance its oral bioavailability.[2][7] Studying the transport of model dipeptides like this compound helps in designing more effective peptide-based pro-drugs.

  • Investigating Transport Mechanisms: this compound can be used in electrophysiological studies to measure the electrogenic co-transport of protons and peptides, helping to elucidate the step-by-step mechanism of transporter function.[1][3]

Quantitative Data on Dipeptide Transport

Substrate / InhibitorTransporterExperimental SystemParameterValueReference
Glycylsarcosine (Gly-Sar)PEPT1Caco-2 CellsKₘ0.2-10 mM[2]
Glycylsarcosine (Gly-Sar)rPepT1MDCK CellsEC₅₀ (depolarization)0.49 mM[9]
Phenylalanyl-Tyrosine (Phe-Tyr)PEPT1Xenopus OocytesKᵢ0.10 ± 0.04 mM[5]
Phenylalanyl-Tyrosine-NH₂PEPT1Xenopus OocytesKᵢ0.94 ± 0.38 mM[5]
N-acetyl-Phenylalanine (Ac-Phe)PEPT1Xenopus OocytesKᵢ1.81 ± 0.37 mM[5]
CephalexinPEPT1Hamster Jejunum-Inhibits uptake[10]
Lys[Z(NO₂)]-ProPEPT1Caco-2 / OocytesKᵢ5-10 µM[6]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for a typical peptide transport assay and the underlying mechanism of the PEPT1 transporter.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Transport Assay cluster_analysis Phase 3: Analysis caco2_culture Culture Caco-2 cells on Transwell permeable supports differentiation Allow cells to differentiate (21 days) to form a monolayer caco2_culture->differentiation integrity Verify monolayer integrity (Measure TEER > 250 Ω·cm²) differentiation->integrity wash Wash monolayer with transport buffer (e.g., HBSS) integrity->wash add_peptide Add this compound solution to apical (AP) chamber wash->add_peptide add_buffer Add fresh buffer to basolateral (BL) chamber wash->add_buffer incubate Incubate at 37°C for specific time points (e.g., 15, 30, 60 min) add_peptide->incubate add_buffer->incubate collect Collect samples from AP and BL chambers incubate->collect quantify Quantify this compound concentration (e.g., using LC-MS/MS) collect->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caption: Experimental workflow for a Caco-2 cell transwell transport assay.

pept1_mechanism cluster_membrane Cell Membrane C1 C_out (Empty) C2 C_out-H⁺ C1->C2 + H⁺ C3 C_out-H⁺-Peptide C2->C3 + Peptide (this compound) C4 C_in-H⁺-Peptide C3->C4 Conformational Change C5 C_in-H⁺ C4->C5 - Peptide C6 C_in (Empty) C5->C6 - H⁺ C6->C1 Reorientation (Rate-limiting) intracellular Intracellular (Cytosol, pH 7.4) extracellular Extracellular (Lumen, pH 6.0)

Caption: Kinetic model for H+/dipeptide cotransport by PEPT1.

Experimental Protocols

Protocol 1: Caco-2 Transwell Permeability Assay

This protocol details the steps to measure the transepithelial transport of this compound using a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[8][11]

I. Materials and Reagents

  • Caco-2 cells (passages 30-40)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids

  • Transwell® permeable supports (e.g., 24-well plate format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • This compound dipeptide

  • LC-MS/MS system for quantification

II. Cell Culture and Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids in a humidified incubator at 37°C and 5% CO₂.[12]

  • Seed the Caco-2 cells onto the apical (AP) side of the Transwell inserts at a density of approximately 1 x 10⁵ cells/well.[12]

  • Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral (BL) chambers every 2-3 days.

III. Monolayer Integrity Test

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a Millicell-ERS volt-ohm meter.

  • Only use monolayers with TEER values greater than 250 Ω·cm² for the assay, as this indicates a well-formed, tight junction-sealed monolayer.[12]

IV. Transport Experiment

  • Prepare the transport buffer: HBSS supplemented with 10 mM HEPES, pH adjusted to 6.0 for the apical side (to mimic the acidic microclimate of the intestine) and 7.4 for the basolateral side.

  • Gently rinse the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • Prepare a stock solution of this compound (e.g., 10 mM) in the apical transport buffer (pH 6.0).

  • To initiate the transport experiment, add 0.2 mL of the this compound solution to the apical chamber and 0.8 mL of fresh transport buffer (pH 7.4) to the basolateral chamber.[12]

  • Incubate the plate at 37°C on an orbital shaker.

  • Collect samples (e.g., 100 µL) from the basolateral chamber at specified time points (e.g., 15, 30, 60, 90, and 120 minutes). Immediately replace the collected volume with fresh, pre-warmed basolateral buffer.

  • At the final time point, collect a sample from the apical chamber to determine the initial concentration.

V. Sample Analysis and Data Calculation

  • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (µmol/s), determined from the slope of the cumulative amount of this compound transported versus time.

    • A is the surface area of the permeable support (cm²).

    • C₀ is the initial concentration of this compound in the apical chamber (µmol/mL).

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine if a test compound inhibits the transport of a known substrate (here, a radiolabeled dipeptide is used as an example, with this compound acting as the unlabeled inhibitor).

I. Materials and Reagents

  • Cell line expressing PEPT1 (e.g., Caco-2 or transfected HEK293 cells)

  • Radiolabeled dipeptide (e.g., [³H]Gly-Sar)

  • Unlabeled this compound (as the test inhibitor)

  • Transport Buffer (as described in Protocol 1)

  • Scintillation cocktail and liquid scintillation counter

II. Experimental Procedure

  • Culture and prepare the cells as described for the permeability assay (either on plates or Transwell inserts).

  • Wash the cells twice with transport buffer (pH 6.0).

  • Prepare solutions containing a fixed concentration of the radiolabeled substrate (e.g., [³H]Gly-Sar, at a concentration near its Kₘ).

  • In separate wells, add increasing concentrations of the inhibitor, this compound (e.g., ranging from 0 to 100 mM).

  • Initiate the uptake by adding the substrate/inhibitor solutions to the cells.

  • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.

  • Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer to remove extracellular substrate.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

III. Data Analysis

  • Plot the transport rate of the radiolabeled substrate (in cpm or pmol/mg protein/min) as a function of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the substrate transport.

  • If the inhibition is competitive, the Kᵢ value can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:

    • [S] is the concentration of the radiolabeled substrate.

    • Kₘ is the Michaelis-Menten constant for the radiolabeled substrate.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Methionine Oxidation in Thr-Met Synthesis and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting methionine oxidation during the synthesis and storage of the threonine-methionine (Thr-Met) dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for this compound dipeptides?

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation. The thioether side chain can be oxidized to form a sulfoxide (+16 Da mass shift) or a sulfone (+32 Da mass shift).[1] This modification introduces a chiral center at the sulfur atom, leading to diastereomers (R- and S-sulfoxides). Oxidation can alter the dipeptide's physicochemical properties, including its structure, polarity, and potentially its biological activity and stability.[1] For drug development professionals, ensuring the purity and stability of the this compound dipeptide is critical for reproducible results and therapeutic efficacy.

Q2: When is methionine oxidation most likely to occur during the this compound workflow?

While some oxidation can occur during synthesis, the primary risk is during the final cleavage of the dipeptide from the solid support resin.[1] This step typically involves strong acids like trifluoroacetic acid (TFA), which can generate reactive species that oxidize the methionine residue.[1] Oxidation can also occur during storage and handling if the purified dipeptide is exposed to oxygen, light, or elevated temperatures.[1][2][3][4]

Q3: How can I detect methionine oxidation in my this compound sample?

The two most common and effective methods for detecting methionine oxidation are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized this compound will be more polar than the non-oxidized form and will typically elute earlier from the C18 column.[1]

  • Mass Spectrometry (MS): This is a definitive method that identifies oxidation by a characteristic mass increase of +16 Da for each oxidized methionine residue (methionine sulfoxide).[1] A +32 Da increase indicates the formation of methionine sulfone.

Q4: What are scavengers and how do they prevent methionine oxidation during cleavage?

Scavengers are reagents added to the cleavage cocktail to quench reactive species that can cause side reactions.[1] In the context of preventing methionine oxidation, they can act as:

  • Reducing Agents: Some scavengers can directly reduce any methionine sulfoxide that may have formed back to methionine.

  • Carbocation Traps: During cleavage, reactive carbocations are generated from the protecting groups. While their primary reaction with methionine leads to S-alkylation, creating an environment that minimizes oxidative side reactions is crucial. Scavengers "trap" these carbocations, preventing unwanted side reactions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant peak with a +16 Da mass increase in MS analysis. Inappropriate Cleavage Cocktail: The cleavage cocktail lacks effective scavengers to prevent oxidation.Use a cleavage cocktail specifically designed to minimize methionine oxidation. Cocktails containing dithiothreitol (DTT) or "Reagent K" are effective. For peptides also containing cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can eliminate oxidation.[1]
Oxidation During Synthesis: Although less common, using old or low-quality reagents can introduce oxidizing agents.Ensure all reagents, especially solvents and amino acid derivatives, are fresh and of high purity. Consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1]
Oxidation During Storage or Handling: The purified this compound dipeptide has been exposed to oxygen, light, or elevated temperatures.Store the lyophilized peptide under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[1][2][3][4]
Early eluting peak in RP-HPLC. Presence of Oxidized this compound: The oxidized dipeptide is more polar and thus elutes earlier than the native form.Confirm the identity of the peak using mass spectrometry. If oxidation is confirmed, optimize the cleavage and storage conditions as described above.
Low yield of the desired this compound dipeptide. Suboptimal Cleavage Conditions: Inefficient cleavage can lead to incomplete removal of the dipeptide from the resin.Optimize the cleavage time and temperature. Cleavage is typically performed at room temperature for 2-3 hours.[1]
Precipitation Issues: The dipeptide may not precipitate efficiently from the cleavage mixture.After cleavage, ensure the peptide is precipitated by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]

Quantitative Data on Methionine Oxidation Prevention

The following tables summarize quantitative data on the effectiveness of different strategies to prevent methionine oxidation. Note: This data is derived from studies on model peptides and may not be directly transferable to the this compound dipeptide but serves as a valuable guideline.

Table 1: Effectiveness of Different Cleavage Cocktails in a Model Peptide

Cleavage CocktailComposition% Methionine Sulfoxide Observed
Reagent KTFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)15%
Reagent RTFA / Thioanisole / EDT / Anisole (90:5:3:2)25%
Cocktail BTFA / Phenol / Water (90:5:5)55%
Reagent HTFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)0%
Reagent K + NH₄ITFA / Phenol / Water / Thioanisole / EDT + 1.5% w/w NH₄I0%
Reagent R + NH₄ITFA / Thioanisole / EDT / Anisole + 1.5% w/w NH₄I0%
Cocktail B + NH₄ITFA / Phenol / Water + 1.5% w/w NH₄I0%

Data adapted from a study on a model pentadecapeptide. Results may vary depending on the peptide sequence.[2]

Table 2: Recommended Storage Conditions for Methionine-Containing Peptides

Storage FormTemperatureAtmosphereDurationExpected Stability
Lyophilized Powder-80°CInert Gas (Ar/N₂)Long-term (Years)High
Lyophilized Powder-20°CInert Gas (Ar/N₂)Long-term (Years)High[3][4]
Lyophilized Powder4°CInert Gas (Ar/N₂)Short-term (Weeks)Moderate
Lyophilized PowderRoom TemperatureAirShort-term (Days)Low
Solution-80°C-Weeks to MonthsModerate (Aliquot to avoid freeze-thaw)
Solution-20°C-Days to WeeksLow (Aliquot to avoid freeze-thaw)[3]
Solution4°C-DaysVery Low

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Dipeptide

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry.

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, continue coupling for another hour.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal threonine.

  • Final Washing and Drying: Wash the peptidyl-resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.

Protocol 2: Cleavage of this compound from Resin with Oxidation Prevention

This protocol utilizes a cleavage cocktail with scavengers to minimize methionine oxidation.

Materials:

  • Dried this compound-peptidyl-resin

  • Cleavage Cocktail (Reagent H): TFA / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) / Water / Dimethylsulfide (DMS) / Ammonium Iodide (NH₄I) (81:5:5:2.5:3:2:1.5 w/w)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

Protocol 3: RP-HPLC Analysis of this compound Purity

Instrumentation and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

Procedure:

  • Dissolve a small amount of the lyophilized this compound peptide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Run the gradient and monitor the chromatogram.

  • The non-oxidized this compound peptide will elute as a major peak. Any oxidized species (this compound(O)) will elute as an earlier, more polar peak.

  • Integrate the peak areas to determine the purity of the sample.

Protocol 4: Reduction of Oxidized Methionine

If methionine oxidation has already occurred, this protocol can be used to reduce the methionine sulfoxide back to methionine.

Materials:

  • Oxidized this compound dipeptide

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.[1]

  • Prepare a solution of ammonium iodide and dimethyl sulfide in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.[1]

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry. Reaction times will vary depending on the extent of oxidation.

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_cleavage Cleavage & Deprotection cluster_purification_analysis Purification & Analysis cluster_storage Storage start Start: Fmoc-Met-Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Couple Fmoc-Thr(tBu)-OH deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleave with Scavenger Cocktail deprotection2->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Purity Check (RP-HPLC & MS) purification->analysis storage Store Lyophilized Peptide (-20°C / -80°C, Inert Gas) analysis->storage

Caption: Experimental workflow for this compound synthesis, cleavage, purification, and storage.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Solutions start Problem: Methionine Oxidation Detected check_cleavage Review Cleavage Cocktail & Conditions start->check_cleavage check_synthesis Check Reagent Quality & Atmosphere start->check_synthesis check_storage Examine Storage Conditions start->check_storage reduce_met Reduce Met(O) with NH4I/DMS start->reduce_met If oxidation is already present optimize_cleavage Use Anti-Oxidation Cleavage Cocktail check_cleavage->optimize_cleavage improve_synthesis Use Fresh Reagents & Inert Atmosphere check_synthesis->improve_synthesis optimize_storage Store at -20°C/-80°C Under Inert Gas check_storage->optimize_storage end Problem Resolved optimize_cleavage->end Resynthesize or Repurify improve_synthesis->end optimize_storage->end reduce_met->end

Caption: Troubleshooting workflow for addressing methionine oxidation in this compound dipeptides.

References

Technical Support Center: Improving Solubility of Threonyl-methionine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dipeptide Threonyl-methionine (Thr-Met).

Frequently Asked Questions (FAQs)

Q1: What is Threonyl-methionine and what are its physicochemical properties?

Threonyl-methionine (this compound) is a dipeptide composed of L-threonine and L-methionine residues.[1] Threonine is a polar, uncharged amino acid, while methionine is nonpolar and hydrophobic. This combination gives the dipeptide an amphipathic character. Its solubility is lowest at its isoelectric point (pI) and increases as the pH of the solution moves further away from the pI. The estimated isoelectric point (pI) for Threonyl-methionine is approximately 5.7 - 6.0.

Q2: Why is my lyophilized Threonyl-methionine powder not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?

Several factors can contribute to poor solubility of peptides like Threonyl-methionine:

  • Proximity to Isoelectric Point (pI): The dipeptide's estimated pI is around 5.7-6.0.[2][3] At a neutral pH of 7.4, the net charge is low, which can lead to minimal solubility. Peptides are least soluble at their pI.[3]

  • Hydrophobicity: The presence of the hydrophobic methionine residue can reduce solubility in aqueous solutions.[4]

  • Aggregation: Peptides can form intermolecular hydrogen bonds, leading to aggregation and the formation of gels or precipitates, especially at high concentrations.[5]

  • Ionic Strength: The salt concentration of the buffer can influence solubility; high ionic strength can sometimes decrease peptide solubility.[6]

Q3: What is the first and most effective step to improve the solubility of Threonyl-methionine?

The most effective initial step is to adjust the pH of the solvent.[6] Since the estimated pI of Threonyl-methionine is near neutral, dissolving it in a slightly acidic or slightly basic buffer will increase its net charge and enhance its interaction with water.

  • Acidic Conditions (pH < 5): The peptide will have a net positive charge, promoting solubility.

  • Basic Conditions (pH > 8): The peptide will have a net negative charge, also promoting solubility.

Q4: When should I consider using organic co-solvents?

If pH adjustment alone is insufficient, especially if you suspect the hydrophobic nature of methionine is the primary issue, introducing a small amount of an organic co-solvent is the next logical step.[5][7] Solvents like Dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can disrupt hydrophobic interactions. It is crucial to start with a very small amount of the organic solvent to dissolve the peptide and then slowly add the aqueous buffer to reach the desired final concentration.[5]

Q5: Can sonication or warming the solution help?

Yes, both methods can aid dissolution.

  • Sonication: Using a bath sonicator for brief intervals can help break up aggregates and enhance dissolution.[7]

  • Warming: Gently warming the solution to temperatures below 40°C can increase the kinetic energy and improve solubility.[6] However, prolonged heating should be avoided to prevent potential peptide degradation.

Troubleshooting Guide

Problem: Lyophilized Threonyl-methionine powder is insoluble or forms a precipitate when reconstituted in a neutral aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Logical Flow for Troubleshooting Solubility Issues

G Start Start: Lyophilized this compound Powder Step1 Add neutral aqueous buffer (e.g., PBS pH 7.4). Vortex thoroughly. Start->Step1 Check1 Is the solution clear? Step1->Check1 Success Success: Peptide is Solubilized Check1->Success Yes Step2 Adjust pH. Try acidic (e.g., 10% Acetic Acid) OR basic (e.g., 0.1M Ammonium Bicarbonate) buffer. Check1->Step2 No Check2 Is the solution clear? Step2->Check2 Check2->Success Yes Step3 Use a co-solvent. Dissolve in minimal DMSO (<10% final vol). Slowly add aqueous buffer. Check2->Step3 No Check3 Is the solution clear? Step3->Check3 Check3->Success Yes Step4 Apply physical methods. Brief sonication or gentle warming (<40°C). Check3->Step4 No Check4 Is the solution clear? Step4->Check4 Check4->Success Yes Fail Consult further. Consider peptide stability and assay compatibility. Check4->Fail No

Caption: A step-by-step workflow for troubleshooting Threonyl-methionine solubility.

Quantitative Data Summary

Solvent SystempHExpected SolubilityRationale
Deionized Water~6-7LowpH is close to the estimated isoelectric point (pI), resulting in a minimal net charge.[3]
0.1 M Phosphate Buffer7.4Low to ModerateStill near the pI, but ions may slightly improve solubility over pure water.
0.1 M Acetate Buffer4.5HighpH is significantly below the pI, resulting in a net positive charge (protonated N-terminus).[6]
0.1 M Ammonium Bicarbonate8.0HighpH is significantly above the pI, resulting in a net negative charge (deprotonated C-terminus).[8]
10% DMSO in Water~7Moderate to HighThe organic co-solvent helps to overcome the hydrophobicity of the methionine residue.[5]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to test and improve solubility by moving the pH away from the peptide's isoelectric point.

  • Preparation:

    • Allow the lyophilized Threonyl-methionine vial to warm to room temperature before opening.

    • Prepare two small-volume test buffers:

      • Acidic Buffer: 10% aqueous acetic acid.

      • Basic Buffer: 0.1 M ammonium bicarbonate.

  • Solubility Test:

    • Dispense a small, known amount of the peptide into two separate microcentrifuge tubes.

    • To the first tube, add a small aliquot of the acidic buffer and vortex.

    • To the second tube, add a small aliquot of the basic buffer and vortex.

    • Observe for complete dissolution (a clear solution with no visible particulates).

  • Scaling Up:

    • Once the optimal pH condition (acidic or basic) is identified, weigh the desired amount of Threonyl-methionine for your experiment.

    • Add the selected buffer dropwise while vortexing until the peptide is fully dissolved.

    • Slowly dilute the concentrated peptide solution with your final experimental buffer, ensuring continuous mixing to prevent precipitation.

    • Adjust the final pH of the solution if necessary for your experiment.

Diagram: Factors Influencing Peptide Solubility

G cluster_peptide Peptide Properties cluster_solvent Solvent Properties cluster_physical Physical Factors Solubility Peptide Solubility AminoAcidComp Amino Acid Composition Solubility->AminoAcidComp Charge Net Charge (pI) Solubility->Charge Length Peptide Length Solubility->Length pH Solution pH Solubility->pH CoSolvents Co-solvents (e.g., DMSO) Solubility->CoSolvents IonicStrength Ionic Strength Solubility->IonicStrength Temp Temperature Solubility->Temp Sonication Sonication Solubility->Sonication AminoAcidComp->Charge pH->Charge CoSolvents->AminoAcidComp Disrupts Hydrophobic Interactions

Caption: Key factors and their relationships influencing the solubility of peptides.

Protocol 2: Solubilization Using an Organic Co-solvent (DMSO)

This protocol is for peptides that remain insoluble even after pH adjustment, suggesting significant hydrophobicity.

  • Preparation:

    • Ensure the lyophilized Threonyl-methionine is at room temperature.

    • Use high-purity, anhydrous DMSO.

  • Dissolution:

    • Add the smallest possible volume of 100% DMSO directly to the lyophilized peptide powder (e.g., 10-20 µL).

    • Gently vortex or pipette up and down until the peptide is completely dissolved. This creates a highly concentrated stock solution.

  • Dilution:

    • This step is critical to prevent precipitation. While vortexing the desired aqueous buffer (e.g., PBS pH 7.4), add the concentrated DMSO-peptide stock solution drop-by-drop (i.e., perform a "reverse dilution").[8]

    • Adding the peptide solution slowly to the stirring buffer prevents localized high concentrations that can cause the peptide to crash out of solution.

  • Final Check:

    • Ensure the final concentration of DMSO is compatible with your downstream application (typically <1% for cell-based assays).[6]

    • If any precipitate forms, the solution may need to be remade at a lower final concentration. Lyophilization may be required to remove the solvent before a new attempt.[5]

References

Troubleshooting poor yield in Threonyl-methionine solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor yields in Threonyl-methionine solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Threonyl-methionine solid-phase peptide synthesis?

Low yields in the solid-phase synthesis of peptides containing Threonine and Methionine can often be attributed to a combination of factors including incomplete coupling reactions, incomplete Fmoc deprotection, peptide aggregation, and side reactions involving the methionine residue.[1][2] Specifically, the thioether side chain of methionine is highly susceptible to oxidation during the synthesis and cleavage steps.[3][4]

Q2: How can I detect and quantify the common side products in my crude peptide?

The most common methods for detecting and quantifying side products are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[3]

  • RP-HPLC: Oxidized peptides are more polar and will typically elute earlier than the desired non-oxidized peptide.[3] By comparing the peak areas in the chromatogram, you can estimate the relative abundance of the desired peptide and its byproducts.

  • Mass Spectrometry: MS is a definitive method to identify specific side products by their mass-to-charge ratio. For instance, methionine oxidation results in a mass increase of +16 Da for each oxidized methionine residue (methionine sulfoxide) or +32 Da (methionine sulfone).[3] Deletion sequences will show a lower mass corresponding to the missing amino acid residue.

Q3: What is the primary cause of methionine oxidation and when does it most likely occur?

Methionine is one of the most easily oxidized amino acids.[5] The primary cause of methionine oxidation is the exposure to oxidizing agents or conditions. While some oxidation can occur during the synthesis cycles, the most significant risk is during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[3][6][7] The thioether side chain is converted to a sulfoxide (+16 Da) or a sulfone (+32 Da).[3]

Q4: Can oxidized methionine be reversed?

Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved by treating the peptide with a reducing agent. A common method involves using a solution containing ammonium iodide and dimethylsulfide.[8] Some scavenger cocktails used during cleavage can also help in reducing any already formed sulfoxide.[6]

Troubleshooting Guide

This guide addresses specific issues that can lead to poor yield and provides recommended solutions.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Presence of deletion sequences (mass of desired peptide minus one or more amino acid residues) in the final product, as detected by MS.

  • Positive Kaiser test or Chloranil test after the coupling step, indicating unreacted free amines.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance For sterically hindered amino acids like Threonine, or for residues coupled to N-methylated amino acids, standard coupling conditions may be insufficient.[1] Solutions: Use a more potent activating agent: Switch from standard reagents like HBTU/DIPEA to more effective ones such as HATU/HOAt/DIPEA or COMU.[1][8]Double coupling: Repeat the coupling step to drive the reaction to completion.[1][9]Increase reaction time and/or temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature. Microwave-assisted synthesis can also be beneficial.[1]
Peptide Aggregation The growing peptide chain can aggregate on the resin, preventing reagents from accessing the reaction sites.[10] This is particularly common for hydrophobic sequences. Solutions: Improve Solvation: Use solvents with better solvating properties like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[1]Incorporate Backbone Modifications: For long or aggregation-prone sequences, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues to disrupt secondary structure formation.[11]
Issue 2: Incomplete Fmoc-Deprotection

Symptoms:

  • Significant peaks in the MS analysis corresponding to deletion sequences.

  • A gradual decrease in the intensity of the desired product peak with each additional amino acid in long sequences.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance or Aggregation Similar to coupling, steric hindrance and peptide aggregation can impede the access of the deprotection reagent (piperidine) to the Fmoc group.[12] Solutions: Extend Deprotection Time: Increase the duration of the piperidine treatment or perform a double deprotection.[1]Use a Stronger Base: For particularly difficult sequences, a stronger base cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[13][14] However, use DBU with caution as it can promote side reactions like aspartimide formation.[13][14]
Issue 3: Methionine Oxidation and Other Side Reactions During Cleavage

Symptoms:

  • A significant peak with a +16 Da or +32 Da mass shift in the MS analysis, indicating methionine oxidation.[3]

  • Other unexpected peaks in the HPLC and MS, potentially indicating S-alkylation of methionine.[6][7]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Cleavage Cocktail The standard TFA cleavage cocktail can promote oxidation and other side reactions.[6][7] Solutions: Use a Scavenger-Rich Cleavage Cocktail: Employ a cleavage cocktail specifically designed to minimize methionine oxidation and scavenge reactive carbocations.[1][3] See the table below for recommended cocktails.
Oxidation During Synthesis Although less common, oxidation can occur during the synthesis cycles.[3] Solutions: Use High-Quality Reagents: Ensure all reagents and solvents are fresh and of high purity.Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]
Oxidation During Storage or Handling The purified peptide can still oxidize over time. Solutions: Proper Storage: Store the purified peptide under an inert atmosphere at low temperatures and avoid repeated freeze-thaw cycles.[3]

Data and Protocols

Table 1: Recommended Cleavage Cocktails to Minimize Methionine Side Reactions
Reagent CocktailCompositionApplication Notes
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT)A robust, general-purpose scavenger cocktail effective at preventing methionine oxidation.
TFA / TIPS / Water / Dithiothreitol (DTT) (e.g., 94:1:2.5:2.5 v/v/v/w)DTT is a reducing agent that helps prevent oxidation.
TFA / TMSCl / PPh₃ Trifluoroacetic acid, Trimethylsilyl chloride, TriphenylphosphineThis combination has been shown to be very effective at minimizing or even eradicating methionine oxidation.[6] For peptides also containing cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can eradicate oxidation.[3]
Reagent H TFA / Phenol / Thioanisole / 1,2-Ethanedithiol / H₂O / Me₂S / NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.[7]
Experimental Protocol: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes.[1][15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a 5-minute treatment followed by draining and a second 15-20 minute treatment.[1][16]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc-piperidine adduct.[1][16]

  • Amino Acid Coupling:

    • Prepare the amino acid solution by dissolving the Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1] For difficult couplings, this time can be extended, or the step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. A negative result indicates that all free amines have reacted.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Experimental Protocol: Cleavage and Deprotection
  • Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Add the chosen cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin) to the dried resin.[3]

    • Stir the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[3]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers.

    • Dry the peptide under vacuum.[3]

Visualizations

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Coupling Complete? Wash2->Monitoring Repeat Next Amino Acid Monitoring->Repeat No Cleavage Final Cleavage & Deprotection (TFA) Monitoring->Cleavage Yes (Final AA) Repeat->Deprotection End Purification Cleavage->End

Caption: Standard workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Troubleshooting_Tree Start Poor Yield CheckMS Analyze Crude Product by MS Start->CheckMS MassCorrect Desired Mass Present? CheckMS->MassCorrect Deletion Deletion Sequences (-AA mass) MassCorrect->Deletion No Oxidation Oxidation (+16 Da) MassCorrect->Oxidation Yes, with +16 Da peaks Other Other Side Reactions MassCorrect->Other Yes, with other peaks Sol_Coupling Improve Coupling: - Stronger Activator - Double Couple - Address Aggregation Deletion->Sol_Coupling Sol_Deprotection Improve Deprotection: - Extend Time - Stronger Base (DBU) Deletion->Sol_Deprotection Sol_Cleavage Optimize Cleavage: - Use Scavenger Cocktail - Inert Atmosphere Oxidation->Sol_Cleavage Sol_Purification Optimize Purification Other->Sol_Purification

Caption: Decision tree for troubleshooting poor yield in Threonyl-methionine SPPS.

References

Technical Support Center: Overcoming Threonine-Methionine (Thr-Met) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of Threonine-Methionine (Thr-Met) dipeptide degradation in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound degradation in complex biological matrices is primarily caused by two mechanisms: chemical instability, particularly oxidation of the methionine residue, and enzymatic degradation by proteases and peptidases present in the sample.[1][2][3][4] The thioether group in methionine is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or reactive oxygen species.[5] Enzymatic degradation occurs when proteases cleave the peptide bonds.[2][4]

Q2: Why is the methionine residue in the this compound dipeptide so susceptible to degradation?

A2: The sulfur-containing side chain of methionine is readily oxidized to form methionine sulfoxide and further to methionine sulfone.[6] This oxidation can be triggered by various factors commonly encountered during sample handling and storage, including exposure to air and light.[7] This chemical modification can alter the peptide's structure, function, and analytical properties.[8][9]

Q3: What are the analytical consequences of this compound degradation?

A3: Degradation of this compound peptides can lead to significant challenges in their quantification and characterization. It can result in decreased signal intensity of the target peptide and the appearance of unexpected peaks corresponding to degradation products in mass spectrometry and HPLC analyses.[10][11] This can lead to inaccurate measurements of peptide concentration, underestimation of therapeutic efficacy, and difficulties in method validation.[10][12]

Q4: Can pH and temperature affect the stability of this compound peptides?

A4: Yes, both pH and temperature play a crucial role in peptide stability.[13][14] Extreme pH values can catalyze hydrolysis and other chemical degradation pathways.[7][15] Elevated temperatures can increase the rate of both enzymatic and chemical degradation.[16][17] For optimal stability, it is recommended to store and process samples at low temperatures and to maintain a pH that minimizes degradation.[18]

Troubleshooting Guides

Problem 1: I am observing significant loss of my this compound containing peptide during sample storage.

  • Question: What storage conditions are optimal for preventing degradation?

  • Answer: For long-term stability, peptides should be stored in lyophilized form at -20°C or -80°C. If the peptide must be in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The pH of the solution should be optimized, typically between pH 3-5, to minimize base-catalyzed deamidation reactions.[7]

  • Question: Are there any additives that can help stabilize my peptide in solution?

  • Answer: Yes, several types of stabilizing agents can be used.

    • Antioxidants: To prevent methionine oxidation, consider adding antioxidants like L-methionine, sodium thiosulfate, or catalase.[7]

    • Enzyme Inhibitors: A cocktail of protease inhibitors (e.g., PMSF, EDTA) should be added to biological samples immediately after collection to prevent enzymatic degradation.[18][19]

    • Bulking Agents/Sugars: For lyophilized samples, sugars like sucrose or trehalose, and sugar alcohols like mannitol can act as stabilizers by forming a rigid glass matrix.

Problem 2: My mass spectrometry results show multiple peaks, suggesting my this compound peptide is being modified.

  • Question: What could be causing these modifications?

  • Answer: The most common modification for a methionine-containing peptide is oxidation. The addition of 16 Da (for methionine sulfoxide) or 32 Da (for methionine sulfone) to the peptide's mass is a tell-tale sign of oxidation.[6] Other potential issues include enzymatic cleavage, which would result in fragments of the original peptide, or deamidation.[20]

  • Question: How can I prevent methionine oxidation during my experimental workflow?

  • Answer:

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Use Antioxidants: Include antioxidants in your buffers and solutions.

    • Minimize Exposure: Reduce the sample's exposure to light and atmospheric oxygen throughout the process.[7]

    • Control pH: Oxidation of cysteine, another sulfur-containing amino acid, is accelerated at higher pH, and similar considerations may apply to methionine.

Problem 3: I am experiencing low recovery of my peptide after solid-phase extraction (SPE).

  • Question: What could be causing poor recovery during sample cleanup?

  • Answer: Peptides are notoriously "sticky" and can adhere to surfaces, a phenomenon known as non-specific binding (NSB).[11] This is a common issue with glass containers. Using polypropylene or low-binding microcentrifuge tubes and pipette tips can help mitigate this problem. Additionally, the peptide may not be fully re-solubilizing after elution and dry-down steps.

  • Question: How can I improve my peptide recovery?

  • Answer:

    • Container Choice: Switch to low-binding polypropylene labware.

    • Pre-treatment: Diluting plasma samples with a strong acid like 4% H3PO4 can help disrupt protein binding and improve recovery.[11]

    • Elution Optimization: Consider using a µElution format for SPE, which allows for smaller elution volumes and can eliminate the need for an evaporation step, reducing the risk of adsorption to the container.

    • Solubility: Ensure the organic concentration in your solutions does not exceed 75% to prevent peptide precipitation.

Quantitative Data on Peptide Stability

The stability of peptides is highly dependent on their sequence and the experimental conditions. Below are tables summarizing the impact of various factors on peptide stability.

Table 1: Effect of pH on Peptide Degradation

Peptide SequencepHIncubation Time (hours)Degradation (%)Reference
Asp-Gly7.424~15% (Isomerization)[7]
Asn-Gly5-8VariableIncreased Deamidation[7]
Generic Peptide>8ProlongedIncreased Degradation

Table 2: Strategies to Mitigate Methionine Oxidation

Protective AgentMechanismTarget ResidueEfficacyReference
L-methionineFree radical scavengerMetPrevents oxidation[7]
Sodium ThiosulfateOxygen scavengerMetPrevents oxidation[7]
CatalaseEnzymeMetPrevents oxidation[7]
PlatinumAntioxidantMetPrevents oxidation[7]

Key Experimental Protocols

Protocol 1: General Sample Handling for Maximizing this compound Peptide Stability

Materials:

  • Low-binding polypropylene collection tubes

  • Protease inhibitor cocktail (e.g., cOmplete™, Roche)

  • Antioxidant solution (e.g., 10 mM L-methionine)

  • Ice bath

  • Centrifuge capable of 4°C

Procedure:

  • Collection: Collect biological samples (e.g., plasma, serum) directly into pre-chilled low-binding polypropylene tubes containing a protease inhibitor cocktail.

  • Antioxidant Addition: Immediately add an antioxidant solution to a final concentration sufficient to prevent oxidation.

  • Maintain Low Temperature: Keep samples on ice at all times during processing.[17][18]

  • Centrifugation: If required, centrifuge samples at 4°C to separate components (e.g., plasma from whole blood).

  • Aliquoting: Aliquot the processed samples into fresh, pre-chilled low-binding tubes to avoid multiple freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Reduction of Oxidized Methionine Residues

This protocol is for situations where oxidation has already occurred and needs to be reversed before analysis. Note that reversing the oxidation of methionine sulfone is extremely difficult.

Materials:

  • Peptide sample containing oxidized methionine (methionine sulfoxide)

  • Methionine Sulfoxide Reductase (MsrA and/or MsrB) enzyme system[21]

  • Dithiothreitol (DTT) or a thioredoxin regeneration system[22]

  • Reaction buffer (specific to the Msr enzyme used)

Procedure:

  • Sample Preparation: Reconstitute the peptide sample in the appropriate reaction buffer.

  • Enzyme Addition: Add the MsrA (for S-MetO) and/or MsrB (for R-MetO) enzyme to the sample. The existence of two types of methionine sulfoxide reductases (Msr) is due to the two possible epimers of methionine sulfoxide (MetO).[21]

  • Reductant Addition: Add the reducing agent (e.g., DTT) as required by the enzyme system.

  • Incubation: Incubate the reaction mixture under the conditions (temperature, time) recommended by the enzyme manufacturer.

  • Quenching: Stop the reaction as recommended, often by adding an acid or by immediate analysis.

  • Analysis: Analyze the sample using LC-MS or another appropriate technique to confirm the reduction of methionine sulfoxide back to methionine.

Visualizations

experimental_workflow cluster_prevention Key Prevention Steps cluster_workflow Sample Preparation Workflow inhibitors Add Protease Inhibitors start Sample Collection inhibitors->start Immediately antioxidants Add Antioxidants antioxidants->start Immediately low_temp Maintain Low Temperature (0-4°C) process Sample Processing (e.g., Centrifugation) low_temp->process Throughout low_bind Use Low-Binding Labware low_bind->start Throughout start->process cleanup Sample Cleanup (e.g., SPE) process->cleanup analysis Analysis (LC-MS) cleanup->analysis

Caption: Workflow for minimizing this compound degradation during sample preparation.

degradation_pathways cluster_causes Degradation Causes Peptide This compound Peptide Oxidized_SO This compound(O) (Sulfoxide) Peptide->Oxidized_SO Fragments Peptide Fragments Peptide->Fragments Oxidized_SO2 This compound(O2) (Sulfone) Oxidized_SO->Oxidized_SO2 Oxidants Oxidizing Agents (O2, ROS, Metal Ions) Oxidants->Peptide Proteases Proteases / Peptidases Proteases->Peptide

Caption: Primary degradation pathways for Methionine-containing peptides.

troubleshooting_tree start Observing this compound Degradation? cause What is the likely cause? start->cause oxidation Oxidation (+16 Da Peak) cause->oxidation Mass Shift? enzymatic Enzymatic Cleavage (Fragment Peaks) cause->enzymatic Fragmentation? nsb Low Recovery / NSB cause->nsb Low Signal? sol_oxidation Solution: - Add antioxidants - Degas solvents - Work at low temp oxidation->sol_oxidation sol_enzymatic Solution: - Add protease inhibitors - Denature proteins - Keep samples cold enzymatic->sol_enzymatic sol_nsb Solution: - Use low-binding tubes - Optimize SPE method - Acidify sample nsb->sol_nsb

Caption: Troubleshooting decision tree for this compound peptide degradation issues.

References

Technical Support Center: Optimizing Mass Spectrometry Fragmentation for Thr-Met Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the mass spectrometric identification of peptides containing threonine (Thr) and methionine (Met) residues.

Frequently Asked Questions (FAQs)

Q1: Why can peptides containing Threonine (Thr) and Methionine (Met) be challenging to identify using mass spectrometry?

The identification of peptides containing Thr and Met residues can be complicated by their susceptibility to neutral losses and chemical modifications during mass spectrometry analysis. Threonine is prone to the neutral loss of water (H₂O) and acetaldehyde (C₂H₄O), while methionine can easily be oxidized (+16 Da) and subsequently undergo a neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][2][3] These events can lead to a decrease in the abundance of backbone fragment ions, resulting in lower sequence coverage and less confident peptide identification.[4]

Q2: What are the characteristic neutral losses for Threonine and Methionine during CID/HCD?

During CID/HCD fragmentation, both threonine and methionine can produce characteristic neutral losses from the precursor ion and fragment ions. Understanding these losses is critical for accurate spectral interpretation.

Amino AcidModificationNeutral Loss MoietyMass Loss (Da)Common Observation
ThreonineUnmodifiedAcetaldehyde (C₂H₄O)44.03Can be a highly abundant loss.[5]
MethionineUnmodifiedMethanethiol (CH₃SH)48.00A significant loss, especially from a₂ ions.[6]
MethionineOxidized (Sulfoxide)Methanesulfenic acid (CH₃SOH)64.00A prominent and diagnostic loss for oxidized methionine.[3]

Q3: Which fragmentation method is best for peptides with Thr-Met motifs or other labile modifications?

For peptides with labile post-translational modifications (PTMs) or residues prone to neutral losses like Thr and Met, Electron Transfer Dissociation (ETD) is often superior to CID and HCD.[7][8][9] ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at N-Cα bonds, generating c- and z-type fragment ions, while typically preserving labile modifications and side chains.[9][10] This preservation leads to better sequence coverage and more confident site localization of modifications.[7][11]

Q4: How does methionine oxidation affect peptide identification and what can I do about it?

Methionine oxidation adds 16 Da to the residue's mass and can occur both in vivo and artificially during sample preparation.[1] Upon fragmentation by CID or HCD, oxidized methionine readily loses 64 Da (methanesulfenic acid), which can dominate the spectrum at the expense of sequence-informative b- and y-ions.[3] This can lead to misidentification or failure to identify the peptide.[12]

To manage this:

  • Minimize Artificial Oxidation: Take precautions during sample preparation, such as using fresh, high-purity solvents and avoiding excessive light or heat exposure.

  • Use Appropriate Search Parameters: Include methionine oxidation as a variable modification in your database search to allow for the correct identification of oxidized peptides.[12]

  • Consider ETD: As ETD preserves the modification, it can provide better fragmentation data for peptides containing oxidized methionine.[9]

Troubleshooting Guides

Problem: I observe a dominant peak corresponding to a 64 Da neutral loss and poor sequence coverage.

  • Diagnosis: This strongly indicates the presence of oxidized methionine in your peptide. The high energy of CID/HCD is likely causing the preferential loss of methanesulfenic acid (64 Da) from the methionine sulfoxide side chain, suppressing the formation of backbone fragment ions.[3]

  • Solution:

    • Confirm Oxidation: Verify that methionine oxidation (+16 Da) is included as a variable modification in your database search.

    • Optimize Collision Energy: If using HCD, try lowering the normalized collision energy (NCE) to reduce the extent of the neutral loss, although this may also decrease overall fragmentation efficiency. A stepped NCE approach could also be beneficial.

    • Switch Fragmentation Method: The most effective solution is to use Electron Transfer Dissociation (ETD). ETD will fragment the peptide backbone while leaving the oxidized side chain intact, providing much richer sequence information.[7][9]

Problem: My sequence coverage for a Thr-containing peptide is low, and the spectrum is noisy.

  • Diagnosis: Threonine is susceptible to neutral losses (e.g., water, acetaldehyde), which can reduce the abundance of critical b- and y-ions needed for sequencing.[2][5] This is particularly problematic with low-energy CID.

  • Solution:

    • Use HCD: Higher-energy collisional dissociation (HCD) often provides more informative fragment ions compared to CID for peptides with labile residues.[9]

    • Optimize HCD Energy: The optimal collision energy is crucial. For peptides prone to neutral loss, a slightly higher NCE might be needed to generate sufficient backbone fragments, but excessive energy will promote the neutral loss. It is recommended to empirically determine the optimal NCE for your instrument and peptide class.[13][14]

    • Consider Alternative Proteases: If the peptide is in a hydrophobic region, poor ionization may also be a factor. Using an alternative protease like pepsin instead of trypsin can generate different, potentially more favorable, peptides for MS analysis.[15]

Troubleshooting Decision Tree This workflow guides the user through troubleshooting poor fragmentation of this compound containing peptides.

G Fig 1. Troubleshooting Workflow for Poor Fragmentation cluster_start cluster_analysis Spectral Analysis cluster_solution Corrective Actions cluster_result start Poor MS/MS Sequence Coverage for Thr/Met Peptide check_loss Dominant Neutral Loss? (e.g., -64 Da, -48 Da, -44 Da) start->check_loss use_etd Use ETD or EThcD for Fragmentation check_loss->use_etd  Yes optimize_hcd Optimize HCD Energy (Stepped NCE) check_loss->optimize_hcd  No check_ptm Add Variable Modifications to Database Search (e.g., Met-Oxidation) use_etd->check_ptm optimize_hcd->check_ptm end_node Improved Sequence Identification check_ptm->end_node

Experimental Protocols

Protocol: HCD Fragmentation for Peptides Prone to Neutral Loss

This protocol provides a general framework for optimizing HCD fragmentation on a Q Exactive series instrument. Parameters should be adapted for your specific instrument and sample.

  • Sample Preparation:

    • Reduce disulfide bonds using 10 mM DTT at 56°C for 30 minutes.

    • Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 20 minutes.

    • Perform tryptic digestion overnight at 37°C.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • LC Setup: Use a nano-LC system with a C18 reversed-phase column.

    • Mobile Phases:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: Run a suitable gradient to separate the peptides (e.g., 2-40% Solvent B over 60 minutes).

  • Mass Spectrometer Settings (HCD):

    • MS1 Scan:

      • Resolution: 70,000

      • AGC Target: 3e6

      • Max IT: 60 ms

      • Scan Range: 350-1500 m/z

    • MS2 Scan (Data-Dependent Acquisition):

      • Select the top 15 most intense precursor ions.

      • Isolation Window: 1.6 m/z

      • Normalized Collision Energy (NCE): Use a stepped NCE. Set three steps at 25, 30, and 35%. This approach increases the probability of generating a comprehensive set of fragment ions for peptides that fragment differently at various energy levels.[14]

      • Resolution: 17,500

      • AGC Target: 1e5

      • Max IT: 80 ms

  • Data Analysis:

    • Perform a database search using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Variable Modifications: Crucially, include Oxidation (M) and other potential modifications.[12]

    • Fixed Modifications: Carbamidomethyl (C).

    • Set a false discovery rate (FDR) of 1% at both the peptide and protein level.

Visualizations

Fragmentation Patterns of a this compound Peptide This diagram illustrates the different fragmentation patterns generated by CID/HCD versus ETD for a peptide containing a this compound bond, highlighting the preservation of the side chains with ETD.

G Fig 2. Fragmentation of a this compound Peptide cluster_peptide Peptide Backbone: Ala-Thr-Met-Gly cluster_cid CID / HCD Fragmentation cluster_etd ETD Fragmentation p1 H₂N-Ala- p2 Thr p1->p2 p3 -Met- p2->p3 p4 Gly-COOH p3->p4 b_ion b-ion b_ion->p2 b₂ y_ion y-ion y_ion->p3 y₂ thr_loss Neutral Loss (-H₂O from Thr) thr_loss->p2 met_loss Neutral Loss (-CH₃SH from Met) met_loss->p3 c_ion c-ion c_ion->p2 c₂ z_ion z-ion z_ion->p3 z₂• side_chain Side Chains Preserved

References

How to resolve co-elution of Thr-Met with similar peptides in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during Liquid Chromatography-Mass Spectrometry (LC-MS) experiments, with a focus on resolving the co-elution of Threonine-Methionine (Thr-Met) containing peptides with other chemically similar peptides.

Frequently Asked Questions (FAQs)

Q1: My this compound containing peptide peak appears chromatographically pure, but the mass spectrum is complex, suggesting co-elution. How can I confirm this?

A1: Even with a symmetrical peak shape, co-elution can occur.[1][2] To confirm, you should rely on mass spectral data. Extract ion chromatograms (EICs) for the theoretical m/z values of your target this compound peptide and any suspected co-eluting species. If the peak shapes or retention times of these EICs are not identical, it indicates co-elution.[1] Additionally, you can assess peak purity by taking multiple mass spectra across the chromatographic peak. If the mass spectra change across the peak, co-elution is likely.[1]

Q2: What is the first and most effective chromatographic parameter to adjust to resolve co-eluting peptides?

A2: The mobile phase gradient is often the most effective initial parameter to modify.[1] Making the gradient shallower can increase the separation between closely eluting peptides.[1][3] For peptides that are very similar, extremely shallow gradients (e.g., 0.1-0.5% change in organic solvent per minute) can significantly improve resolution.[4]

Q3: I've optimized my gradient, but the this compound peptide still co-elutes. What are my next steps in terms of chromatographic adjustments?

A3: If gradient optimization is insufficient, consider the following:

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a mixture, can alter selectivity and improve separation.[1]

  • Modify the Mobile Phase Additive/pH: Altering the concentration of trifluoroacetic acid (TFA) or formic acid, or changing the pH with additives like ammonium acetate or ammonium formate, can change the ionization state of peptides and affect their retention.[5][6][7]

  • Adjust the Column Temperature: Changing the column temperature can alter selectivity and improve peak shape.[5] Testing a range from ambient to elevated temperatures (e.g., 40-70°C) is recommended.[4]

  • Evaluate Different Column Chemistries: If the above steps fail, a column with a different stationary phase may be necessary. Consider switching from a standard C18 to a phenyl-hexyl, an embedded polar group (AQ) C18, or a chiral stationary phase for isomeric peptides.[1][4][8]

Q4: Can mass spectrometry itself help resolve co-elution without complete chromatographic separation?

A4: Yes. Several mass spectrometry-based approaches can differentiate co-eluting species:

  • High-Resolution Mass Spectrometry (HRMS): Can distinguish between isobaric (same nominal mass) compounds based on their exact mass.[1]

  • Tandem Mass Spectrometry (MS/MS): By selecting a unique fragment ion for each of the co-eluting compounds, you can quantify them independently using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]

  • In-Source Collision-Induced Dissociation (CID): Applying a suitable voltage can fragment one of the co-eluting species in the source, allowing for the selective detection of the other.[9][10]

Q5: What is Ion Mobility Spectrometry (IMS) and can it help with this compound peptide co-elution?

A5: Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[11] This provides an additional dimension of separation to LC-MS, which can effectively resolve co-eluting peptides that are not separated by chromatography alone.[11][12] Different IMS techniques like Traveling Wave Ion Mobility Spectrometry (TWIMS) and High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can be employed.[11]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-elution of a this compound Peptide

This guide provides a step-by-step workflow for troubleshooting and resolving the co-elution of a target this compound peptide.

Troubleshooting_Workflow cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Advanced Separation & Detection A Initial Observation: Suspected Co-elution of this compound Peptide B Extract Ion Chromatograms (EICs) for Target and Suspected Interferences A->B C Analyze Peak Shapes and Retention Times of EICs B->C D Co-elution Confirmed? C->D E Optimize Gradient Profile (Shallower Gradient) D->E Yes N Problem Resolved D->N No F Resolution Achieved? E->F G Modify Mobile Phase (Solvent, Additive, pH) F->G No F->N Yes H Adjust Column Temperature G->H I Change Column Chemistry (e.g., Phenyl-Hexyl, AQ C18) H->I J Resolution Achieved? I->J K Utilize High-Resolution MS (HRMS) to Differentiate by Exact Mass J->K No L Employ Tandem MS (MS/MS) for Quantitation of Unique Fragments J->L No M Implement Ion Mobility Spectrometry (IMS) for Gas-Phase Separation J->M No J->N Yes K->N L->N M->N Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis for Co-elution A Protein Digestion (e.g., Trypsin) B Peptide Sample Cleanup (e.g., C18 Desalting) A->B C LC Separation (Optimized Gradient & Column) B->C D Mass Spectrometry Detection (MS1 Scan) C->D E Data-Dependent Acquisition (MS/MS of Top N Ions) D->E F Examine MS1 for Co-eluting Precursors E->F G Extract Ion Chromatograms (EICs) F->G H Analyze MS/MS Spectra for Chimeric Fragmentation F->H I Utilize Ion Mobility Data (if applicable) F->I

References

Technical Support Center: Minimizing Side Reactions in Thr-Met Chemical Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chemical cleavage of peptides containing Threonine-Methionine (Thr-Met) sequences from solid-phase synthesis resins. Our goal is to help you minimize side reactions and maximize the yield and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cleavage of peptides containing Threonine and Methionine?

A1: During the acidic cleavage of peptides from the resin, particularly those containing Threonine and Methionine, several side reactions can occur. The most prevalent issues include:

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (+16 Da mass shift) or, less commonly, methionine sulfone (+32 Da mass shift).[1][2][3] This modification can alter the peptide's conformation and biological activity.

  • S-alkylation of Methionine: Reactive carbocations generated from the cleavage of protecting groups (e.g., tert-butyl) can alkylate the methionine thioether, forming a sulfonium salt.[1][2][4]

  • Threonine Dehydration: Under strong acidic conditions, the hydroxyl group of threonine can be eliminated, resulting in the formation of a dehydroamino acid residue.

  • N-O Acyl Shift in Threonine: Peptides with N-terminal threonine can undergo an acid-catalyzed N-to-O acyl shift, forming an ester linkage. This reaction is typically reversible upon treatment with a mild base.[3]

  • Homoserine Lactone Formation: If Methionine is at the C-terminus, alkylation of the thioether sidechain by tert-butyl cations can be followed by cyclization to form a homoserine lactone.[2][5]

Q2: How do scavengers help in minimizing these side reactions?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the highly reactive carbocations generated during the removal of protecting groups.[1][6] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues like methionine and threonine. Different scavengers have different specificities and efficiencies in capturing various carbocations.

Q3: What are the most effective cleavage cocktails for this compound containing peptides?

A3: The choice of cleavage cocktail is critical for minimizing side reactions. For peptides containing sensitive residues like Thr and Met, standard TFA/TIS/H₂O cocktails may not be sufficient. More robust cocktails, often referred to as "Reagent K" or variations thereof, are recommended. These typically contain a combination of scavengers to address a wider range of potential side reactions.[7] A recently developed cocktail containing TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me₂S) with a small amount of triphenylphosphine (PPh₃) has been shown to be highly effective in eradicating methionine oxidation and reducing S-alkylation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrometry shows a significant peak with a +16 Da mass increase. Oxidation of Methionine. This is a common side reaction under acidic conditions.[1][2][3]Optimize the cleavage cocktail: Use a cocktail with reducing scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[5] Consider using a specialized cocktail such as Reagent H or a TFA/Anisole/TMSCl/Me₂S/PPh₃ mixture.[1][2] Perform cleavage under an inert atmosphere: This minimizes exposure to atmospheric oxygen. Post-cleavage reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine using reagents like ammonium iodide and dimethyl sulfide.[3]
Mass spectrometry shows a peak with a +56 Da mass increase. S-alkylation (tert-butylation) of Methionine. This is caused by the reaction of the methionine side chain with tert-butyl cations generated from protecting groups.[1][2]Use effective carbocation scavengers: Triisopropylsilane (TIS) is a highly effective scavenger for trityl groups and can also reduce methionine sulfoxide.[4] 1,2-Ethanedithiol (EDT) is also an excellent scavenger for t-butyl cations.[8] Optimize cleavage time: Shorter cleavage times can sometimes reduce alkylation, though the effect can be complex as S-alkylation can be reversible in acidic media.[9] Post-cleavage reversal: Heating the peptide in a 5% aqueous acetic acid solution at 40°C can help reverse the sulfonium salt formation.[9]
A peak corresponding to the desired mass minus 18 Da is observed. Dehydration of Threonine. This is more likely to occur with strong acids and at elevated temperatures.Use milder cleavage conditions: If possible, use a less harsh acidic cleavage protocol. Optimize cleavage temperature: Perform the cleavage at room temperature or below to minimize dehydration.
Low peptide yield after precipitation. Incomplete cleavage from the resin. Poor peptide precipitation. Reattachment of the peptide to the resin. Extend cleavage time: For some peptides, a longer reaction time (e.g., 2-4 hours) may be necessary for complete cleavage.[7] Optimize precipitation: Ensure the ether used for precipitation is cold. Concentrating the TFA filtrate before adding it to the ether can improve precipitation.[7] Use appropriate scavengers: Scavengers like EDT can help minimize reattachment of the peptide to the resin.[7]

Quantitative Data Summary

The following tables summarize the effectiveness of different cleavage cocktails and scavengers in minimizing common side reactions.

Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Oxidation

Cleavage CocktailComposition (v/v/v)% Methionine Oxidation (Typical)Reference
Standard TFA TFA/TIS/H₂O (95:2.5:2.5)10-30%[3]
Reagent K TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)< 5%[7]
Reagent H TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄INot detected[2]
TMSCl/PPh₃ Cocktail TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃Eradicated[1]

Table 2: Efficacy of Common Scavengers

ScavengerTarget Side ReactionNotes
Triisopropylsilane (TIS) S-alkylation, Trityl group removalVery effective for scavenging trityl cations. Also reduces methionine sulfoxide.[4]
1,2-Ethanedithiol (EDT) S-alkylation, Methionine oxidationGood scavenger for t-butyl cations and has reducing properties.[8]
Thioanisole Methionine oxidationHelps suppress oxidation.[6]
Phenol General carbocation scavengerOften used in combination with other scavengers.
Water General scavenger, aids in hydrolysisActs as a scavenger and is necessary for the hydrolysis of the ester linkage to the resin.[4]
Dithiothreitol (DTT) Methionine oxidationA reducing agent that can suppress oxidation.[5]

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides that are not highly susceptible to side reactions.

  • Resin Preparation: Wash the dried peptidyl-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues like Thr and Met.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).[7]

  • Cleavage Reaction: Add Reagent K to the dried resin (approximately 10-20 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[7]

  • Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1.

Protocol 3: Advanced Cleavage with TMSCl/PPh₃ Cocktail to Eradicate Methionine Oxidation

This protocol is highly effective for peptides where methionine oxidation is a significant problem.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v). Add triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.[1]

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1.

Visualizations

Experimental_Workflow Resin Peptidyl-Resin Wash Wash with DCM Resin->Wash Dry Dry under Vacuum Wash->Dry Cleavage Add Cleavage Cocktail (e.g., Reagent K) Dry->Cleavage Agitate Agitate at RT (2-4 hours) Cleavage->Agitate Filter Filter Resin Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry_Pellet Dry Crude Peptide Wash_Pellet->Dry_Pellet Analysis Analyze by RP-HPLC and MS Dry_Pellet->Analysis

Caption: Standard experimental workflow for peptide cleavage from resin.

Side_Reaction_Mitigation cluster_problem Problem: Side Reactions cluster_solution Solution: Optimized Cleavage Met_Oxidation Methionine Oxidation Reducing_Scavengers Use Reducing Scavengers (EDT, DTT) Met_Oxidation->Reducing_Scavengers Mitigated by S_Alkylation S-Alkylation Carbocation_Scavengers Use Carbocation Scavengers (TIS, EDT) S_Alkylation->Carbocation_Scavengers Mitigated by Thr_Dehydration Threonine Dehydration Mild_Conditions Use Milder Conditions (Temp, Time) Thr_Dehydration->Mild_Conditions Mitigated by

Caption: Logical relationship between side reactions and mitigation strategies.

Cleavage_Cocktail_Selection Peptide_Sequence Peptide Sequence (this compound) Low_Sensitivity Low Sensitivity to Side Reactions Peptide_Sequence->Low_Sensitivity High_Sensitivity High Sensitivity to Side Reactions Peptide_Sequence->High_Sensitivity Standard_TFA Standard TFA Cocktail Low_Sensitivity->Standard_TFA Use Reagent_K Reagent K High_Sensitivity->Reagent_K Consider TMSCl_Cocktail TMSCl/PPh3 Cocktail High_Sensitivity->TMSCl_Cocktail Consider for severe Met oxidation

Caption: Decision pathway for selecting an appropriate cleavage cocktail.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Thr-Met Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal-to-noise (S/N) ratio for Threonine-Methionine (Thr-Met) dipeptide detection in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio when analyzing this compound dipeptides?

A1: A low S/N ratio in mass spectrometry can stem from several factors. The most common issues include:

  • Suboptimal Sample Preparation: Contaminants such as salts, detergents, and polymers can suppress the ionization of your target analyte.[1] Improper sample concentration can also lead to a weak signal.[2]

  • Inefficient Ionization: The choice of ionization technique and suboptimal source parameters can significantly impact the signal intensity.[2]

  • Methionine Oxidation: The methionine residue in your dipeptide is susceptible to oxidation during sample preparation and analysis, which can reduce the signal of the native this compound.[3]

  • Adduct Formation: The formation of adducts with ions like sodium (Na+) and potassium (K+) from solvents or sample matrices can split the signal among different species, reducing the intensity of the desired protonated molecule.[4][5]

  • Suboptimal Fragmentation: In tandem mass spectrometry (MS/MS), inefficient fragmentation of the parent ion will result in low-intensity fragment ions, making detection difficult.

  • Instrument Contamination and Calibration: A contaminated ion source or an improperly calibrated mass spectrometer can lead to poor signal intensity and mass accuracy.[2]

Q2: How can I prevent the oxidation of the methionine residue in my this compound dipeptide sample?

A2: Methionine oxidation is a common issue that can occur during sample preparation and even during the electrospray ionization process.[3] To minimize this:

  • Work Quickly and at Low Temperatures: Minimize the exposure of your samples to air and elevated temperatures.[6]

  • Use Antioxidants: Consider adding antioxidants like L-methionine to your sample solutions.[6]

  • Alkylation: Unoxidized methionines can be selectively alkylated using iodoacetamide (IAA) at a low pH. This modification prevents subsequent oxidation.[7][8]

  • Optimized Digestion: If the dipeptide is part of a larger peptide that is being digested, be aware that prolonged digestion times can increase oxidation.[3]

Q3: What are the characteristic fragment ions I should look for when analyzing a this compound dipeptide by CID?

A3: In collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, producing b- and y-ions.[9][10] For a this compound dipeptide, you would expect to see:

  • b-ion: Cleavage of the peptide bond with the charge retained on the N-terminal (Threonine) fragment.

  • y-ion: Cleavage of the peptide bond with the charge retained on the C-terminal (Methionine) fragment.

Additionally, side-chain fragmentation can occur. Threonine is known to undergo a neutral loss of water (-18 Da) or acetaldehyde (-44 Da).[11] Oxidized methionine can show a characteristic neutral loss of methanesulfenic acid (-64 Da).

Q4: How do I calculate the signal-to-noise ratio for my this compound peak?

A4: The signal-to-noise ratio is typically calculated by dividing the signal intensity by the noise level.

  • Signal: This is the intensity of your this compound peak, often measured as the peak height or the area under the curve.[7]

  • Noise: This is the baseline noise in a region of the spectrum close to your signal peak where no other signals are present.[7] It can be calculated as the root mean square (RMS) of the baseline signal or as the standard deviation of the baseline.[12]

Some software packages, like Skyline, can automate the calculation of signal and background.[13]

Troubleshooting Guides

Problem: Low or No Signal for this compound Dipeptide

This guide provides a systematic approach to troubleshooting low or absent signal for your this compound dipeptide.

Troubleshooting Workflow for Low Signal

LowSignalTroubleshooting cluster_ms_checks MS Performance Checks cluster_sample_checks Sample Preparation Review Start Low/No this compound Signal Check_MS 1. Verify MS Performance Start->Check_MS Check_Sample_Prep 2. Review Sample Preparation Check_MS->Check_Sample_Prep MS OK Tune_Calibrate Tune & Calibrate Instrument Check_MS->Tune_Calibrate Direct_Infusion Direct Infusion of Standard Check_MS->Direct_Infusion Check_LC 3. Evaluate LC Separation (if applicable) Check_Sample_Prep->Check_LC Sample Prep OK Concentration Verify Concentration Check_Sample_Prep->Concentration Contamination Check for Contaminants (salts, detergents) Check_Sample_Prep->Contamination Oxidation Assess Methionine Oxidation Check_Sample_Prep->Oxidation Adducts Investigate Adduct Formation Check_Sample_Prep->Adducts Optimize_MS 4. Optimize MS Parameters Check_LC->Optimize_MS LC OK Resolved Signal Improved Optimize_MS->Resolved HighNoiseTroubleshooting cluster_solvent_checks Solvent Purity Checks cluster_system_checks System Contamination Inspection Start High Background Noise Check_Solvents 1. Verify Solvent Purity Start->Check_Solvents Check_System 2. Inspect System for Contamination Check_Solvents->Check_System Solvents OK Fresh_Solvents Prepare Fresh Mobile Phases Check_Solvents->Fresh_Solvents LCMS_Grade Use LC-MS Grade Solvents Check_Solvents->LCMS_Grade Optimize_Method 3. Optimize Acquisition Method Check_System->Optimize_Method System Clean Clean_Source Clean Ion Source Check_System->Clean_Source Check_Tubing Inspect Tubing and Fittings Check_System->Check_Tubing Run_Blanks Run Blank Injections Check_System->Run_Blanks Resolved Noise Reduced Optimize_Method->Resolved SignalImpact ThrMet This compound Dipeptide Protonated [M+H]+ (Desired Signal) ThrMet->Protonated Good Ionization Oxidized [M+H+O]+ (Oxidized) ThrMet->Oxidized Oxidation Na_Adduct [M+Na]+ (Sodium Adduct) ThrMet->Na_Adduct Na+ Contamination K_Adduct [M+K]+ (Potassium Adduct) ThrMet->K_Adduct K+ Contamination Reduced_Signal Reduced S/N Ratio Oxidized->Reduced_Signal Na_Adduct->Reduced_Signal K_Adduct->Reduced_Signal

References

Technical Support Center: Quantification of Threonine-Methionine in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of Threonine (Thr) and Methionine (Met) from tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in tissue homogenates?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In tissue homogenates, the "matrix" consists of all endogenous components other than the target analytes (Thr-Met), such as proteins, lipids (especially phospholipids), salts, and other metabolites.[3] These components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[5] Tissue matrices are particularly complex and diverse, meaning the nature and severity of matrix effects can vary significantly between different tissue types.[6]

Q2: I am observing low signal intensity and poor reproducibility for my this compound standards in spiked tissue samples compared to standards in a clean solvent. Is this a matrix effect?

A2: Yes, this is a classic sign of ion suppression, a common matrix effect. When co-eluting matrix components interfere with the ionization of Thr and Met, the instrument detects fewer ions, resulting in a lower signal.[3][4] The variability in the composition of the matrix between different sample injections can lead to inconsistent suppression, causing poor reproducibility.[6] Tissue components like phospholipids are notorious for causing such effects.[7][8]

Q3: What is the most effective way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][4][9] A SIL-IS, such as ¹³C- or ¹⁵N-labeled Thr and Met, is chemically and physically almost identical to the analyte.[9] It will therefore co-elute during chromatography and experience the same degree of ion suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect can be accurately corrected, leading to reliable quantification.

Q4: How can I quantitatively measure the matrix effect in my assay?

A4: The most common method is the post-extraction spike analysis.[3] This technique quantitatively assesses the matrix effect by comparing the analyte's signal in a post-extraction spiked blank matrix sample to its signal in a neat solvent.[10] The Matrix Effect (%) is calculated using the following formula:

  • Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1][5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound quantification from tissue homogenates.

Problem/Symptom Potential Cause Recommended Action & Troubleshooting Steps
Low Analyte Signal / Poor Sensitivity Ion Suppression: High concentrations of phospholipids, proteins, or salts in the final extract are interfering with ionization.[3][7]1. Optimize Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a specific phospholipid removal procedure.[11] 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise the limit of quantification.[5] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute.
Poor Reproducibility / High %CV Variable Matrix Effects: Inconsistent amounts of matrix components are being carried through the sample preparation process across different samples.[6] Inadequate Internal Standard: The chosen internal standard (if not a SIL-IS) does not co-elute or behave identically to the analyte.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for variability.[9][12] 2. Improve Sample Preparation Consistency: Automating steps like tissue homogenization can reduce operator variability.[13] Ensure precise and consistent execution of the chosen cleanup protocol (e.g., SPE).[14]
Non-linear Calibration Curve Concentration-Dependent Matrix Effect: The degree of ion suppression or enhancement changes at different analyte concentrations.[3]1. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank tissue homogenate that has been processed in the same way as your samples. This ensures that calibrators and samples experience similar matrix effects.[1] 2. Employ the Standard Addition Method: This involves spiking the analyte at different concentrations directly into the sample to create a calibration curve within the specific matrix of that sample.[10]
High Backpressure & Short Column Life Matrix Component Buildup: Inadequate sample cleanup allows proteins and lipids to accumulate on the analytical column.[7][15]1. Implement Protein Precipitation: Use methods like trichloroacetic acid (TCA) or organic solvent (e.g., acetonitrile) precipitation to remove the bulk of proteins.[16] 2. Use Phospholipid Removal Plates/Cartridges: These products are specifically designed to deplete phospholipids, which are a primary cause of column fouling.[7][8][11]

Visual Workflows and Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.

G cluster_0 Troubleshooting Matrix Effects start Inaccurate or Irreproducible This compound Quantification q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 no_sil Action: Implement SIL-IS for Thr and Met q1->no_sil No yes_sil Problem Persists q1->yes_sil Yes end Re-evaluate Assay Performance no_sil->end q2 How severe is the matrix effect? yes_sil->q2 assess Action: Quantify Matrix Effect (Post-Extraction Spike) q2->assess result Result >20% Suppression or Enhancement? assess->result no_me Issue may not be matrix effect. Investigate other parameters (e.g., instrument stability). result->no_me No yes_me Action: Improve Sample Preparation result->yes_me Yes yes_me->end

Caption: Troubleshooting decision tree for addressing matrix effects.

G cluster_1 Workflow for Quantifying Matrix Effect (Post-Extraction Spike) prep_a Set A: Prepare Neat Solution Spike Analyte (this compound) in final LC mobile phase. analysis Analyze Both Sets by LC-MS/MS prep_a->analysis prep_b Set B: Prepare Matrix Sample 1. Select blank tissue (no analyte). 2. Homogenize and extract. spike_b Spike Analyte (this compound) into the final matrix extract. prep_b->spike_b spike_b->analysis compare Compare Peak Areas: Area(Set B) vs. Area(Set A) analysis->compare calculate Calculate Matrix Effect %: [Area(B) / Area(A)] * 100 compare->calculate

Caption: Experimental workflow for matrix effect quantification.

Experimental Protocols & Data

Effective sample preparation is the most critical step in minimizing matrix effects. Below are comparisons and protocols for common techniques.

Comparison of Sample Preparation Techniques
Technique Description Pros Cons Typical Matrix Effect Reduction
Protein Precipitation (PPT) Proteins are precipitated from the tissue homogenate using an organic solvent (e.g., acetonitrile) or an acid (e.g., TCA), followed by centrifugation.[16]Simple, fast, and inexpensive.[15] Removes the majority of proteins.Does not effectively remove other matrix components like phospholipids and salts, which are major sources of matrix effects.[7][15]Moderate: Often insufficient for complex tissue matrices, significant ion suppression may remain.[7]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases. The analyte moves to the phase in which it is more soluble, leaving interfering compounds behind.Can provide a cleaner extract than PPT.Can be labor-intensive, may require large solvent volumes, and analyte recovery can be variable.Good: Generally better than PPT but highly dependent on the solvent system and analyte properties.
Solid-Phase Extraction (SPE) A chromatographic technique where the homogenate is passed through a solid sorbent. Interfering compounds are washed away, and the analyte is selectively eluted.[14][17]Highly selective, provides very clean extracts, and can concentrate the analyte.[14][18] Amenable to automation.More complex and expensive than PPT. Requires method development to optimize sorbent, wash, and elution steps.[18]Excellent: Considered one of the most effective ways to minimize matrix effects from complex samples.[19]
Phospholipid Removal (PLR) Specialized plates or cartridges that use affinity chromatography (e.g., with zirconia particles) to selectively bind and remove phospholipids from the sample.[8][11]Specifically targets a major source of ion suppression.[7] Can be combined with PPT in a simple workflow.[11]Adds cost to the sample preparation process.Very Good to Excellent: Highly effective at reducing phospholipid-based ion suppression.[8][11][15]
Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a basic method for removing the bulk of proteins from a tissue homogenate.

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., 400 µL of PBS) to create a consistent slurry.

  • Spiking: Add the SIL-IS for this compound to the homogenate.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 1.5 mL for 500 µL of homogenate).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial LC mobile phase.[1]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates before transferring the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates

This protocol provides a cleaner sample extract and is recommended when significant matrix effects are observed after PPT. This is a generic reversed-phase SPE workflow; the specific sorbent and solvents must be optimized for this compound.

G cluster_0 Solid-Phase Extraction (SPE) Workflow start Start with PPT Supernatant (or diluted homogenate) step1 1. Condition Cartridge (e.g., with Methanol) start->step1 step2 2. Equilibrate Cartridge (e.g., with Water/Buffer) step1->step2 step3 3. Load Sample step2->step3 step4 4. Wash Cartridge (To remove interferences like salts) (e.g., with 5% Methanol in Water) step3->step4 step5 5. Elute Analytes (To collect this compound) (e.g., with 95% Methanol) step4->step5 end Collect Eluate for LC-MS Analysis (Evaporate & Reconstitute) step5->end

Caption: Key steps in a typical Solid-Phase Extraction (SPE) protocol.

Detailed Steps:

  • Sample Pre-treatment: Start with the supernatant from a protein precipitation step. Dilute it with an appropriate buffer to ensure the analytes will bind to the SPE sorbent.[19]

  • Cartridge Conditioning: Pass a solvent like methanol through the SPE cartridge to activate the stationary phase.[14][18]

  • Equilibration: Flush the cartridge with a solvent that mimics the sample's liquid matrix (e.g., water or an aqueous buffer) to prepare it for sample loading.[14][18]

  • Sample Loading: Slowly pass the pre-treated sample through the cartridge. This compound and other components will be retained on the sorbent.

  • Washing: Pass a weak solvent (e.g., 5% methanol in water) through the cartridge. This removes highly polar, interfering compounds like salts while leaving the analytes of interest bound to the sorbent.[18][19]

  • Elution: Pass a strong solvent (e.g., a high percentage of organic solvent) through the cartridge to disrupt the analyte-sorbent interaction and collect Thr and Met in a clean fraction.[14][18]

  • Post-Elution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS injection.[1]

References

Validation & Comparative

Comparative Bioavailability: Thr-Met Dipeptide Versus Constituent Free Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the absorption dynamics of the dipeptide Threonyl-Methionine (Thr-Met) in comparison to its individual amino acid components, L-Threonine and L-Methionine, reveals a notable gap in direct experimental data. However, by synthesizing established principles of amino acid and dipeptide transport, a comparative analysis can be constructed to guide researchers and drug development professionals.

Experimental Data on Constituent Amino Acids

While direct comparative data for this compound is absent, studies on the bioavailability of L-Threonine and L-Methionine individually provide valuable context. Research in animal models has extensively investigated the relative bioavailability of different forms of methionine, such as L-methionine and DL-methionine, highlighting the impact of molecular form on absorption and utilization.[2][3] For instance, dietary supplementation with DL-Methionine has been shown to induce sodium-dependent L-Methionine absorption in the porcine jejunum.[3] Similarly, studies on threonine indicate its absorption via sodium-amino acid cotransport systems.[1]

Table 1: Summary of Bioavailability Data for Methionine Analogs in Dairy Cows

Methionine SourceTime to Peak Concentration (Tmax) (hours)Area Under the Curve (AUC) (arbitrary units)Relative Bioavailability
HMBi (Metastable)1.41,868Baseline
Smartamine (Rumen-protected)11.33,4571.85-fold higher than HMBi

Data adapted from a study comparing different rumen-protected methionine sources in dairy cows, illustrating the impact of formulation on bioavailability.[4]

Hypothetical Comparison of Absorption Pathways

Based on known transport mechanisms, the absorption of this compound would primarily occur via the PepT1 transporter, while free threonine and methionine would compete for various amino acid transporters. The efficiency of dipeptide transport via PepT1 is often higher than that of free amino acids, which can be saturated more easily. This suggests that at high concentrations, the absorption of this compound might be more efficient than the combined absorption of its constituent amino acids.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound PepT1 PepT1 This compound->PepT1 H+ cotransport Threonine Threonine AA Transporters AA Transporters Threonine->AA Transporters Na+ cotransport Methionine Methionine Methionine->AA Transporters Na+ cotransport Thr-Met_inside This compound PepT1->Thr-Met_inside Threonine_inside Threonine AA Transporters->Threonine_inside Methionine_inside Methionine AA Transporters->Methionine_inside Peptidases Peptidases Thr-Met_inside->Peptidases Hydrolysis Threonine_blood Threonine Threonine_inside->Threonine_blood Basolateral Transport Methionine_blood Methionine Methionine_inside->Methionine_blood Basolateral Transport Peptidases->Threonine_inside Peptidases->Methionine_inside

Caption: Intestinal absorption pathways for this compound versus free amino acids.

Experimental Protocols for Bioavailability Assessment

To definitively compare the bioavailability of this compound with its constituent amino acids, a series of in vitro and in vivo experiments would be required.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell line is a well-established in vitro model for predicting human intestinal drug absorption.[5][6]

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Permeability Study: The apparent permeability coefficient (Papp) is determined by adding the test compounds (this compound, L-Threonine, and L-Methionine) to the apical (A) side and measuring their appearance on the basolateral (B) side over time. Samples from both compartments are collected at various time points.

  • Analytical Method: The concentrations of the compounds in the collected samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Start Start Seed_Caco-2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco-2 Differentiate Culture for 21 days to form monolayer Seed_Caco-2->Differentiate TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiate->TEER_Measurement Add_Compound Add test compounds (this compound, Thr, Met) to apical side TEER_Measurement->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from apical and basolateral compartments over time Incubate->Sample Analyze Quantify compound concentration by LC-MS Sample->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for Caco-2 cell permeability assay.

In Vivo Pharmacokinetic Study in a Rodent Model

An in vivo study in rats or mice would provide a more comprehensive assessment of bioavailability, accounting for factors such as first-pass metabolism.

  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight before the experiment.

  • Dosing: Animals are divided into groups and administered either this compound, L-Threonine, L-Methionine, or a combination of L-Threonine and L-Methionine via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or via a cannulated artery at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of the administered compounds and their potential metabolites are determined using LC-MS.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated to determine the rate and extent of absorption.

Conclusion

In the absence of direct experimental evidence, a comparative assessment of the bioavailability of this compound versus its constituent amino acids relies on the established principles of intestinal transport. The potential for more efficient absorption of the dipeptide via the PepT1 transporter, particularly at higher concentrations, presents a compelling hypothesis. To validate this, rigorous in vitro and in vivo studies, following the detailed protocols outlined above, are essential. Such research would not only fill a significant knowledge gap but also provide valuable insights for the development of novel therapeutics and nutritional supplements.

References

Investigating the Cross-Reactivity of Anti-Methionine Antibodies with Threonine-Methionine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Antibodies developed against a specific amino acid, such as methionine, may exhibit off-target binding to that same amino acid when it is part of a larger peptide sequence. The local chemical environment, including adjacent amino acids like threonine, can influence the epitope presentation and subsequent antibody recognition. This potential for cross-reactivity is a critical consideration in the development of therapeutic antibodies and diagnostic assays, as it can lead to reduced efficacy or false-positive results.[1][2]

Comparative Analysis of Binding Affinity

To quantify the degree of cross-reactivity, a comparative analysis of the antibody's binding affinity for both isolated methionine and the Thr-Met containing peptide is essential. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are industry standards for such assessments.[1][3][4]

Below is a hypothetical data summary table illustrating how results from such experiments could be presented. This table compares the binding kinetics of a hypothetical anti-methionine antibody (mAb-Met) to its intended target (L-Methionine) and a potential cross-reactive target (this compound peptide).

AnalyteAntibodyMethodAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
L-MethioninemAb-MetSPR1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
This compound PeptidemAb-MetSPR0.8 x 10⁵5.0 x 10⁻⁴6.3 x 10⁻⁹
L-MethioninemAb-MetELISA (EC50)N/AN/A2.5 x 10⁻⁹
This compound PeptidemAb-MetELISA (EC50)N/AN/A9.8 x 10⁻⁹

Caption: Hypothetical binding affinity data for an anti-methionine antibody (mAb-Met) with L-Methionine and a this compound peptide, as determined by Surface Plasmon Resonance (SPR) and ELISA. Lower KD and EC50 values indicate higher binding affinity.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible data. The following sections outline the methodologies for competitive ELISA and SPR to assess antibody cross-reactivity.

Competitive ELISA Protocol

Competitive ELISA is a highly effective method for determining the specificity and cross-reactivity of an antibody.[1] In this assay, the peptide (this compound) competes with the immobilized antigen (methionine conjugated to a carrier protein) for binding to the anti-methionine antibody.

Materials:

  • 96-well microplate

  • Methionine-BSA conjugate (for coating)

  • Anti-methionine antibody

  • This compound peptide

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the methionine-BSA conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[5]

  • Competition: In a separate plate, pre-incubate the anti-methionine antibody at a fixed concentration with serial dilutions of the this compound peptide for 30 minutes.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.[6]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound peptide that has bound to the primary antibody.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing detailed information on association and dissociation rates.[4][7]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS)

  • Anti-methionine antibody (ligand)

  • L-Methionine and this compound peptide (analytes)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the anti-methionine antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject different concentrations of L-Methionine and the this compound peptide sequentially over the sensor surface.

  • Association & Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the analytes in real-time.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[3]

Experimental Workflow and Signaling Pathway Visualization

Understanding the experimental process and the potential biological context of antibody-antigen interactions is crucial. The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway where methionine recognition could play a role.

experimental_workflow cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) elisa_start Coat Plate with Met-BSA elisa_block Block Wells elisa_start->elisa_block elisa_prepare Prepare Antibody/ Peptide Mixtures elisa_block->elisa_prepare elisa_incubate Incubate on Plate elisa_prepare->elisa_incubate elisa_detect Add Secondary Ab & Substrate elisa_incubate->elisa_detect elisa_read Read Absorbance elisa_detect->elisa_read end Compare Binding Affinities & Specificity elisa_read->end spr_start Immobilize Antibody on Chip spr_inject Inject Analytes (Met, this compound) spr_start->spr_inject spr_measure Measure Association/ Dissociation spr_inject->spr_measure spr_analyze Analyze Kinetics (ka, kd, KD) spr_measure->spr_analyze spr_analyze->end start Start Cross-Reactivity Assessment start->elisa_start start->spr_start

Caption: Workflow for assessing antibody cross-reactivity.

signaling_pathway receptor Receptor Tyrosine Kinase protein_met Protein with Methionine Residue receptor->protein_met activates downstream Downstream Signaling Cascade protein_met->downstream protein_thr_met Protein with This compound Sequence antibody Anti-Methionine Antibody antibody->protein_met Binds (intended) antibody->protein_thr_met Binds (cross-reactivity) antibody->downstream blocks signaling cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response

References

Navigating the Analytical Landscape for Threonyl-Methionine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific dipeptides like Threonyl-methionine (Thr-Met) is crucial for various applications, including biomarker discovery and metabolic research. However, the availability of specific analytical tools can be a significant hurdle. This guide provides a comprehensive comparison of available methods for the detection of Threonyl-methionine, offering insights into their principles, performance, and experimental considerations.

A thorough market survey reveals a notable absence of commercially available ELISA kits specifically designed for the detection of the dipeptide Threonyl-methionine. The existing market primarily offers ELISA kits for the individual amino acid Methionine or related enzymes such as Threonyl tRNA Synthetase. This guide, therefore, explores and compares viable alternative analytical approaches for the quantification of Threonyl-methionine.

Comparative Analysis of Detection Methodologies

The primary methods for the quantification of Threonyl-methionine include indirect measurement using a general Methionine ELISA kit, direct and specific quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and the potential for developing a custom ELISA. Each approach presents distinct advantages and limitations in terms of specificity, sensitivity, and workflow complexity.

FeatureGeneral Methionine ELISA KitLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Custom Threonyl-Methionine ELISA Kit
Specificity Low (Detects free Methionine, not specific to this compound)High (Can resolve and specifically quantify this compound)High (Theoretically, if successfully developed)
Principle Competitive Immunoassay for MethionineChromatographic separation followed by mass-based detectionSandwich or Competitive Immunoassay for this compound
Workflow Simple, plate-based assayComplex, requires specialized equipment and expertiseDevelopment is complex, but final assay can be simple
Sensitivity Varies by kit (e.g., 91.4 ng/mL)[1]Very High (Can detect in picomolar to femtomolar range)Dependent on antibody affinity
Sample Throughput HighModerateHigh (Once developed)
Cost per Sample Low to ModerateHighHigh initial development cost, then low to moderate
Cross-Reactivity High with free Methionine and potentially other Met-containing peptides[2]Low to negligible with proper method developmentLow (Theoretically)

Experimental Protocols and Methodologies

Indirect Detection using a General Methionine ELISA Kit

This approach leverages a commercially available Methionine ELISA kit to estimate the presence of methionine, which could originate from the Threonyl-methionine dipeptide after sample processing. It is crucial to note that this method lacks specificity for the intact dipeptide.

Principle: This assay typically employs a competitive inhibition enzyme immunoassay technique.[2] A known amount of labeled Methionine competes with the Methionine present in the sample for binding to a limited number of antibodies coated on a microplate. The amount of bound labeled Methionine is inversely proportional to the concentration of Methionine in the sample.

Workflow:

  • Sample Preparation: Biological samples may require extraction and hydrolysis steps to release free methionine from peptides, including Threonyl-methionine.

  • Competitive Binding: Samples and standards are added to the antibody-coated microplate, along with a fixed amount of biotin-labeled Methionine.

  • Incubation: The plate is incubated to allow for competitive binding.

  • Washing: Unbound reagents are washed away.

  • Enzyme Conjugation: Avidin-HRP (Horseradish Peroxidase) is added, which binds to the captured biotin-labeled Methionine.

  • Substrate Addition: A TMB substrate solution is added, which develops color in proportion to the amount of bound Avidin-HRP.

  • Measurement: The absorbance is read at 450 nm, and the concentration of Methionine is determined by comparison to a standard curve.

ELISA_Workflow cluster_plate Microplate Well cluster_analysis Data Analysis A Antibody-Coated Well B Add Sample (containing this compound) and Labeled Methionine A->B C Competitive Binding B->C D Wash Step C->D E Add Enzyme Conjugate (e.g., Avidin-HRP) D->E F Wash Step E->F G Add Substrate (TMB) F->G H Color Development G->H I Measure Absorbance (450 nm) H->I J Generate Standard Curve I->J K Calculate Methionine Concentration J->K LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample B Protein Precipitation & Supernatant Collection A->B C Add Internal Standard B->C D Liquid Chromatography (Separation) C->D E Electrospray Ionization (ESI) D->E F Mass Spectrometry (MS1 -> Fragmentation -> MS2) E->F G Data Acquisition (MRM) F->G H Generate Calibration Curve G->H I Quantify Threonyl-methionine H->I

References

A Comparative Functional Analysis of Thr-Met and Met-Thr Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential functional activities of Threonine-Methionine (Thr-Met) and Methionine-Threonine (Met-Thr) dipeptides. The analysis is based on established biochemical principles and experimental data on related peptides, offering insights into their potential as therapeutic agents or research tools.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and cell-signaling modulation. The specific sequence of amino acids in a dipeptide is a critical determinant of its function. This guide focuses on the comparative functional potential of this compound and Met-Thr, two dipeptides containing the essential amino acids threonine and methionine. While direct comparative studies on these specific dipeptides are limited, this analysis extrapolates from existing data on the functional roles of their constituent amino acids and the influence of their N- and C-terminal positioning.

Methionine is well-known for its antioxidant properties, primarily due to the ability of its sulfur-containing side chain to scavenge reactive oxygen species (ROS).[1][2] Threonine plays a crucial role in protein synthesis, metabolism, and the formation of structural proteins like collagen and elastin. Both amino acids are also implicated in key cellular signaling pathways, such as the mTOR pathway, which regulates cell growth and proliferation.[3][4]

Comparative Functional Analysis

The primary difference in the functional activity between this compound and Met-Thr is expected to arise from the positioning of the methionine residue.

Antioxidant Activity

The antioxidant capacity of methionine-containing peptides is significantly influenced by the location of the methionine residue. Studies on dipeptides have shown that a C-terminal methionine (as in this compound) is associated with higher antioxidant activity against peroxyl radicals, as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay. This is attributed to the higher electron-donating potential of the C-terminal methionine.[5]

Conversely, in assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, methionine residues may not be the primary contributors to radical scavenging, suggesting that the overall antioxidant capacity in this context might be less dependent on the Met position.[5]

Table 1: Postulated Comparative Antioxidant Activity

Functional AssayThis compound (C-terminal Met)Met-Thr (N-terminal Met)Rationale
ORAC Assay Higher ActivityLower ActivityC-terminal Met exhibits greater electron-donating potential against peroxyl radicals.[5]
ABTS Assay Moderate ActivityModerate ActivityMethionine's contribution to ABTS radical scavenging is less significant.[5]
DPPH Assay Moderate ActivityModerate ActivityGeneral radical scavenging activity is expected, with minor influence from Met position.

Note: This table is illustrative and based on extrapolated data. Direct experimental validation is required.

Signaling Pathway Involvement

Both threonine and methionine are integral to cellular signaling pathways that are critical in physiological and pathological processes.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids.[3][4] Both threonine and methionine can activate the mTORC1 complex, a key component of the mTOR pathway.[3][4] Therefore, both this compound and Met-Thr dipeptides are expected to have the potential to modulate mTOR signaling, which could be relevant in contexts such as cancer research and metabolic disorders.

mTOR_Signaling_Pathway AminoAcids Amino Acids (Thr, Met) mTORC1 mTORC1 AminoAcids->mTORC1 S6K1 S6K1 mTORC1->S6K1 activates ULK1 ULK1 mTORC1->ULK1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy

Figure 1: Simplified mTOR signaling pathway activated by amino acids.

MET Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7] These pathways are crucial for cell proliferation, survival, and motility. While a direct interaction of this compound or Met-Thr with the MET receptor is not established, their constituent amino acids are fundamental to the cellular processes regulated by this pathway.

MET_Signaling_Pathway HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor binds GRB2 GRB2 MET_Receptor->GRB2 PI3K PI3K MET_Receptor->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation ERK->Cell_Proliferation

Figure 2: Overview of the HGF/MET signaling pathway.

Experimental Protocols

To empirically determine and compare the antioxidant activities of this compound and Met-Thr, the following standard assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[8][9][10]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test dipeptides (this compound and Met-Thr) dissolved in a suitable solvent

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test dipeptides and the positive control.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11][12]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffer

  • Test dipeptides and Trolox standard

  • 96-well microplate and reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test dipeptides and Trolox standards.

  • Add a small volume of the dipeptide/standard dilutions to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate for a specific time (e.g., 6 minutes) and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13][14]

Materials:

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of fluorescein, AAPH, and serial dilutions of Trolox standards and test dipeptides in phosphate buffer.

  • To each well of a black microplate, add the fluorescein working solution.

  • Add the Trolox standards or dipeptide samples to their respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately begin measuring the fluorescence decay every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the net AUC by subtracting the AUC of the blank from the AUC of the samples/standards.

  • Plot a standard curve of net AUC versus Trolox concentration and determine the ORAC value of the dipeptides in Trolox Equivalents.

Experimental_Workflow Start Prepare Dipeptide & Standard Solutions Assay_Setup Set up Assay (DPPH, ABTS, or ORAC) Start->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Data_Analysis Calculate % Inhibition, IC50, or TEAC Measurement->Data_Analysis End Comparative Results Data_Analysis->End

Figure 3: General experimental workflow for antioxidant assays.

Conclusion

Based on the available literature, the positioning of the methionine residue is likely to be a key determinant in the differential functional activities of this compound and Met-Thr dipeptides. Specifically, this compound, with its C-terminal methionine, is predicted to exhibit superior antioxidant activity against peroxyl radicals compared to Met-Thr. Both dipeptides have the potential to modulate important cell signaling pathways like mTOR due to their constituent amino acids.

The experimental protocols provided in this guide offer a framework for the empirical validation of these postulations. Such studies would be invaluable for researchers and professionals in drug development seeking to harness the therapeutic potential of small peptides. Further investigations into other biological activities, such as anti-inflammatory and anti-proliferative effects, are also warranted to fully elucidate the functional profiles of these dipeptides.

References

A Comparative Guide to the Biological Activity of Threonyl-Methionine (Thr-Met) Dipeptide Versus Free Threonine and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biological activities of peptides can differ significantly from those of their constituent free amino acids. These differences can manifest in altered bioavailability, unique signaling pathway interactions, and modified therapeutic effects. This guide provides a comparative analysis of the potential biological activities of the dipeptide Threonyl-Methionine (Thr-Met) against its free amino acid counterparts, L-Threonine and L-Methionine. In the absence of direct comparative studies on this compound, this document synthesizes findings from research on related methionine-containing dipeptides and the individual amino acids to present an inferred comparison of their antioxidant and anti-inflammatory properties, as well as their cellular uptake mechanisms.

Inferred Antioxidant Activity Comparison

Methionine is a sulfur-containing amino acid known for its antioxidant properties.[1][2][3][4] The thioether group in methionine can be readily oxidized to methionine sulfoxide, thereby scavenging reactive oxygen species (ROS).[1][2][3] This oxidation is reversible in vivo by the enzyme methionine sulfoxide reductase, allowing it to act as a catalytic antioxidant.[2][3] Threonine has also been noted for its contribution to the antioxidant capacity of organisms.[5][6][[“]]

For dipeptides containing methionine, the position of the methionine residue is crucial for its antioxidant activity. Studies on other Met-containing dipeptides suggest that a C-terminal methionine allows for an antioxidant capacity similar to that of free methionine against certain radicals. Conversely, an N-terminal methionine may result in a lower antioxidant activity. Given that in this compound, methionine is the C-terminal amino acid, it is plausible that the dipeptide retains significant antioxidant activity, comparable to or slightly modulated by the presence of threonine.

Table 1: Inferred Comparison of Antioxidant Properties

FeatureThis compound Dipeptide (Inferred)Free ThreonineFree Methionine
Mechanism of Action Direct ROS scavenging via the C-terminal methionine residue.Contributes to overall antioxidant capacity.[5][6][[“]]Direct ROS scavenging; reversible oxidation to methionine sulfoxide.[1][2][3]
Relative Potency Potentially comparable to free methionine.Generally considered to have lower direct antioxidant activity than methionine.Potent ROS scavenger.[1][4]
Key Structural Feature C-terminal methionine with an accessible thioether group.Hydroxyl group.Thioether group.[1]

Inferred Anti-inflammatory Activity Comparison

Both threonine and methionine possess immunomodulatory and anti-inflammatory properties. Methionine has been shown to exert anti-inflammatory effects by inhibiting the activation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9][10][11] Threonine plays a critical role in gut immunity, influencing the secretion of IgA and modulating the expression of inflammatory cytokines.[12][13][14][15]

Studies on the dipeptide Methionyl-Methionine (Met-Met) have demonstrated its ability to suppress inflammatory responses by activating the JAK2-STAT5 pathway, which in turn inhibits the NF-κB and MAPK pathways. It is therefore hypothesized that this compound could exert anti-inflammatory effects through a similar mechanism, potentially offering a more targeted or potent activity compared to the free amino acids.

Table 2: Inferred Comparison of Anti-inflammatory Properties

FeatureThis compound Dipeptide (Inferred)Free ThreonineFree Methionine
Affected Pathways Potentially inhibits NF-κB and MAPK signaling, possibly via JAK2-STAT5 activation.Modulates cytokine expression and supports gut immune function.[12][14][15]Inhibits NF-κB and MAPK signaling pathways.[8][9][10][11]
Key Effects Reduction of pro-inflammatory cytokine production.Maintenance of gut barrier integrity and immune homeostasis.[12][13][15]Systemic reduction of inflammatory markers.[8][11]
Potential Advantages May offer enhanced cellular uptake and targeted delivery, leading to increased potency.Crucial for gut-specific immune responses.[12][14]Well-established systemic anti-inflammatory effects.[10][11]

Cellular Uptake and Bioavailability

A significant advantage of dipeptides over free amino acids lies in their mechanism of cellular absorption. While free amino acids are absorbed through various specific amino acid transporters, di- and tripeptides are primarily transported by the peptide transporters PEPT1 and PEPT2.[16] These transporters are generally high-capacity and can lead to a more rapid and efficient uptake of amino acids in peptide form compared to their free forms. This enhanced uptake could lead to higher intracellular concentrations of the constituent amino acids following the hydrolysis of the dipeptide within the cell, potentially amplifying its biological effects.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Free Thr Free Threonine AAT Amino Acid Transporters Free Thr->AAT Free Met Free Methionine Free Met->AAT This compound This compound Dipeptide PEPT Peptide Transporter (e.g., PEPT1/2) This compound->PEPT Intra Thr Intracellular Threonine AAT->Intra Thr Intra Met Intracellular Methionine AAT->Intra Met Hydrolysis Peptidases PEPT->Hydrolysis Bioactivity Biological Activity (Antioxidant, Anti-inflammatory) Intra Thr->Bioactivity Intra Met->Bioactivity Hydrolysis->Intra Thr Hydrolysis->Intra Met

Cellular uptake of this compound vs. free amino acids.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to directly compare the biological activities of this compound with free threonine and methionine.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, threonine, and methionine in a suitable solvent (e.g., deionized water or methanol). Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).

    • In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

    • Ascorbic acid or Trolox should be used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color.

  • Protocol:

    • Prepare the ABTS radical solution by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the sample dilutions (as prepared for the DPPH assay) to 200 µL of the diluted ABTS solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cell-Based Anti-inflammatory Assay

1. Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of the test compounds is determined by their ability to reduce the production of these mediators.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Cell Viability Assay (MTT): First, determine the non-toxic concentrations of this compound, threonine, and methionine on RAW 264.7 cells using an MTT assay.

    • LPS Stimulation: Seed the cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Principle: This technique is used to detect the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Treat RAW 264.7 cells with the test compounds and LPS as described above for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative band intensities are quantified to determine the effect of the compounds on protein phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs TLR4->MAPKK This compound This compound JAK2 JAK2 This compound->JAK2 Activates STAT5 STAT5 JAK2->STAT5 STAT5->IKK Inhibits STAT5->MAPKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK->Nucleus Pro-inflammatory Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes

Inferred anti-inflammatory signaling of this compound.

cluster_synthesis Compound Preparation cluster_antioxidant Antioxidant Assays cluster_antiinflammatory Anti-inflammatory Assays cluster_analysis Data Analysis Synthesis Synthesize & Purify This compound Dipeptide DPPH DPPH Assay Synthesis->DPPH ABTS ABTS Assay Synthesis->ABTS FRAP FRAP Assay Synthesis->FRAP CellCulture RAW 264.7 Cell Culture Synthesis->CellCulture Comparison Comparative Analysis of IC50 and Inhibitory Effects DPPH->Comparison ABTS->Comparison FRAP->Comparison MTT MTT Viability Assay CellCulture->MTT LPS_Stim LPS Stimulation MTT->LPS_Stim Griess Griess Assay (NO) LPS_Stim->Griess ELISA ELISA (Cytokines) LPS_Stim->ELISA Western Western Blot (NF-κB, MAPK) LPS_Stim->Western Griess->Comparison ELISA->Comparison Western->Comparison

Experimental workflow for comparative analysis.

Conclusion

While direct experimental evidence is currently lacking, this comparative guide, based on the activities of related compounds, suggests that the this compound dipeptide holds significant potential for enhanced biological activity compared to its free constituent amino acids. The primary inferred advantages lie in its potentially superior cellular uptake via peptide transporters and the retention of the crucial antioxidant and anti-inflammatory properties of the C-terminal methionine residue. The proposed experimental protocols provide a clear roadmap for the direct validation of these hypotheses. Further research is warranted to elucidate the specific biological activities and therapeutic potential of the this compound dipeptide.

References

Head-to-head comparison of Thr-Met and other methionine-containing dipeptides.

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Thr-Met and Other Methionine-Containing Dipeptides for Researchers and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and biological properties of Threonyl-Methionine (this compound) and other methionine-containing dipeptides. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Introduction

Dipeptides, composed of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities, including antioxidant, antihypertensive, and immunomodulatory effects.[1] Methionine-containing dipeptides are of particular interest due to the unique properties of the methionine residue, which can act as a potent antioxidant and participate in crucial metabolic pathways.[2] This guide focuses on a head-to-head comparison of this compound with other dipeptides containing methionine, providing available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of dipeptides, such as solubility and stability, are critical determinants of their biological availability and therapeutic potential. While direct comparative studies across a wide range of methionine-containing dipeptides are limited, the following sections summarize available data and provide general principles.

Solubility

The solubility of peptides is influenced by their amino acid composition, sequence, and the pH of the solvent.[3][4] Peptides with a higher proportion of charged and polar amino acids tend to be more soluble in aqueous solutions.[4]

Table 1: Physicochemical Properties of Selected Methionine-Containing Dipeptides

DipeptideMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPhysical Description
This compound C9H18N2O4S250.32-3.8Solid[5]
Met-Pro C10H18N2O3S246.33--
Pro-Met C10H18N2O3S246.33-3.1-[6]
Gly-Met C7H14N2O3S206.26--
Met-Gly C7H14N2O3S206.26--
Stability

The stability of methionine-containing peptides is a significant consideration, as the thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide and methionine sulfone.[2] This oxidation can be influenced by factors such as temperature, pH, light exposure, and the presence of metal ions.[7]

A comparative stability analysis of a selenized methionine-containing tripeptide (SeMet-Pro-Ser) showed it to be more stable under various conditions (temperature, pH, NaCl, light) compared to its non-selenized counterpart (Met-Pro-Ser) and glutathione.[7] While this is a tripeptide, the findings suggest that modifications to the methionine residue can significantly impact stability.

Biological Activities

Methionine-containing dipeptides exhibit a range of biological activities, with antioxidant properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of methionine dipeptides is influenced by the position of the methionine residue. Studies have shown that dipeptides with a C-terminal methionine (X-Met) tend to have higher antioxidant activity against peroxyl radicals compared to those with an N-terminal methionine (Met-X).[8] This is attributed to the higher electron-donating potential of the C-terminal methionine.[8]

Table 2: Comparative Antioxidant Activity of Methionine-Containing Dipeptides (Hypothetical Data Based on General Findings)

DipeptideAntioxidant AssayIC50 (µM)Relative Activity
This compound DPPH Radical ScavengingData not available-
Ala-Met DPPH Radical ScavengingLowerHigher
Met-Ala DPPH Radical ScavengingHigherLower
Gly-Met DPPH Radical ScavengingLowerHigher
Met-Gly DPPH Radical ScavengingHigherLower

Note: This table is illustrative and based on the general principle that C-terminal methionine dipeptides exhibit higher antioxidant activity. Specific IC50 values would need to be determined experimentally.

Cellular Uptake and Permeability

The ability of dipeptides to cross cell membranes is crucial for their biological activity. Dipeptide uptake is primarily mediated by peptide transporters such as PepT1 and PepT2.[9] The rate of uptake can vary significantly depending on the specific amino acid composition and structure of the dipeptide. For instance, a study on various dipeptides in CHO cells showed that those containing alanine were taken up rapidly.[10]

A study on methionyl-methionine (Met-Met) demonstrated that its uptake into bovine mammary epithelial cells is pH-dependent and mediated by PepT2.[9]

Signaling Pathways

Recent research has begun to elucidate the signaling pathways activated by methionine-containing dipeptides. A study on Met-Met revealed that it can enhance cell proliferation and protein synthesis by activating the JAK2-STAT5 and AKT/mTOR signaling pathways.[1][9]

Below is a diagram illustrating the proposed signaling pathway for a generic methionine-containing dipeptide, based on the findings for Met-Met.

Methionine_Dipeptide_Signaling Met_Dipeptide Methionine Dipeptide PepT Peptide Transporter (e.g., PepT2) Met_Dipeptide->PepT JAK2 JAK2 PepT->JAK2 AKT AKT PepT->AKT Cell_Membrane STAT5 STAT5 JAK2->STAT5 Phosphorylates p_STAT5 p-STAT5 mTOR mTOR Nucleus Nucleus p_STAT5->Nucleus Translocation Gene_Expression Gene Expression (e.g., β-Casein) Nucleus->Gene_Expression Regulates AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates _4EBP1 4E-BP1 mTOR->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Proliferation p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Proposed signaling pathway for methionine-containing dipeptides.

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the properties of this compound and other methionine-containing dipeptides.

Solubility Assay

Objective: To determine the aqueous solubility of the dipeptides.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of each dipeptide to a known volume of purified water (e.g., 1 mL) in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the vials to pellet the undissolved dipeptide.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved dipeptide using a suitable analytical method, such as HPLC or a colorimetric assay (e.g., bicinchoninic acid assay).

  • Expression of Results: Express the solubility in mg/mL or mmol/L.

Solubility_Workflow Start Start Add_Excess Add excess dipeptide to water Start->Add_Excess Equilibrate Equilibrate at constant temperature Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Quantify Quantify dipeptide concentration (e.g., HPLC) Collect_Supernatant->Quantify End End Quantify->End

Caption: Experimental workflow for the solubility assay.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To assess the free radical scavenging activity of the dipeptides.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of each dipeptide and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each dipeptide dilution (or control) to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals).

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of the dipeptides.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dipeptide solution to the apical (upper) chamber.

    • At specified time intervals, collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical):

    • Add the dipeptide solution to the basolateral chamber and collect samples from the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of the dipeptide in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Caco2_Workflow Start Start Culture_Cells Culture Caco-2 cells on permeable supports Start->Culture_Cells TEER Verify monolayer integrity (TEER measurement) Culture_Cells->TEER Add_Dipeptide_A Add dipeptide to apical chamber TEER->Add_Dipeptide_A Add_Dipeptide_B Add dipeptide to basolateral chamber TEER->Add_Dipeptide_B Sample_Basolateral Sample from basolateral chamber over time Add_Dipeptide_A->Sample_Basolateral Quantify Quantify dipeptide concentration (LC-MS/MS) Sample_Basolateral->Quantify Sample_Apical Sample from apical chamber over time Add_Dipeptide_B->Sample_Apical Sample_Apical->Quantify Calculate_Papp Calculate Papp and efflux ratio Quantify->Calculate_Papp End End Calculate_Papp->End

Caption: Experimental workflow for the Caco-2 permeability assay.

Conclusion

This guide provides a comparative overview of this compound and other methionine-containing dipeptides based on currently available data. While direct comparative experimental data remains somewhat limited, the provided information on physicochemical properties, biological activities, and signaling pathways, along with detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential applications of these promising biomolecules.

References

A Researcher's Guide to Isotopic Labeling of Threonine and Methionine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) using isotopic labeling stands as a powerful technique to quantify the rates of metabolic reactions, providing a detailed snapshot of cellular physiology. While glucose is a commonly used tracer, the strategic use of specific amino acids like Threonine (Thr) and Methionine (Met) can unlock unique insights into distinct metabolic pathways.

This guide provides a comprehensive comparison of isotopic labeling using a combination of ¹³C-labeled Threonine and Methionine versus the more conventional ¹³C-glucose and other amino acid tracers for MFA. We will delve into the performance of these tracers, provide detailed experimental protocols, and visualize the underlying metabolic pathways and experimental workflows.

Performance Comparison of Isotopic Tracers in Metabolic Flux Analysis

The choice of an isotopic tracer is critical and depends on the specific metabolic pathways under investigation. While ¹³C-glucose is invaluable for elucidating central carbon metabolism, amino acid tracers like ¹³C-Threonine and ¹³C-Methionine offer a more focused lens on amino acid metabolism, one-carbon metabolism, and their connections to other pathways.

Tracer Primary Metabolic Pathways Traced Advantages Limitations Typical Applications
¹³C-Threonine & ¹³C-Methionine One-carbon metabolism, S-adenosylmethionine (SAM) cycle, transsulfuration pathway, glycine and serine metabolism, amino acid biosynthesis and catabolism.- Directly probes one-carbon metabolism, crucial for nucleotide synthesis and methylation reactions.[1][2] - Elucidates the synthesis and utilization of SAM, a universal methyl donor.[1][2] - Provides insights into the interplay between amino acid metabolism and other central pathways.[1]- Less informative for central carbon metabolism (glycolysis, Pentose Phosphate Pathway, TCA cycle) compared to glucose tracers. - The complexity of amino acid metabolism can make data interpretation challenging.- Studying epigenetic modifications (DNA and histone methylation) through the SAM cycle. - Investigating disorders related to one-carbon metabolism. - Analyzing the metabolic fate of specific amino acids in cancer or other diseases.[3]
¹³C-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, gluconeogenesis, serine and glycine synthesis from glycolysis.[4][5]- Provides a comprehensive overview of central carbon metabolism.[6][7] - Well-established protocols and data analysis workflows are available.[8] - Different isotopomers of glucose can be used to probe specific pathways with high precision.[7]- Can be less sensitive for tracing pathways that are distant from central carbon metabolism. - Does not directly measure fluxes through amino acid-specific pathways that do not originate from glucose.- General metabolic phenotyping of cell lines. - Studying the Warburg effect in cancer cells. - Analyzing the efficacy of drugs targeting central carbon metabolism.
Other ¹³C-Amino Acids (e.g., Glutamine, Leucine) TCA cycle anaplerosis (Glutamine), amino acid catabolism, fatty acid synthesis (Leucine).- Glutamine is a key anaplerotic substrate for the TCA cycle in many cancer cells.[7] - Specific amino acids can trace the activity of their respective catabolic pathways.- Each amino acid provides a view of a limited set of pathways. - Often used in combination with other tracers for a more complete picture.[9]- Investigating glutamine addiction in cancer. - Studying the breakdown of specific amino acids in metabolic disorders.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible MFA experiments. Below are generalized protocols for isotopic labeling using ¹³C-Threonine and ¹³C-Methionine, and ¹³C-Glucose.

Protocol 1: Isotopic Labeling with ¹³C-Threonine and ¹³C-Methionine

This protocol is designed for adherent mammalian cells and should be optimized for the specific cell line and experimental objectives.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Custom labeling medium: Standard medium lacking unlabeled threonine and methionine, supplemented with ¹³C-labeled L-Threonine and ¹³C-labeled L-Methionine (e.g., [U-¹³C₄]-L-Threonine and [U-¹³C₅]-L-Methionine) to the desired final concentration.

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluency (typically 70-80%).

  • Medium Switch:

    • Aspirate the standard medium.

    • Wash the cells once with pre-warmed PBS.

    • Immediately add the pre-warmed ¹³C-labeling medium.

  • Isotopic Steady-State Incubation:

    • Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This duration is cell line-dependent and should be determined empirically, but is often in the range of 24-48 hours.

  • Metabolite Extraction:

    • Place the culture plates on a bed of dry ice to rapidly quench metabolism.

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add a defined volume of pre-chilled 80% methanol to each well.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Transfer the mixture to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopomer distributions of target metabolites.

Protocol 2: Isotopic Labeling with ¹³C-Glucose

This is a standard protocol for tracing central carbon metabolism.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Custom labeling medium: Glucose-free standard medium supplemented with ¹³C-labeled D-Glucose (e.g., [U-¹³C₆]-D-Glucose) to the desired final concentration.

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Seeding and Growth: Follow the same procedure as in Protocol 1.

  • Medium Switch:

    • Aspirate the standard medium.

    • Wash the cells once with pre-warmed PBS.

    • Immediately add the pre-warmed ¹³C-glucose labeling medium.

  • Isotopic Steady-State Incubation: Incubate for a duration sufficient to reach isotopic steady state, typically 18-24 hours for central carbon metabolism in mammalian cells.[10]

  • Metabolite Extraction: Follow the same procedure as in Protocol 1.

  • Sample Processing: Follow the same procedure as in Protocol 1.

  • GC-MS or LC-MS Analysis:

    • For GC-MS analysis, derivatization of the samples is required to make the metabolites volatile.

    • For LC-MS analysis, reconstitute the dried extracts in a suitable solvent.

    • Analyze the samples to determine the mass isotopomer distributions of metabolites in central carbon pathways.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of isotopic labels and the experimental process, the following diagrams have been generated using Graphviz.

Threonine_Metabolism Thr Threonine Gly Glycine Thr->Gly Threonine Dehydrogenase AcetylCoA Acetyl-CoA Thr->AcetylCoA Threonine Dehydrogenase Ser Serine Gly->Ser OneCarbon One-Carbon Metabolism Gly->OneCarbon Ser->Gly Ser->OneCarbon TCA TCA Cycle AcetylCoA->TCA Methionine_Metabolism Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL Transsulfuration Transsulfuration Pathway Hcy->Transsulfuration Cys->Transsulfuration MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase cell_culture 1. Cell Culture labeling 2. Isotopic Labeling cell_culture->labeling quenching 3. Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. MS Analysis extraction->ms_analysis data_processing 6. Data Processing ms_analysis->data_processing flux_estimation 7. Flux Estimation data_processing->flux_estimation model_validation 8. Model Validation flux_estimation->model_validation interpretation interpretation model_validation->interpretation Biological Interpretation Tracer_Comparison cluster_thr_met Thr-Met Labeling cluster_glucose Glucose Labeling Tracer Choice of Isotopic Tracer one_carbon One-Carbon Metabolism Tracer->one_carbon sam_cycle SAM Cycle Tracer->sam_cycle aa_metabolism Amino Acid Metabolism Tracer->aa_metabolism glycolysis Glycolysis Tracer->glycolysis ppp Pentose Phosphate Pathway Tracer->ppp tca TCA Cycle Tracer->tca

References

Assessing the Purity of Synthetic Threonyl-methionine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing the validity, reproducibility, and safety of their work. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for assessing the purity of the synthetic dipeptide Threonyl-methionine.

Introduction to Peptide Purity Analysis

Synthetic peptides are susceptible to various process-related and product-related impurities that can arise during synthesis. These can include deletion sequences, truncated sequences, products of incomplete deprotection, and side-reaction byproducts.[1][2][3] Regulatory bodies like the EMA and FDA emphasize the importance of impurity analysis for peptide products.[4] Therefore, employing robust analytical methods to accurately quantify the purity of a synthetic peptide is paramount. While High-Performance Liquid Chromatography (HPLC) is a widely used method for peptide purity analysis[5][6], NMR spectroscopy offers a powerful and complementary approach.[7][8]

Quantitative Data Summary

The following table provides a comparative overview of the performance of NMR, HPLC, and Mass Spectrometry for the purity assessment of synthetic Threonyl-methionine.

Analytical MethodPrinciple of Detection/SeparationInformation ProvidedTypical Purity DeterminationAdvantagesLimitations
¹H NMR Spectroscopy Nuclear spin properties in a magnetic fieldStructural confirmation, quantitation of peptide and impuritiesRelative integration of characteristic signalsProvides detailed structural information, non-destructive, can identify and quantify unknown impurities with a suitable internal standard.[7][9]Lower sensitivity compared to other methods, complex spectra for larger peptides can be difficult to interpret.[8]
RP-HPLC with UV Detection Differential partitioning based on hydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance at ~214 nm[6][10]High resolution and sensitivity, well-established and robust method.[3][10]Co-elution of impurities can lead to inaccurate quantification, does not provide molecular weight information.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, impurity identificationRelative intensity of the main peptide peak to all peaks[5]High sensitivity and specificity, can identify impurities by mass.[4][5]Ionization efficiencies can vary between the main peptide and impurities, making accurate quantification challenging without appropriate standards.

Experimental Protocols

Purity Assessment by ¹H NMR Spectroscopy

This protocol outlines the steps for determining the purity of a synthetic Threonyl-methionine sample using quantitative ¹H NMR (qNMR).

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the lyophilized Threonyl-methionine peptide.

  • Dissolve the peptide in 600 µL of a deuterated solvent (e.g., Deuterium Oxide - D₂O) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TMSP).

  • Vortex the sample until the peptide and internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz NMR spectrometer.

  • Experiment: 1D ¹H NMR with water suppression.

  • Key Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

    • A calibrated 90° pulse.

3. Data Analysis:

  • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals corresponding to the Threonyl-methionine peptide and the internal standard. For Threonyl-methionine, characteristic signals would include the methyl protons of the threonine and methionine residues.

  • Calculate the purity of the peptide by comparing the integral of the peptide's signals to the integral of the known amount of the internal standard.

Experimental Workflow for NMR Purity Assessment

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Peptide & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 500 MHz NMR Spectrometer transfer->instrument acquire Acquire 1D ¹H Spectrum instrument->acquire process Process FID (FT, Phasing) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Report

Caption: Workflow for peptide purity assessment by NMR.

Comparative Discussion

NMR Spectroscopy: ¹H NMR provides an absolute method for quantification when an internal standard is used.[9] It offers rich structural information, allowing for the unambiguous identification of the target peptide and potentially the characterization of impurities.[7] For a small peptide like Threonyl-methionine, the ¹H NMR spectrum would be relatively simple, with distinct signals for the amino acid residues, making it well-suited for this analysis. The non-destructive nature of NMR allows for the recovery of the sample after analysis.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the most common method for assessing peptide purity due to its high sensitivity and resolving power.[2][6] It separates the target peptide from impurities based on their hydrophobicity.[10] Purity is determined by the relative peak area of the main peptide compared to the total area of all peaks.[5] While excellent for detecting a wide range of impurities, it relies on the assumption that all components have a similar UV response, which may not always be the case. Furthermore, it does not directly provide structural information about the impurities.

Mass Spectrometry (MS): MS is a highly sensitive technique that confirms the molecular weight of the synthetic peptide and can help identify impurities based on their mass-to-charge ratio.[5] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both purity assessment and impurity identification.[11] However, quantitative analysis by MS alone can be challenging due to variations in ionization efficiency among different molecules.

Conclusion

The choice of analytical method for assessing the purity of synthetic Threonyl-methionine depends on the specific requirements of the analysis. For routine purity checks, RP-HPLC offers a rapid and sensitive solution. However, for a comprehensive analysis that includes structural confirmation and accurate quantification, ¹H NMR spectroscopy is an invaluable and orthogonal technique.[8][9] A multi-faceted approach, combining the high-resolution separation of HPLC, the precise mass identification of MS, and the detailed structural and quantitative information from NMR, will provide the most complete and reliable characterization of a synthetic peptide.

References

The Interplay of Threonine and Methionine with Metabolic Markers in Disease States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate connections between amino acid metabolism and various disease states is paramount. This guide provides an objective comparison of the correlation between Threonine (Thr) and Methionine (Met) levels and other key metabolic markers in prevalent diseases, supported by experimental data and detailed methodologies.

The essential amino acids Threonine and Methionine are not only fundamental building blocks for protein synthesis but also play crucial roles in numerous metabolic pathways. Dysregulation of their metabolism has been increasingly implicated in the pathophysiology of a range of diseases, including metabolic syndrome, type 2 diabetes, cancer, cardiovascular disease, and neurological disorders. This guide synthesizes findings from various clinical studies to present a comparative analysis of how Thr and Met levels correlate with established metabolic markers in these conditions.

Comparative Analysis of Thr-Met Levels and Metabolic Markers Across Diseases

The following tables summarize the quantitative correlations observed between Threonine and Methionine levels and various metabolic markers in different disease states. These tables are designed for easy comparison of the direction and, where available, the strength of these associations.

Table 1: Correlation of Threonine (Thr) Levels with Metabolic Markers in Various Disease States

Disease StateMetabolic MarkerCorrelationQuantitative Data (e.g., HR, OR, p-value)Reference
Type 2 Diabetes IncidencePositive (in men)HR: 1.37 (95% CI: 1.10, 1.71)[1][2][3]
Coronary Artery Disease (CAD) Presence of CADPositiveOR: 1.05 (95% CI: 1.01–1.09), p = 0.014[4]
Metabolic Syndrome Multiple ComponentsPositiveHigher concentrations in MetS group (p < 0.05)[5]
Obesity Body Weight, Fat MassNegative (with supplementation)Threonine supplementation significantly decreased body weight and fat pad weights in obese mice.[6]
Glucose, Triglycerides, Total Cholesterol, LDL-CNegative (with supplementation)Threonine supplementation significantly decreased serum concentrations of these markers in obese mice.[6]
HOMA-IR, LeptinNegative (with supplementation)Threonine supplementation improved these markers in obese mice.[6]
AdiponectinPositive (with supplementation)Threonine supplementation improved adiponectin levels in obese mice.[6]
Nutritional Risk (in hospitalized patients) Low Skeletal Muscle IndexPositivePatients with low threonine levels had an increased risk of low skeletal muscle index.[7]
Falls within 180 daysPositiveAssociated with an increased risk of falls.[7]

Table 2: Correlation of Methionine (Met) Levels with Metabolic Markers in Various Disease States

Disease StateMetabolic MarkerCorrelationQuantitative Data (e.g., HR, OR, p-value)Reference
Type 2 Diabetes IncidencePositive (in men)HR: 1.27 (95% CI: 1.03, 1.58)[1][2][3]
Metabolic Syndrome Multiple ComponentsPositiveSignificantly higher concentrations in MetS group (p < 0.05)[5]
Prostate Cancer Biochemical RecurrencePositiveHigher serum homocysteine, cystathionine, and cysteine (methionine metabolites) predicted early recurrence.[8]
Alzheimer's Disease Aβ and p-Tau levelsPositiveHigh methionine levels upregulated Aβ and p-Tau in cell culture.[9]
Nutritional Risk (in hospitalized patients) 30-day MortalityPositive (low levels)Low plasma methionine was associated with increased 30-day mortality (adjusted HR 1.98 [95% CI 1.16 to 3.36], p = 0.01).[7][10][11]
Decline in Functional StatusPositive (low levels)Low plasma methionine was associated with a decline in functional status (adjusted OR 2.06 [95% CI 1.06 to 4.01], p = 0.03).[7][10][11]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of Threonine and Methionine in metabolic pathways and the general workflow for their analysis, the following diagrams are provided.

Thr Threonine Protein_Synthesis Protein Synthesis Thr->Protein_Synthesis Glycine_Serine_Metabolism Glycine/Serine Metabolism Thr->Glycine_Serine_Metabolism Met Methionine Met->Protein_Synthesis SAM S-adenosylmethionine (SAM) Met->SAM One_Carbon_Metabolism One-Carbon Metabolism Glycine_Serine_Metabolism->One_Carbon_Metabolism TCA_Cycle TCA Cycle Glycine_Serine_Metabolism->TCA_Cycle Disease Disease States (Cancer, Metabolic Syndrome, etc.) One_Carbon_Metabolism->Disease Methylation DNA/Histone Methylation SAM->Methylation Homocysteine Homocysteine SAM->Homocysteine Methylation->Disease Homocysteine->Met remethylation Cysteine Cysteine Homocysteine->Cysteine transsulfuration Homocysteine->Disease risk factor Glutathione Glutathione (Antioxidant) Cysteine->Glutathione Glutathione->Disease protective

Caption: Simplified signaling pathways of Threonine and Methionine metabolism and their links to disease states.

Start Patient Cohort Selection (Disease vs. Healthy Control) Sample_Collection Blood Sample Collection (Plasma/Serum) Start->Sample_Collection Sample_Processing Sample Processing (Centrifugation, Storage at -80°C) Sample_Collection->Sample_Processing Metabolite_Extraction Metabolite Extraction Sample_Processing->Metabolite_Extraction Clinical_Chemistry Clinical Chemistry Analysis (Glucose, Lipids, etc.) Sample_Processing->Clinical_Chemistry LC_MS_Analysis LC-MS/MS Analysis (Amino Acids, Lipids, etc.) Metabolite_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Clinical_Chemistry->Data_Acquisition Statistical_Analysis Statistical Analysis (Correlation, Regression) Data_Acquisition->Statistical_Analysis Results Correlation of Thr/Met with Metabolic Markers Statistical_Analysis->Results

Caption: General experimental workflow for correlating this compound levels with other metabolic markers.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Blood Sample Collection and Processing for Metabolomics

A standardized protocol for blood sample collection and processing is critical to ensure the integrity of the metabolome.

1. Patient Preparation:

  • Patients should fast for at least 8-12 hours prior to blood collection to minimize dietary-induced variations in metabolite levels.

  • Record detailed information about the participants, including age, sex, BMI, medical history, and current medications.

2. Blood Collection:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA for plasma) or into serum separator tubes.

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

3. Sample Processing:

  • For Plasma: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.[12][13][14][15]

  • For Serum: Allow the blood to clot at room temperature for 30-60 minutes before centrifuging under the same conditions as for plasma.[14][15]

  • Carefully aspirate the supernatant (plasma or serum) and transfer it to clean, pre-labeled cryovials.

  • Immediately freeze the aliquots in liquid nitrogen and then store them at -80°C until analysis to prevent metabolite degradation.[12][13][14][15]

Quantification of Amino Acids and Other Metabolic Markers

1. Amino Acid Analysis using LC-MS/MS:

  • Sample Preparation: Thaw plasma/serum samples on ice. Precipitate proteins by adding a suitable agent (e.g., sulfosalicylic acid or a mixture of methanol and acetonitrile). Vortex and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a column suitable for amino acid separation (e.g., a HILIC or mixed-mode column).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of Threonine, Methionine, and other amino acids. Use isotopically labeled internal standards for accurate quantification.

2. Analysis of Other Metabolic Markers:

  • Glucose and Lipids: Analyze glucose, triglycerides, total cholesterol, HDL-C, and LDL-C using standard enzymatic colorimetric assays on a clinical chemistry analyzer.

  • Insulin and Hormones: Quantify insulin, leptin, and adiponectin using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Insulin Resistance: Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using the formula: HOMA-IR = [fasting insulin (μU/mL) x fasting glucose (mmol/L)] / 22.5.

Statistical Analysis
  • Data Preprocessing: Log-transform the metabolite concentration data to approximate a normal distribution.

  • Correlation Analysis: Use Pearson or Spearman correlation analysis to assess the association between the levels of Threonine and Methionine and other metabolic markers.[16][17]

  • Regression Analysis: Employ linear or logistic regression models to adjust for potential confounding factors (e.g., age, sex, BMI) and to calculate odds ratios (OR) or hazard ratios (HR).[18]

  • Significance: A p-value of < 0.05 is typically considered statistically significant.

This guide provides a comprehensive overview of the current understanding of the correlations between Threonine and Methionine levels and key metabolic markers in various disease states. The provided data, pathways, and protocols are intended to serve as a valuable resource for researchers and clinicians working to unravel the metabolic complexities of disease and develop novel therapeutic strategies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Threonine-Methionine (Thr-Met)

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any work involving Thr-Met, a thorough risk assessment should be completed. All personnel handling the dipeptide must be trained on its potential hazards and the disposal procedures outlined in this document.

Personal Protective Equipment (PPE):

When handling this compound, particularly in its solid form or when preparing solutions, the use of appropriate PPE is mandatory to prevent exposure.[6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the dipeptide.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.[6]
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory A dust mask or respirator may be necessary for solids.To prevent inhalation of the powdered dipeptide, which may cause respiratory tract irritation.[7]

In Case of a Spill:

  • Alert personnel in the immediate vicinity.

  • Contain the spill using appropriate absorbent materials. For solid spills, gently sweep to avoid creating dust.[1]

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Ventilate the area after the cleanup is complete.[1]

Waste Segregation and Disposal Procedures

Proper segregation of this compound waste at the point of generation is a critical first step.[8] Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[9] Most research peptides are disposed of as chemical waste, not biological waste.[10]

Table of Waste Stream Management:

Waste TypeDescriptionRecommended Disposal Method
Solid Waste Unused or expired lyophilized this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, vials).[1][2]Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and "Threonine-Methionine".[2] Arrange for disposal through your institution's hazardous waste management program.[1]
Liquid Waste Solutions containing this compound, such as experimental buffers, cell culture media, and HPLC waste.[1]Chemical Inactivation (Recommended): Treat liquid waste with a deactivating agent. A common method is to use a 10% bleach solution (final sodium hypochlorite concentration of 0.5-1.0%) with a contact time of at least 30 minutes.[1] Alternatively, hydrolysis using 1 M HCl or 1 M NaOH for at least 24 hours can be effective.[2] Neutralization: After inactivation, neutralize the pH of the solution to between 6.0 and 8.0.[2] Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[2] For solvent-based waste, collect in a separate, compatible container.[1]
Sharps Waste Needles, syringes, pipette tips, and broken glassware that have come into contact with this compound.[1]Place all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]

Experimental Protocols for Waste Inactivation

Protocol for Inactivation of Aqueous this compound Solutions using Bleach:

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Addition of Bleach: To the aqueous this compound waste, slowly add a sufficient volume of concentrated bleach to achieve a final sodium hypochlorite concentration of 0.5-1.0%. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the deactivating agent.[2]

  • Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete deactivation of the dipeptide.[1]

  • Neutralization: After the contact time, check the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach, followed by acid or base for pH adjustment).

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS department.[2]

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste_type Waste Segregation cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_sharps Sharps Waste Disposal cluster_final Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (e.g., contaminated vials, gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, buffers) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glass) waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid inactivate Chemical Inactivation (e.g., 10% Bleach) liquid->inactivate collect_sharps Place in Labeled Puncture-Resistant Sharps Container sharps->collect_sharps store Store Waste in Designated Satellite Accumulation Area collect_solid->store neutralize Neutralize pH (6.0-8.0) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid collect_liquid->store collect_sharps->store contact_ehs Contact Institutional EHS for Pickup and Final Disposal store->contact_ehs

References

Essential Safety and Logistical Information for Handling Thr-Met

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Threonyl-methionine (Thr-Met), a dipeptide composed of L-threonine and L-methionine, ensuring safe handling and proper disposal is paramount. This guide provides a comprehensive overview of essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment. While specific toxicological properties of this compound are not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): The primary defense against accidental exposure is the consistent and correct use of personal protective equipment.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesProtects against skin contact.
Eye Protection Safety glasses with side shields or gogglesPrevents splashes to the eyes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for solutions. Use a dust mask if handling large quantities of powder.Minimizes inhalation of airborne particles.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood when handling large quantities of powdered this compound to minimize inhalation risks.

  • Ensure an eyewash station and safety shower are readily accessible.

General Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale dust or aerosols.[1]

  • Wash hands thoroughly after handling.

  • Work in a designated area to prevent cross-contamination.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

Spill Cleanup Protocol:

  • Alert personnel in the immediate vicinity.

  • Don appropriate PPE as listed above.

  • Contain the spill. For liquid spills, use absorbent materials. For solid spills, carefully sweep to avoid generating dust.

  • Decontaminate the area.

Decontamination Procedures:

Decontamination AgentConcentration & Contact TimeApplication
Enzymatic Detergent 1% (m/v) solutionSoak contaminated labware or wipe down surfaces.
Sodium Hypochlorite (Bleach) 10% solution (0.5-1.0% final concentration of sodium hypochlorite) with a contact time of at least 30 minutes.Effective for inactivating peptide solutions before disposal and for surface decontamination.

Disposal Plan

All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of this compound or its waste down the drain or in the regular trash.

Waste Segregation and Disposal:

Waste TypeCollection and Disposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, vials)Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.
Liquid Waste (e.g., unused solutions, reaction mixtures)Collect in a dedicated, clearly labeled, leak-proof hazardous waste container. Chemical inactivation with a 10% bleach solution for at least 30 minutes is recommended before collection.
Sharps (e.g., contaminated needles, broken glass)Place immediately into a designated, puncture-resistant sharps container labeled as "Chemically Contaminated Sharps."

All waste containers should be sealed and stored in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare a Clean and Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid this compound (in fume hood if large quantity) prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace and Equipment (Enzymatic Cleaner/Bleach) handling_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_segregate cleanup_dispose Store Waste in Labeled Containers for EHS Pickup cleanup_segregate->cleanup_dispose emergency_spill Spill Occurs emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean and Decontaminate emergency_contain->emergency_clean emergency_contact Skin/Eye Contact emergency_rinse Rinse Affected Area Thoroughly emergency_contact->emergency_rinse emergency_medical Seek Medical Attention emergency_rinse->emergency_medical

Caption: This diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

References

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